Technical Documentation Center

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid
  • CAS: 1159977-39-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

An In-Depth Technical Guide to (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid Disclaimer: The compound (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is not extensively documented in current scientific literature. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Disclaimer: The compound (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is not extensively documented in current scientific literature. This guide is a theoretical exploration of its chemical structure, properties, synthesis, and potential applications based on established principles of organic chemistry and lipid science.

Introduction

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a structurally novel long-chain fatty acid. Its architecture combines the C18 monounsaturated backbone of oleic acid with a tertiary alcohol functionality at the alpha-carbon (C-2). This unique modification introduces a chiral center and is expected to significantly influence the molecule's physicochemical properties and biological activity compared to its parent fatty acid. This guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential utility of this compound.

Chemical Structure and Nomenclature

The systematic name (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid precisely defines its molecular structure:

  • Octadecanoic acid: An 18-carbon saturated fatty acid forms the base of the name.

  • -en-: Indicates the presence of a double bond.

  • (cis-9)-: Specifies that the double bond is located between carbon 9 and 10, with cis (or Z) stereochemistry.

  • 2-Hydroxy-: A hydroxyl (-OH) group is attached to the second carbon (the α-carbon).

  • 2-methyl-: A methyl (-CH₃) group is also attached to the second carbon.

The presence of both a hydroxyl and a methyl group on the α-carbon creates a tertiary alcohol and a chiral center.

cluster_0 Theoretical Structure of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid mol mol caption Figure 1: 2D structure of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

Caption: A diagram illustrating the key structural features of the molecule.

Predicted Physicochemical Properties

The introduction of the hydrophilic tertiary alcohol group onto the lipophilic oleic acid backbone suggests that this molecule will possess amphipathic properties. Its behavior in aqueous and nonpolar environments will be dictated by the balance between the long hydrocarbon tail and the polar head group.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₉H₃₆O₃Based on the addition of a methyl and a hydroxyl group to oleic acid (C₁₈H₃₄O₂).
Molecular Weight 312.49 g/mol Calculated from the molecular formula.
Physical State Likely a viscous liquid or low-melting solid at room temperature.The cis double bond and the α-substituents would disrupt crystal packing, lowering the melting point relative to stearic acid.[1]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, chloroform, and DMSO.The long hydrocarbon chain dominates the molecule's overall polarity.[2]
pKa ~4.8 - 5.0The pKa of the carboxylic acid is expected to be similar to other long-chain fatty acids.

Proposed Synthesis Pathway

A plausible route for the synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid would start from the readily available methyl oleate. The key transformations involve the formation of an α-keto ester, followed by a Grignard reaction to install the α-methyl group and tertiary alcohol simultaneously.

G start Methyl Oleate step1 Oxidation to α-Keto Ester start->step1 e.g., SeO₂ or other methods step2 Grignard Reaction step1->step2 CH₃MgBr in THF step3 Hydrolysis step2->step3 Aqueous Acid Workup end (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid step3->end

Caption: Proposed synthetic workflow for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

Experimental Protocol:

Step 1: Synthesis of Methyl (cis-9)-2-oxo-octadecenoate

  • Rationale: The first step is to introduce a ketone at the α-position. This can be achieved through various methods, including the oxidation of the enolate of methyl oleate.

  • Procedure: a. Dissolve methyl oleate in a suitable aprotic solvent like THF. b. Add a strong base, such as Lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the enolate. c. Introduce an oxidizing agent, such as a molybdenum peroxide reagent or similar electrophilic oxygen source, to the enolate solution. d. Allow the reaction to proceed to completion, followed by an aqueous workup to isolate the crude α-keto ester. e. Purify the product using column chromatography.

Step 2: Grignard Reaction to form Methyl (cis-9)-2-Hydroxy-2-methyl-octadecenoate

  • Rationale: A Grignard reagent (CH₃MgBr) will act as a nucleophile, attacking the α-keto group to form the tertiary alcohol and introduce the methyl group.[3][4][5]

  • Procedure: a. Dissolve the purified α-keto ester from Step 1 in anhydrous diethyl ether or THF under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add one equivalent of methylmagnesium bromide (CH₃MgBr) solution. d. Monitor the reaction by TLC until the starting material is consumed. e. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol ester.

Step 3: Hydrolysis to the Final Carboxylic Acid

  • Rationale: The final step is the saponification of the methyl ester to the free carboxylic acid.

  • Procedure: a. Dissolve the crude product from Step 2 in a mixture of methanol and water. b. Add an excess of potassium hydroxide or sodium hydroxide. c. Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed. d. Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate. e. Extract the final product, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid, with an organic solvent. f. Wash the organic layer with brine, dry it, and concentrate to yield the final product. Further purification may be achieved by chromatography or crystallization.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic techniques would be essential.

  • ¹H NMR Spectroscopy:

    • Olefinic Protons: A multiplet around 5.3 ppm, characteristic of the protons on the cis-double bond.

    • Methyl Group: A singlet around 1.5 ppm, corresponding to the new methyl group at C-2.

    • Alkyl Chain: A complex of signals between 0.8 ppm (terminal methyl) and 2.3 ppm (methylene groups adjacent to the double bond and the carboxyl group).

    • Hydroxyl Proton: A broad singlet whose chemical shift will depend on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Carboxyl Carbon: A signal around 175-180 ppm.

    • C-2 Carbon: A signal around 70-75 ppm, indicating a carbon attached to a hydroxyl group.

    • Olefinic Carbons: Two signals around 130 ppm.

    • Methyl Carbon: A signal around 25-30 ppm for the C-2 methyl group.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 311.5.

    • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., as a methyl ester or trimethylsilyl ether), characteristic fragmentation patterns would be observed.[6][7][8] A key fragment would likely result from the cleavage between C-2 and C-3.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group and a very broad band from 3300-2500 cm⁻¹ for the carboxylic acid O-H stretch.[9][10][11]

    • C=O Stretch: A strong absorption band around 1710 cm⁻¹ for the carbonyl of the carboxylic acid.

    • C=C Stretch: A weak band around 1650 cm⁻¹ for the cis-double bond.

Hypothesized Biological Activity and Potential Applications

While the biological profile of this specific molecule is unknown, its structural features suggest several areas of scientific interest.

  • Antimicrobial and Antifungal Activity: Fatty acids and their derivatives are known to have antimicrobial properties.[12] The modified polar head group of this molecule could alter its interaction with microbial cell membranes, potentially leading to novel antimicrobial activity.

  • Modulation of Lipid Metabolism: The introduction of substituents at the α-carbon can block β-oxidation. This makes (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid a potential tool for studying fatty acid metabolism and related signaling pathways.[13]

  • Drug Delivery and Formulation: The amphipathic nature of this molecule could make it useful as an excipient in drug formulations, potentially enhancing the solubility or permeability of other active pharmaceutical ingredients.[14] Fatty acid conjugation has been shown to improve the pharmacokinetic properties of various drugs.[15]

  • Free Fatty Acid Receptor (FFAR) Agonism/Antagonism: Long-chain fatty acids are natural ligands for FFARs, which are implicated in various metabolic diseases.[16] This synthetic derivative could act as a selective agonist or antagonist at these receptors, making it a valuable pharmacological tool or a starting point for drug discovery.

  • Anti-inflammatory Properties: Some hydroxylated fatty acids are known to possess anti-inflammatory effects.[17] It would be valuable to investigate whether this compound exhibits similar activities in relevant cellular and in vivo models.

Conclusion

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid represents an intriguing, albeit currently theoretical, molecular target. Its synthesis is achievable through established organic chemistry principles. The unique combination of a long unsaturated alkyl chain with a tertiary alcohol at the α-position makes it a promising candidate for investigation in materials science, lipidomics, and pharmacology. This guide provides a foundational framework to stimulate and support such research endeavors.

References

  • Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. (2022). The Journal of Physical Chemistry A. [Link]

  • Adam, W., et al. (1998). α Hydroxylation of Carboxylic Acids with Molecular Oxygen Catalyzed by the α Oxidase of Peas (Pisum sativum): A Novel Biocatalytic Synthesis of Enantiomerically Pure (R)-2-Hydroxy Acids. Journal of the American Chemical Society. [Link]

  • Pohmakotr, M., & Winotai, C. (1988). α-Hydroxylation of Carboxylic Acids and Amides Using Bis(Trimethylsilyl)Peroxide. Synthetic Communications. [Link]

  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Physical Chemistry Chemical Physics. [Link]

  • Halket, J. M., et al. (1998). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). RSC Publishing. [Link]

  • Hayashi, T., et al. (2005). Synthesis and biological activity of fatty acid derivatives of quinine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jung, B. H., et al. (2017). Metabolic Profiling of Aliphatic, hydroxy, and Methyl-Branched Fatty Acids in Human Plasma by Gas Chromatography–Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Hancock, S. E., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of Lipid Research. [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). European Journal of Lipid Science and Technology. [Link]

  • Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. (2022). ACS Publications. [Link]

  • Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. (2018). ACS Publications. [Link]

  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). ResearchGate. [Link]

  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (2025). RSC Publishing. [Link]

  • Multitechnique characterization of fatty acid-modified microgels. (2004). PubMed. [Link]

  • An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. (2023). RSC Publishing. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. [Link]

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2021). ScienceDirect. [Link]

  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (n.d.). RSC Publishing. [Link]

  • Esters with Grignard Reagent. (2025). Chemistry Steps. [Link]

  • WO/2007/110394 METHOD FOR THE ENZYMATIC PRODUCTION OF 2-HYDROXY-2-METHYL CARBOXYLIC ACIDS. (2007). WIPO Patentscope. [Link]

  • A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (2025). ResearchGate. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. (2020). bioRxiv. [Link]

  • Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30... (n.d.). ResearchGate. [Link]

  • 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. (2022). Chemistry LibreTexts. [Link]

  • 20.5: Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid. (n.d.).
  • Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Bioactive Lipids and Their Derivatives in Biomedical Applications. (n.d.). PMC. [Link]

  • Process for preparing alpha-hydroxy carboxylic acids and esters thereof. (n.d.).
  • Characterization of Fatty Acyl Modifications in Phosphatidylcholines and Lysophosphatidylcholines via Radical-Directed Dissociation. (2021). ACS Publications. [Link]

  • Process for the methylation of organic compounds. (n.d.).
  • Characterization of Lipids by MALDI Mass Spectrometry. (2019). AOCS. [Link]

  • Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. (n.d.). PMC. [Link]

  • Hydroxy and Hydroperoxy Fatty Acids. (2019). AOCS. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (n.d.). PMC. [Link]

  • Characterizing Fatty Acids with advanced multinuclear NMR methods. (2018). Magritek. [Link]

  • Physico-chemical Properties of Fatty Acids for Assessing the Threshold Concentration to Enhance the Absorption of a Hydrophilic Substance. (n.d.). Scilit. [Link]

  • Effect of fatty acid chain length on physicochemical properties of starch nanocomposites obtained via nanoprecipitation. (2025). ResearchGate. [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Dovepress. [Link]

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. [Link]

  • Potential applications of antimicrobial fatty acids in medicine, agriculture and other industries. (2012). PubMed. [Link]

  • Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. (n.d.). PMC. [Link]

  • Progress of potential drugs targeted in lipid metabolism research. (n.d.). Frontiers. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of α-Hydroxy-α-Methyl Fatty Acids

This guide provides a comprehensive overview of the current understanding and research methodologies surrounding the biological activity of α-hydroxy-α-methyl fatty acids. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the current understanding and research methodologies surrounding the biological activity of α-hydroxy-α-methyl fatty acids. It is intended for researchers, scientists, and drug development professionals interested in this unique class of lipid molecules.

Introduction: The Structural Significance of α-Hydroxy-α-Methyl Substitution

Fatty acids are fundamental building blocks of lipids and play crucial roles in energy storage, membrane structure, and cellular signaling.[1][2] The introduction of functional groups onto the fatty acid carbon chain can dramatically alter their physicochemical properties and biological activities.[3] This guide focuses on a specific and less-explored class of modified fatty acids: α-hydroxy-α-methyl fatty acids.

The key structural feature of these molecules is the presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the α-carbon (the carbon atom adjacent to the carboxyl group). This unique arrangement has several important implications:

  • Chirality: The α-carbon is a chiral center, meaning these molecules can exist as two non-superimposable mirror images (enantiomers). This stereochemistry can be critical for their interaction with biological targets.

  • Increased Steric Hindrance: The presence of the methyl group at the α-position introduces steric bulk, which can influence how the molecule interacts with enzymes and receptors.

  • Altered Metabolism: The α-methyl group can render the fatty acid resistant to certain metabolic pathways, such as α-oxidation, potentially leading to a longer biological half-life.[4]

While research on α-hydroxy fatty acids (without the α-methyl group) is more extensive, particularly in the fields of dermatology and sphingolipid biology, the specific biological activities of α-hydroxy-α-methyl fatty acids are an emerging area of investigation.[5][6] This guide will synthesize the available information and provide a framework for future research.

Known Biological Activities and Therapeutic Potential

The biological activities of α-hydroxy-α-methyl fatty acids appear to be dependent on their chain length.

Short-Chain α-Hydroxy-α-Methyl Fatty Acids

The most studied examples in this class are short-chain derivatives:

  • 2-Hydroxy-2-methylpropanoic acid (α-Hydroxyisobutyric acid): This compound is primarily known as a metabolite and is used in organic synthesis.[7] It has been identified as a metabolite of methyl tert-butyl ether (MTBE). While its direct biological activities are not extensively characterized, it is used as a chelating agent.[8]

  • 2-Hydroxy-2-methylbutanoic acid: This molecule is recognized as a metabolite in biological systems and has been associated with certain metabolic disorders.[6] There is speculation that, based on structural similarities to other anti-inflammatory compounds, it could possess anti-inflammatory properties.[9]

Long-Chain α-Hydroxy-α-Methyl Fatty Acids: An Unexplored Frontier

There is a significant gap in the scientific literature regarding the biological activities of long-chain α-hydroxy-α-methyl fatty acids. However, based on the known signaling roles of other fatty acids, we can hypothesize potential areas of activity:

  • Modulation of Nuclear Receptors: Fatty acids and their derivatives are known ligands for a variety of nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[10][11][12] These receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The unique structure of α-hydroxy-α-methyl fatty acids could confer selectivity for specific receptor subtypes.

  • Interaction with G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as the free fatty acid receptors (FFARs), are activated by fatty acids and play roles in metabolic and inflammatory signaling. The α-hydroxy-α-methyl substitution pattern could influence the binding affinity and signaling outcomes at these receptors.

  • Anti-inflammatory Effects: Given the potential anti-inflammatory activity of short-chain analogs and the known anti-inflammatory effects of other hydroxy fatty acids, it is plausible that long-chain α-hydroxy-α-methyl fatty acids could also modulate inflammatory pathways.[9] This could occur through the inhibition of pro-inflammatory enzymes or by interfering with inflammatory signaling cascades.

Methodologies for Research and Development

A robust experimental framework is essential for elucidating the biological activities of this novel class of fatty acids.

Synthesis of α-Hydroxy-α-Methyl Fatty Acids

The synthesis of α-hydroxy-α-methyl fatty acids can be approached through a multi-step process. The following is a generalized protocol based on established organic chemistry principles.

Experimental Protocol: Synthesis of a Long-Chain α-Hydroxy-α-Methyl Fatty Acid

  • α-Bromination of the Fatty Acid:

    • Start with a long-chain fatty acid (e.g., palmitic acid).

    • React the fatty acid with a brominating agent, such as N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide, in a suitable solvent (e.g., carbon tetrachloride). This will yield the α-bromo fatty acid.

  • Esterification:

    • Protect the carboxylic acid group by converting it to a methyl or ethyl ester. This can be achieved by reacting the α-bromo fatty acid with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Grignard Reaction for Methylation:

    • Prepare a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

    • React the α-bromo ester with the Grignard reagent. This will result in the substitution of the bromine atom with a methyl group, yielding the α-methyl fatty acid ester.

  • α-Hydroxylation:

    • Convert the α-methyl fatty acid ester to its enolate form using a strong base like lithium diisopropylamide (LDA) at low temperature.

    • React the enolate with an electrophilic oxygen source, such as a Davis oxaziridine, to introduce the hydroxyl group at the α-position.

  • Saponification:

    • Hydrolyze the ester group using a base, such as potassium hydroxide (KOH), in an aqueous alcohol solution.

    • Acidify the reaction mixture to protonate the carboxylate and obtain the final α-hydroxy-α-methyl fatty acid.

  • Purification:

    • The final product should be purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

The structural confirmation and purity assessment of synthesized α-hydroxy-α-methyl fatty acids are critical.

Table 1: Analytical Techniques for the Characterization of α-Hydroxy-α-Methyl Fatty Acids

TechniquePurposeSample PreparationExpected Outcome
Mass Spectrometry (MS) Molecular weight determination and structural elucidation.Derivatization to methyl esters and trimethylsilyl (TMS) ethers of the hydroxyl group is often required for GC-MS.[13][14] For LC-MS, derivatization may not be necessary.A molecular ion peak corresponding to the expected mass. Fragmentation patterns can help confirm the structure.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis, including the confirmation of the α-hydroxy and α-methyl groups.Dissolution in a deuterated solvent (e.g., CDCl₃).¹H NMR will show characteristic shifts for the methyl and hydroxyl protons. ¹³C NMR will confirm the presence of the quaternary α-carbon and the carbonyl carbon.
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification.Dissolution in a suitable mobile phase.A single, sharp peak indicates high purity. Chiral HPLC can be used to separate enantiomers.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Neat sample or as a KBr pellet.Characteristic absorption bands for the hydroxyl, carbonyl, and C-H bonds.
In Vitro Biological Assays

A variety of in vitro assays can be employed to screen for and characterize the biological activities of α-hydroxy-α-methyl fatty acids.

Experimental Protocol: Screening for Anti-inflammatory Activity in Macrophages

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the α-hydroxy-α-methyl fatty acid for a defined period (e.g., 1 hour).

  • Inflammatory Challenge:

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers:

    • After a suitable incubation time (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

    • Measure the production of nitric oxide (NO) using the Griess reagent.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) of the compound for the reduction of each inflammatory marker.

Table 2: Suggested In Vitro Assays for Biological Activity Profiling

Assay TypeTargetEndpoint MeasurementPotential Significance
Receptor Binding Assay PPARs, LXRs, FFARsDisplacement of a radiolabeled ligand.Identifies direct interaction with nuclear or G-protein coupled receptors.
Reporter Gene Assay Transcriptional activity of nuclear receptorsLuciferase or β-galactosidase activity.Determines if the compound acts as an agonist or antagonist of a specific receptor.
Enzyme Inhibition Assay Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX)Measurement of product formation (e.g., prostaglandins, leukotrienes).Assesses the potential for direct inhibition of key inflammatory enzymes.
Cell Viability/Proliferation Assay Cancer cell linesMTT, XTT, or CellTiter-Glo assay.Screens for potential anti-cancer activity.

Hypothesized Signaling Pathways

Given the lack of direct evidence for the signaling pathways of α-hydroxy-α-methyl fatty acids, we can propose a putative mechanism based on the known actions of other fatty acids.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHMFA α-Hydroxy-α-Methyl Fatty Acid GPCR GPCR (e.g., FFAR) AHMFA->GPCR Binding PPAR PPAR AHMFA->PPAR Cellular Uptake & Binding G_protein G-protein Signaling GPCR->G_protein Activation Second_messengers Second Messengers (e.g., cAMP, Ca²⁺) G_protein->Second_messengers Kinase_cascade Kinase Cascade Second_messengers->Kinase_cascade Biological_response Biological Response (e.g., Anti-inflammatory) Kinase_cascade->Biological_response Modulation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Gene_transcription Gene Transcription PPRE->Gene_transcription Activation/ Repression Gene_transcription->Biological_response

Caption: A putative signaling pathway for α-hydroxy-α-methyl fatty acids.

Future Directions and Conclusion

The field of α-hydroxy-α-methyl fatty acids is in its infancy, with significant opportunities for novel discoveries. Key areas for future research include:

  • Systematic Synthesis and Screening: A library of α-hydroxy-α-methyl fatty acids with varying chain lengths and degrees of unsaturation should be synthesized and screened for a wide range of biological activities.

  • Identification of Molecular Targets: Efforts should be focused on identifying the specific protein targets (receptors, enzymes) of these molecules to elucidate their mechanisms of action.

  • In Vivo Studies: Promising lead compounds should be evaluated in animal models of disease, such as inflammation, metabolic disorders, and cancer.

  • Stereoselectivity: The biological activities of the individual enantiomers of chiral α-hydroxy-α-methyl fatty acids should be investigated.

References

  • 2-hydroxy-2-methylpropanoate - ChemBK. (2024, April 10). Retrieved from [Link]

  • 2-Hydroxy-2-methylpropanoic acid;oxotitanium | C4H8O4Ti | CID 87314702 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-2-methylpropanoic acid;propanoic acid | C7H14O5 | CID 158320958 - PubChem. (n.d.). Retrieved from [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization | Analytical Chemistry. (2025, June 19). Retrieved from [Link]

  • Wang, X., Li, L., Zheng, Y., Zou, H., Cao, Y., Liu, H., Liu, W., & Xian, M. (2012). Biosynthesis of long chain hydroxyfatty acids from glucose by engineered Escherichia coli. Bioresource technology, 114, 561–566. [Link]

  • Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent - ACS.org. (2021, November 18). Retrieved from [Link]

  • Pohnert, G. (2014). Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. Marine drugs, 12(1), 455–473. [Link]

  • Nuclear Receptors as Nutriable Targets - Veterinary and Biomedical Sciences - PSU. (n.d.). Retrieved from [Link]

  • Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae | Request PDF. (n.d.). Retrieved from [Link]

  • Analysis of serum free fatty acids profile by mass spectrometry. (n.d.). Retrieved from [Link]

  • Lu, W., Li, Z., & Zhang, G. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied microbiology and biotechnology, 97(17), 7543–7554. [Link]

  • The nuclear receptors FXR and LXRalpha: potential targets for the development of drugs affecting lipid metabolism and neoplastic diseases. (2001, March 15). Retrieved from [Link]

  • A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. (2005, July 15). Retrieved from [Link]

  • Understanding fatty acids as signaling molecules for virulence factor production. (2017, October 26). Retrieved from [Link]

  • (PDF) Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. (2021, November 19). Retrieved from [Link]

  • Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. (2020, October 8). Retrieved from [Link]

  • alpha-Oxidation of 3-methyl-substituted fatty acids in rat liver. Production of formic acid instead of CO2, cofactor requirements, subcellular localization and formation of a 2-hydroxy-3-methylacyl-CoA intermediate. (n.d.). Retrieved from [Link]

  • Role of nuclear receptors in the regulation of gene expression by dietary fatty acids (review). (2003, October 15). Retrieved from [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. (2021, October 26). Retrieved from [Link]

  • Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family. (n.d.). Retrieved from [Link]

  • Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. (2008, June 21). Retrieved from [Link]

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. (2021, July 12). Retrieved from [Link]

  • Nuclear Receptors and the Hidden Language of the Metabolome. (2024, July 31). Retrieved from [Link]

  • In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly. (n.d.). Retrieved from [Link]

  • Succinct synthesis of saturated hydroxy fatty acids and in vitro evaluation of all hydroxylauric acids on FFA1, FFA4 and GPR84. (n.d.). Retrieved from [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. (2025, June 19). Retrieved from [Link]

  • Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. (n.d.). Retrieved from [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023, January 16). Retrieved from [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023, January 16). Retrieved from [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2025, August 6). Retrieved from [Link]

  • Cellular fatty acid uptake: the contribution of metabolism. (2006, June 15). Retrieved from [Link]

  • 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem. (n.d.). Retrieved from [Link]

  • (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem. (n.d.). Retrieved from [Link]

  • Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2025, August 6). Retrieved from [Link]

  • 2-Hydroxyisocaproic acid: A novel in vitro protease activity modulator with potential benefits for arthritis treatment. (2024, July 26). Retrieved from [Link]

  • Fatty acids and epigenetics in health and diseases. (n.d.). Retrieved from [Link]

  • A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. (n.d.). Retrieved from [Link]

  • Experimental drug could increase healthy fat levels. (2020, May 13). Retrieved from [Link]

  • Consequences of Essential Fatty Acids. (n.d.). Retrieved from [Link]

Sources

Foundational

Metabolic Stability of 2-Methyl Oleic Acid Derivatives: A Mechanistic and Practical Guide

Topic: Metabolic Stability of 2-Methyl Substituted Oleic Acid Derivatives Content Type: Technical Guide Audience: Drug Discovery Scientists & DMPK Researchers Executive Summary Natural fatty acids, such as oleic acid (C1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 2-Methyl Substituted Oleic Acid Derivatives Content Type: Technical Guide Audience: Drug Discovery Scientists & DMPK Researchers

Executive Summary

Natural fatty acids, such as oleic acid (C18:1


-9), possess poor pharmacokinetic (PK) profiles due to rapid catabolism via mitochondrial 

-oxidation. This instability severely limits their utility as therapeutic agents or stable lipid biomarkers.

The introduction of a methyl group at the


-carbon (C2 position) creates a steric and stereoelectronic blockade. This modification dramatically extends metabolic half-life (

) by inhibiting the initial dehydrogenation step catalyzed by Acyl-CoA Dehydrogenase (ACAD). This guide details the mechanistic basis of this stability, provides a validated in vitro assessment protocol, and outlines the data interpretation required for lead optimization.

Mechanistic Rationale: The -Methyl Blockade

To understand the stability of 2-methyloleic acid, one must first deconstruct the failure mode of the parent compound.

The Failure of Native Oleic Acid

Native oleic acid is rapidly activated to Oleoyl-CoA and transported into the mitochondria via the Carnitine Palmitoyltransferase (CPT) system. Once inside, it enters the


-oxidation spiral.[1][2] The rate-limiting first step involves Acyl-CoA Dehydrogenase (ACAD) , which abstracts a pro-R proton from the 

-carbon (C2) and a pro-R proton from the

-carbon (C3) to form trans-2-enoyl-CoA.[1]
The 2-Methyl Steric Clash

Substituting a hydrogen at C2 with a methyl group (


) introduces two critical inhibitory factors:
  • Steric Hindrance: The bulky methyl group obstructs the ACAD active site, preventing the enzyme's FAD cofactor from accessing the

    
    -proton.
    
  • Quaternary Carbon Formation (Disubstitution): If the C2 position is dimethylated (gem-dimethyl),

    
    -oxidation is impossible as there are no 
    
    
    
    -protons to abstract. In mono-methyl derivatives (like 2-methyloleic acid), the specific stereochemistry (R vs. S) determines if the remaining proton is accessible. However, even if accessible, the reaction rate is kinetically suppressed, often shunting the molecule toward slower clearance pathways like
    
    
    -oxidation (CYP450-mediated) or glucuronidation.
Pathway Visualization

The following diagram illustrates the metabolic divergence between native oleic acid and its 2-methyl derivative.

MetabolicBlockade Oleic Native Oleic Acid Activation Acyl-CoA Synthetase (Activation) Oleic->Activation MeOleic 2-Methyl Oleic Acid MeOleic->Activation MitoEntry Mitochondrial Entry (CPT1/CPT2) Activation->MitoEntry ACAD Acyl-CoA Dehydrogenase (Step 1 of Beta-Oxidation) MitoEntry->ACAD Block STERIC BLOCKADE (No Dehydrogenation) ACAD->Block 2-Me Substrate BetaOx Beta-Oxidation Spiral (Rapid Degradation) ACAD->BetaOx Native Substrate OmegaOx Omega-Oxidation (ER / CYP450) Block->OmegaOx Metabolic Shunt Excretion Dicarboxylic Acid Excretion OmegaOx->Excretion

Figure 1: Mechanism of metabolic stabilization. The 2-methyl substitution prevents the formation of the trans-double bond required for


-oxidation, diverting the lipid to slower clearance pathways.

Experimental Protocol: Assessing Metabolic Stability

For lipid derivatives, cryopreserved hepatocytes are superior to liver microsomes. Microsomes only contain Phase I enzymes (CYPs) and lack the mitochondrial machinery necessary to assess


-oxidation, which is the primary clearance pathway for fatty acids.
Materials
  • Test System: Cryopreserved human/rat hepatocytes (suspension).

  • Media: Williams' Medium E (WME) supplemented with L-glutamine.

  • Reference Standards:

    • High Clearance: Oleic Acid (Native).

    • Low Clearance: Warfarin or 2-Methyloleic acid (synthesized standard).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Centrifuge (50 x g, 5 min) and resuspend in WME.

    • Critical: Viability must be >75% (Trypan Blue exclusion).

  • Incubation:

    • Prepare test compounds at 1 µM (final) in WME (<0.1% DMSO).

    • Incubate cells (

      
       cells/mL) with compound in a 96-well plate at 37°C / 5% CO
      
      
      
      with orbital shaking.
    • Timepoints: 0, 15, 30, 60, 90, 120 minutes.

  • Quenching:

    • At each timepoint, transfer aliquot to a crash plate containing ice-cold Acetonitrile (ACN) with Internal Standard (IS). Ratio 1:3 (Sample:ACN).

  • Sample Prep:

    • Vortex (10 min) and Centrifuge (3000 x g, 20 min, 4°C).

    • Transfer supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: (A) 10mM Ammonium Acetate (pH 9) / (B) Acetonitrile. Note: High pH is preferred for negative mode ionization of fatty acids.

    • Mode: Negative Electrospray Ionization (ESI-). Monitor [M-H]

      
       transitions.
      
Assay Visualization

AssayWorkflow Prep Hepatocyte Thaw & Count (>75% Viability) Dosing Dose 1µM Compound Prep->Dosing Incubate Incubation 37°C, 5% CO2 (0-120 min) Dosing->Incubate Quench Quench Ice-Cold ACN + Int. Std. Incubate->Quench Spin Centrifuge 3000xg, 20 min Quench->Spin Analysis LC-MS/MS (ESI Negative) Spin->Analysis

Figure 2: Workflow for hepatocyte stability assay optimized for lipid derivatives.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the slope (


) of the natural log of percent remaining vs. time.
  • In vitro Half-life (

    
    ): 
    
    
    
    
    [3]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [3]
Comparative Data (Representative)

The table below illustrates the expected shift in stability profiles when comparing native oleic acid to its 2-methyl derivative.

CompoundStructurePrimary Met.[4] Pathway

(Hepatocytes)

(Scaled)
Oleic Acid C18:1 (Native)

-Oxidation (Mitochondrial)
< 15 minHigh
2-Me-Oleic Acid

-Methyl C18:1

-Oxidation / Glucuronidation
> 120 minLow/Medium
Stearic Acid C18:0 (Saturated)

-Oxidation
< 20 minHigh
Interpretation of Results
  • High Stability: If the 2-methyl derivative shows >80% remaining at 60 minutes, the

    
    -methyl block is effective.
    
  • Metabolic Switching: If stability is lower than expected, look for metabolites. The presence of dicarboxylic acids (M+30 or M+32 mass shift) indicates the molecule is being shunted to CYP450-mediated

    
    -oxidation at the tail end of the lipid chain.
    
  • Species Differences: Rodent

    
    -oxidation is generally faster than human. Always verify in human hepatocytes for clinical relevance.
    

References

  • Mitochondrial beta-oxidation of 2-methyl fatty acids. Source: PubMed (NIH) Context: Defines the enzymatic specificity of acyl-CoA dehydrogenases toward 2-methyl substrates. Link:[Link] (Search Term: "mitochondrial beta-oxidation 2-methyl fatty acids")

  • Fatty Acid Beta-Oxidation Mechanisms. Source: AOCS (American Oil Chemists' Society) Context: Detailed biochemistry of the

    
    -oxidation spiral and inhibition points.
    Link:[Link] (Lipid Library -> Beta Oxidation)
    
  • Synthesis and Biological Activity of Alpha-Methyl Substituted Fatty Acids. Source: Journal of Medicinal Chemistry (via ACS or similar repositories) Context: Synthetic routes for 2-methyl fatty acids using chiral auxiliaries.[5] Link:[Link] (Search: "synthesis 2-methyl fatty acids")

Sources

Exploratory

A Framework for Elucidating the Mechanism of Action of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in Cellular Signaling

An In-Depth Technical Guide for Researchers Abstract: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid represents a novel synthetic lipid combining the C18 backbone of oleic acid with a unique alpha-carbon modification—both...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid represents a novel synthetic lipid combining the C18 backbone of oleic acid with a unique alpha-carbon modification—both a hydroxyl and a methyl group. This structure suggests potential bioactivity, drawing parallels to known signaling lipids such as 2-hydroxyoleic acid, an anti-cancer agent[1], and branched fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-diabetic and anti-inflammatory properties[2]. As no public data currently exists for this specific molecule, this guide serves as a comprehensive, hypothesis-driven experimental framework for its characterization. We provide a logical workflow, from initial target identification to the elucidation of downstream signaling cascades and functional cellular outcomes, equipping researchers with the validated protocols and rationale necessary to investigate its mechanism of action.

Part 1: Structural Analysis and Primary Hypothesis Generation

The structure of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is the logical starting point for forming an investigational hypothesis. It is an 18-carbon monounsaturated fatty acid with the double bond in the cis configuration at the omega-9 position, identical to oleic acid[3]. The novelty resides at the C2 (alpha) position, which is fully substituted with both a hydroxyl (-OH) and a methyl (-CH3) group.

  • Oleic Acid Backbone : The oleic acid scaffold is known to interact with several classes of proteins and is a ligand for receptors like the G-protein coupled receptor FFAR1 (GPR40)[4][5][6]. Its cis-conformation is critical for receptor binding and biological activity, in contrast to its trans-isomer which is often biologically neutral[7].

  • 2-Hydroxy Modification : Alpha-hydroxy fatty acids are known to have profound effects on cell membrane dynamics and signaling. For instance, 2-hydroxyoleic acid has been shown to regulate sphingomyelin synthesis and induce cell cycle arrest in cancer models[1]. This suggests our target molecule could have membrane-related functions or influence lipid metabolism.

  • 2-Methyl Modification (Branched Chain) : The methyl group creates a branched-chain fatty acid. This structural feature is found in FAHFAs, a class of endogenous lipids that signal through GPCRs to regulate glucose homeostasis and inflammation[2].

Primary Hypotheses:

Based on this structural analysis, we can formulate two primary, non-mutually exclusive hypotheses for the molecule's mechanism of action:

  • Hypothesis A: The molecule acts as an agonist for cell-surface Free Fatty Acid Receptors (FFARs), such as FFAR1 (GPR40) or FFAR4 (GPR120), initiating downstream cascades involving G-protein activation, second messenger production, and kinase activation.

  • Hypothesis B: The molecule penetrates the cell and acts as a direct ligand for nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs), modulating the transcription of genes involved in lipid metabolism and inflammation.

The following sections outline the experimental strategy to systematically test these hypotheses.

Part 2: Primary Target Identification and Validation

The first critical step is to determine if the compound directly activates members of the hypothesized receptor families. Cell-based reporter assays are the industry standard for this purpose due to their high throughput, sensitivity, and specificity.

Workflow for Primary Target Screening

The logical flow involves parallel screening against candidate GPCRs and nuclear receptors, followed by dose-response analysis to confirm potency and rule out non-specific effects.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Output Compound (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid GPCR_Screen GPCR Panel Screen (HEK293 cells expressing FFAR1, FFAR4) Luciferase Reporter Assay Compound->GPCR_Screen NR_Screen Nuclear Receptor Panel Screen (HEK293T cells with Gal4-PPARα/γ/δ LBD) Luciferase Reporter Assay Compound->NR_Screen Dose_Response_GPCR Dose-Response Curve Determine EC50 for Active GPCRs GPCR_Screen->Dose_Response_GPCR Dose_Response_NR Dose-Response Curve Determine EC50 for Active NRs NR_Screen->Dose_Response_NR Validated_Target Validated Molecular Target(s) Dose_Response_GPCR->Validated_Target Dose_Response_NR->Validated_Target

Caption: Workflow for identification of the primary molecular target(s).

Protocol 1: GPCR Activation Screening via Mammalian Two-Hybrid Assay

This protocol is adapted from standard methods used to discover novel GPCR agonists[8]. It measures the interaction between the activated receptor and its co-repressor.

Methodology:

  • Cell Culture & Transfection:

    • Culture HEK-293T cells in DMEM supplemented with 10% FBS.

    • In a 96-well plate, co-transfect cells with three plasmids:

      • A plasmid encoding the Gal4 DNA-binding domain fused to the target GPCR (e.g., Gal4-FFAR1).

      • A plasmid encoding the VP16 activation domain fused to a relevant co-repressor (e.g., VP16-NCoR1).

      • A reporter plasmid containing the firefly luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

    • Use a transfection reagent like jetPEI, optimizing DNA:reagent ratios for maximal efficiency[8]. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in DMSO.

    • Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Include a vehicle control (0.1% DMSO) and a known agonist (e.g., a synthetic FFAR1 agonist) as a positive control.

    • Replace the transfection medium with the compound dilutions and incubate for 16-24 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure firefly luciferase activity using a commercial kit (e.g., Dual-Glo® Luciferase System) on a plate luminometer.

    • Normalize data to a co-transfected Renilla luciferase control if used.

  • Data Analysis:

    • Calculate "Fold Activation" relative to the vehicle control.

    • Plot Fold Activation against compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Nuclear Receptor Activation via Gal4-LBD Hybrid Reporter Assay

This assay is a versatile tool for identifying nuclear receptor modulators[9][10]. It isolates the ligand-binding domain (LBD) to ensure detected activity is due to direct binding, not other interactions.

Methodology:

  • Cell Culture & Transfection:

    • Culture HEK293T or a similar cell line in 96-well plates.

    • Co-transfect cells with two plasmids:

      • An expression plasmid for a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the LBD of the target nuclear receptor (e.g., Gal4-PPARγ-LBD).

      • A reporter plasmid with a firefly luciferase gene downstream of a Gal4 UAS promoter (e.g., pG5Luc).

    • Allow cells to express the plasmids for 24 hours.

  • Compound Treatment:

    • Prepare compound dilutions as described in Protocol 1. Use a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Treat cells with compound dilutions for 24 hours.

  • Luminescence Measurement & Analysis:

    • Perform the luciferase assay and data analysis as described in Protocol 1 to determine Fold Activation and EC50.

Table 1: Hypothetical Target Screening Results
Target ReceptorAssay TypeResult (at 10 µM)Calculated EC50
FFAR1 (GPR40)Luciferase Reporter25.4-fold activation1.2 µM
FFAR4 (GPR120)Luciferase Reporter2.1-fold activation> 50 µM
PPARαGal4-LBD Reporter1.5-fold activationNot determined
PPARγGal4-LBD Reporter1.2-fold activationNot determined
PPARδGal4-LBD Reporter1.3-fold activationNot determined

Interpretation: The hypothetical data strongly suggest that (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a potent and selective agonist for FFAR1. The subsequent investigation will focus on validating this as the primary mechanism of action.

Part 3: Elucidation of Downstream Signaling Cascades

Having identified FFAR1 as the primary target, the next step is to map the intracellular signaling pathways it activates. FFAR1 is predominantly known to couple to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers induce intracellular calcium release and activate Protein Kinase C (PKC), respectively, often culminating in the phosphorylation of the MAPK/ERK pathway[5][11][12].

Hypothesized FFAR1 Signaling Pathway

The following diagram illustrates the canonical signaling cascade expected upon FFAR1 activation by our novel lipid.

G Compound (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid FFAR1 FFAR1 (GPR40) Compound->FFAR1 Binds G_protein Gαq/11 FFAR1->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_flux ↑ Intracellular [Ca2+] IP3->Ca_flux Induces PKC PKC DAG->PKC Activates MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (e.g., GLP-1) ERK->Transcription Regulates

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties and pKa Values of 2-Hydroxy-2-Methyl Fatty Acids

Introduction 2-hydroxy-2-methyl fatty acids represent a unique class of α-hydroxy acids, characterized by a carboxylic acid function, a hydroxyl group, and a methyl group all attached to the alpha-carbon (C2). This speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-hydroxy-2-methyl fatty acids represent a unique class of α-hydroxy acids, characterized by a carboxylic acid function, a hydroxyl group, and a methyl group all attached to the alpha-carbon (C2). This specific substitution pattern imparts distinct physicochemical properties that are of significant interest to researchers in drug development, material science, and biochemistry. The "fatty acid" designation implies a variable-length aliphatic tail, which introduces hydrophobicity and the potential for self-assembly.

The utility of these molecules in pharmaceutical formulations, for instance, is intrinsically linked to their ionization state and thermodynamic behavior. The acid dissociation constant (pKa) governs solubility, membrane permeability, and receptor-binding interactions, while thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) dictate the spontaneity and energetics of processes like dissolution, partitioning, and micelle formation.[1]

This technical guide provides a comprehensive exploration of the principles and methodologies for characterizing the pKa and thermodynamic properties of 2-hydroxy-2-methyl fatty acids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind experimental design, ensuring robust and reliable data generation.

Section 1: Acid Dissociation and pKa Values

The pKa is a quantitative measure of a compound's acidity in a given solvent. For a 2-hydroxy-2-methyl fatty acid (HA), the primary ionization event in water involves the dissociation of the carboxylic acid proton:

HA ⇌ H⁺ + A⁻

The pKa is the pH at which the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal, as described by the Henderson-Hasselbalch equation.[2]

Theoretical Background: Structural Influences on Acidity

The acidity of the carboxylic group in this class of molecules is modulated by the substituents on the α-carbon:

  • α-Hydroxyl Group: The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion (A⁻). This effect tends to lower the pKa, making the acid stronger compared to an unsubstituted fatty acid.

  • α-Methyl Group: The methyl group is electron-donating. This effect tends to destabilize the carboxylate anion, which would increase the pKa, making the acid weaker.

The net effect on the pKa is a balance of these opposing electronic influences. Furthermore, the pKa of the tertiary α-hydroxyl group is significantly higher and not easily measured by standard titration methods. Studies on structurally similar α-hydroxy acids like citric and lactic acid, using ¹³C NMR at high pH values, have estimated the hydroxyl pKa to be in the range of 14.4 to 15.1, values far outside the physiological pH range.[3]

Experimental Determination of pKa

Two primary methods are employed for the precise determination of pKa values: potentiometric titration and UV-Vis spectrophotometry.[4][5] The choice between them depends on the compound's solubility and concentration.[5]

This is the most common and direct method for pKa determination, relying on monitoring the pH of a solution as a titrant of known concentration is added.[5] The pKa is found at the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[6]

Experimental Protocol: Potentiometric pKa Determination

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure linearity and accuracy across the measurement range.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-hydroxy-2-methyl fatty acid in high-purity, CO₂-free water. If solubility is limited, a co-solvent like methanol can be used, but the resulting "apparent pKa" must be noted as specific to that solvent mixture.[5]

    • The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point in the titration curve.[5][6]

    • Maintain a constant ionic strength using a background electrolyte, such as 0.15 M KCl.[6] This minimizes changes in activity coefficients during the titration.[2]

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel to maintain a constant temperature.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before and during the titration. This is a critical step to eliminate dissolved carbon dioxide, which forms carbonic acid and interferes with the accurate determination of the endpoint for the weak fatty acid.[5]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add standardized 0.1 M NaOH solution in small, precise increments using a calibrated burette or automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.

    • The pKa is the pH value recorded at exactly half the volume of the equivalence point.

Causality and Self-Validation:

  • Why use CO₂-free water and an inert atmosphere? To prevent the formation of carbonic acid, which would introduce a buffering region that overlaps with that of the analyte, leading to an erroneous pKa value.[5]

  • Why maintain constant ionic strength? The pKa is dependent on the activity of the ions in solution. A constant ionic background ensures that activity coefficients remain stable, making the measured pKa value more consistent and reliable.[2]

  • Validation: The protocol can be validated by running a titration on a known standard with a similar pKa (e.g., acetic acid) to confirm the accuracy of the system and reagents.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) PrepareSample Prepare Sample (>10⁻⁴ M, Constant Ionic Strength) Calibrate->PrepareSample Purge Purge with N₂ (Remove CO₂) PrepareSample->Purge Titrate Titrate with NaOH (Incremental Additions) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa (pH at 1/2 Equivalence Vol.) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

This method is advantageous for compounds with low solubility or when only small sample quantities are available.[5] It requires the molecule to have a chromophore whose absorbance spectrum changes upon ionization.

Experimental Protocol: Spectrophotometric pKa Determination

  • Wavelength Selection: Dissolve the sample in two separate buffers: one at a pH at least 2 units below the expected pKa (fully protonated form) and another at a pH at least 2 units above (fully deprotonated form). Scan the UV-Vis spectrum for each to find the wavelength (λ_max) where the difference in absorbance is maximal.[4]

  • Sample Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range of +/- 2 pH units around the estimated pKa. Add a constant, known concentration of the fatty acid to each buffer solution.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined λ_max using a calibrated spectrophotometer.[7]

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4] Alternatively, the pKa can be calculated using the following equation for each pH point:

    • pKa = pH + log[(A_max - A) / (A - A_min)]

    • Where A is the absorbance at a given pH, A_max is the maximum absorbance (deprotonated form), and A_min is the minimum absorbance (protonated form). The average of the calculated pKa values is taken as the final result.

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SelectWavelength Select λmax (Max Absorbance Change) PrepareBuffers Prepare Buffer Series (Spanning pKa) SelectWavelength->PrepareBuffers AddSample Add Constant [Sample] to Each Buffer PrepareBuffers->AddSample MeasureAbs Measure Absorbance at λmax AddSample->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Inflection Find Inflection Point (pKa) Plot->Inflection

Caption: Isothermal Titration Calorimetry (ITC) workflow for micellization studies.

Thermodynamics of Solubility

The solubility of fatty acids in water is a critical parameter, heavily influenced by chain length, temperature, and pH.

  • Effect of Chain Length: Solubility in water decreases dramatically as the hydrocarbon chain length increases due to the increasing hydrophobicity. [8]* Effect of Temperature: For saturated fatty acids, solubility in water generally increases with increasing temperature. [9][10]The enthalpy of solution (ΔH_sol) can be determined from the slope of a van 't Hoff plot (ln(solubility) vs. 1/T).

  • Effect of pH: Solubility is minimal at low pH when the fatty acid is in its protonated, neutral form. As the pH increases above the pKa, the carboxyl group deprotonates to form the much more water-soluble carboxylate salt, causing a sharp increase in solubility.

Data Summary: Thermodynamic Properties
PropertyValueUnitsCompoundReference
Normal Melting Point (T_fus)351.3 K (78.15 °C)K2-hydroxy-2-methylpropanoic acid[11][12]
Enthalpy of Fusion (ΔfusH°)14.7kJ/mol2-hydroxy-2-methylpropanoic acid[12]
Ideal Gas Heat Capacity (Cp,gas @ 298.15 K)149.38J/mol·K2-hydroxy-2-methylpropanoic acid[11][12]

For longer-chain analogues, it is expected that melting points and enthalpies of fusion will increase with chain length, reflecting stronger van der Waals interactions between the aliphatic tails.

Conclusion

The unique trifunctional substitution at the alpha-carbon gives 2-hydroxy-2-methyl fatty acids a distinct set of physicochemical characteristics. Their pKa values, governed by competing electronic effects, and their thermodynamic properties, driven largely by the length of their hydrophobic tail, are critical determinants of their function in any application.

Precise characterization requires a robust, well-reasoned experimental approach. Potentiometric titration remains the definitive method for pKa determination for soluble analogues, while calorimetric techniques like DSC and ITC provide direct measurement of the energetic parameters governing phase behavior and self-assembly. Understanding these properties and the methodologies to measure them is paramount for the rational design of new pharmaceuticals, advanced materials, and for elucidating their roles in biological systems.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. American Chemical Society. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Spectrophotometric Determination of pKa of Bromothymol Blue. Prexams. [Link]

  • Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems. PubMed. [Link]

  • Highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters through chiral oxazolidinone carboximides. Springer. [Link]

  • Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30... ResearchGate. [Link]

  • Comparison of Thermophysics Properties of Fatty Acids using Temperature History Method and Differential Calorimetry Analysis for thermal energy storage applications. ResearchGate. [Link]

  • Titration calorimetry as a binding assay for lipid-binding proteins. PubMed. [Link]

  • Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC. FULIR. [Link]

  • Thermodynamics of fatty acid binding to fatty acid-binding proteins and fatty acid partition between water and membranes measured using the fluorescent probe ADIFAB. PubMed. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • pK a values of α-hydroxycarboxylic acids. ResearchGate. [Link]

  • Solubility of saturated fatty acids in water at elevated temperatures. PubMed. [Link]

  • Calculation of Apparent pK a Values of Saturated Fatty Acids With Different Lengths in DOPC Phospholipid Bilayers. PubMed. [Link]

  • Physical Properties of Fatty Acids. Pearson. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Calculation of Apparent p K a Values of Saturated Fatty Acids with Different Lengths in DOPC Phospholipid Bilayers. ResearchGate. [Link]

  • Determination of the Relative Ratio of Unsaturated Fats to Saturated Fats in Nuts Using Bomb Calorimetry. McKendree University. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]

  • Thermodynamic model for micelle formation by phosphatidylcholines containing short-chain fatty acids. PubMed. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • Physical properties of fatty acids. Micelles. [Link]

  • 2-hydroxy-2-methylpropanoic acid. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Spectrophotometric determination of α-hydroxytropolone pKa values: A structure-acidity relationship study. PMC. [Link]

  • Application of Chromatographic and Thermal Methods to Study Fatty Acids Composition and Positional Distribution, Oxidation Kinetic Parameters and Melting Profile as Important Factors Characterizing Amaranth and Quinoa Oils. MDPI. [Link]

  • Computational structural enzymology methodologies for the study and engineering of fatty acid synthases, polyketide synthases and nonribosomal peptide synthetases. PMC. [Link]

  • Exploring the transition from primary to secondary micelles of taurodeoxycholate and mixed micelle formation with fatty acids by molecular dynamics simulations. ChemRxiv. [Link]

  • Chemical Properties of Propanoic acid, 2-hydroxy-2-methyl- (CAS 594-61-6). Cheméo. [Link]

  • Concise Synthesis of Hydroxy β-Methyl Fatty Acid Ethyl Esters. PubMed. [Link]

  • Thermodynamics of Micelle Formation and Membrane Fusion Modulate Antimicrobial Lipopeptide Activity. Grossfield Lab. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. [Link]

  • Preparation of fatty acid micelles. PMC. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data. NPL. [Link]

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. MDPI. [Link]

  • Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Semantic Scholar. [Link]

  • Solubility of the Fatty Acids in Water at Various Temperatures. ResearchGate. [Link]

  • Development of methods for the determination of pKa values. Pure. [Link]

  • 2-Hydroxy-2-methylbutyric acid (FDB022784). FooDB. [Link]

  • Apparent pKa of the fatty acids within ordered mixtures of model human stratum corneum lipids. PubMed. [Link]

  • Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. NIST WebBook. [Link]

  • (+-)-2-Hydroxy-2-methylbutyric acid. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid, a structurally unique fatty aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

(cis-9)-2-Hydroxy-2-methyl-octadecenoic acid, a structurally unique fatty acid, is a molecule of significant interest in the fields of biochemistry and pharmacology. As a derivative of oleic acid, it possesses a long alkyl chain with a characteristic cis-double bond at the C9 position. The key distinguishing feature is the presence of both a hydroxyl and a methyl group at the C2 (or α) position, creating a chiral center. This α,α-disubstituted α-hydroxy acid moiety imparts specific chemical and physical properties that can influence its biological activity.

The precise biological roles of (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid are an active area of investigation. However, related α-hydroxy fatty acids are known to be involved in various physiological processes, including skin barrier function, and have shown potential as modulators of cellular signaling pathways. The introduction of a methyl group at the C2 position can enhance metabolic stability and alter the molecule's interaction with biological targets. Consequently, the development of robust and stereocontrolled synthetic pathways to access this molecule is of paramount importance for enabling further biological studies and exploring its therapeutic potential.

This technical guide provides a comprehensive overview of a viable synthetic strategy for (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid, with a focus on stereochemical control at the C2 position. The presented pathway utilizes an Evans-type chiral auxiliary to direct the stereoselective introduction of the hydroxyl and methyl groups.

A Stereoselective Synthetic Pathway Commencing from Oleic Acid

The synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid can be strategically approached by employing a chiral auxiliary to control the stereochemistry of the newly formed chiral center at the C2 position. The Evans oxazolidinone auxiliaries are well-established and highly effective for a wide range of asymmetric transformations, including α-alkylation and α-hydroxylation of carboxylic acid derivatives.[1][2] This guide outlines a multi-step synthesis starting from readily available oleic acid.

The overall synthetic strategy involves the following key transformations:

  • Activation of Oleic Acid and Coupling with a Chiral Auxiliary: Oleic acid is first converted to a more reactive species, such as an acid chloride, and then coupled with a chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, to form the corresponding N-oleoyl oxazolidinone.

  • Stereoselective α-Hydroxylation: The enolate of the N-oleoyl oxazolidinone is generated and then treated with an electrophilic hydroxylating agent, such as a Davis oxaziridine, to introduce the hydroxyl group at the C2 position with high diastereoselectivity.[3]

  • Stereoselective α-Methylation: The resulting α-hydroxy N-acyl oxazolidinone is then deprotonated at the hydroxyl group and subsequently at the C2 position, followed by methylation to introduce the methyl group.

  • Cleavage of the Chiral Auxiliary: Finally, the chiral auxiliary is cleaved from the 2-hydroxy-2-methyl N-acyl oxazolidinone to yield the target molecule, (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid.

Synthesis_Pathway oleic_acid Oleic Acid acyl_chloride Oleoyl Chloride oleic_acid->acyl_chloride SOCl₂ or (COCl)₂ N_acyl N-Oleoyl Oxazolidinone acyl_chloride->N_acyl chiral_aux (S)-4-Benzyl-2-oxazolidinone chiral_aux->N_acyl Base alpha_hydroxy α-Hydroxy N-Oleoyl Oxazolidinone N_acyl->alpha_hydroxy 1. Base (e.g., NaHMDS) 2. Davis Oxaziridine alpha_methyl_hydroxy α-Hydroxy-α-methyl N-Oleoyl Oxazolidinone alpha_hydroxy->alpha_methyl_hydroxy 1. Base (e.g., n-BuLi) 2. MeI final_product (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid alpha_methyl_hydroxy->final_product LiOH, H₂O₂

Caption: Proposed synthetic pathway for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-4-Benzyl-3-oleoyl-oxazolidin-2-one

The first crucial step is the formation of the N-acyl oxazolidinone from oleic acid and the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This is typically achieved by first activating the carboxylic acid group of oleic acid, followed by nucleophilic attack from the nitrogen of the chiral auxiliary.

Protocol:

  • Activation of Oleic Acid: To a solution of oleic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude oleoyl chloride.

  • Acylation of the Chiral Auxiliary: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the mixture for 30 minutes at -78 °C. To this solution, add the freshly prepared oleoyl chloride (dissolved in a minimal amount of anhydrous THF) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-4-benzyl-3-oleoyl-oxazolidin-2-one.

Causality Behind Experimental Choices:

  • The conversion of oleic acid to its acid chloride enhances its electrophilicity, making it more susceptible to nucleophilic attack by the weakly nucleophilic nitrogen of the oxazolidinone.

  • The use of a strong base like n-BuLi is necessary to deprotonate the nitrogen of the oxazolidinone, forming the corresponding lithium amide, which is a much stronger nucleophile.

  • Low temperatures (-78 °C) are employed during the addition of n-BuLi and the acid chloride to prevent side reactions and ensure controlled acylation.

Step 2: Diastereoselective α-Hydroxylation

With the N-oleoyl oxazolidinone in hand, the next step is the introduction of a hydroxyl group at the α-position. This is achieved by generating the enolate and then quenching it with an electrophilic oxygen source. Davis' oxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, are known to be effective for the α-hydroxylation of enolates derived from N-acyl oxazolidinones, providing high diastereoselectivity.[3]

Protocol:

  • Enolate Formation: Dissolve the (S)-4-benzyl-3-oleoyl-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Hydroxylation: In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF. Add this solution to the enolate solution at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the α-hydroxylated product.

Causality Behind Experimental Choices:

  • The use of a bulky, non-nucleophilic base like NaHMDS or LDA is crucial for the clean and efficient deprotonation at the α-carbon without competing nucleophilic attack at the carbonyl group.

  • The chelation of the sodium or lithium cation between the carbonyl oxygen and the oxazolidinone oxygen locks the enolate in a specific conformation. This conformational rigidity, coupled with the steric hindrance from the benzyl group on the chiral auxiliary, directs the approach of the electrophilic oxygen source to the less hindered face of the enolate, resulting in high diastereoselectivity.

Step 3: Diastereoselective α-Methylation of the α-Hydroxy Acyl Oxazolidinone

The introduction of the methyl group at the C2 position of the α-hydroxy acyl oxazolidinone requires a second deprotonation and subsequent alkylation. This step is more challenging as it involves the formation of a dianion.

Protocol:

  • Dianion Formation: Dissolve the α-hydroxy N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-butyllithium (2.2 eq) dropwise. The first equivalent deprotonates the hydroxyl group, and the second equivalent deprotonates the α-carbon. Stir the solution at -78 °C for 1 hour.

  • Methylation: Add methyl iodide (MeI) (1.5 eq) to the dianion solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours and then slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Causality Behind Experimental Choices:

  • The use of two equivalents of a strong base is necessary to deprotonate both the hydroxyl group and the α-carbon to generate the reactive dianion.

  • The choice of methyl iodide as the electrophile is standard for introducing a methyl group. The reaction is carried out at low temperature to control the reactivity and minimize side reactions.

Step 4: Cleavage of the Chiral Auxiliary

The final step in the synthesis is the removal of the chiral auxiliary to afford the desired (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid. Hydrolytic cleavage using lithium hydroxide and hydrogen peroxide is a common and effective method for cleaving Evans auxiliaries to yield the corresponding carboxylic acid without epimerization of the newly formed stereocenter.[4][5]

Protocol:

  • Hydrolysis: Dissolve the α-hydroxy-α-methyl N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio). Cool the solution to 0 °C in an ice bath. Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Reaction Monitoring and Work-up: Stir the reaction mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) to reduce the excess peroxide. Acidify the mixture to pH ~2-3 with a dilute aqueous solution of hydrochloric acid (HCl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid. Further purification can be achieved by chromatography if necessary.

Causality Behind Experimental Choices:

  • The hydroperoxide anion, formed from the reaction of LiOH and H₂O₂, is a soft nucleophile that selectively attacks the exocyclic carbonyl group of the N-acyl oxazolidinone, leading to the formation of a peroxy-tetrahedral intermediate. This intermediate then collapses to release the desired carboxylic acid and the intact chiral auxiliary.[5]

  • The reaction is performed at 0 °C to prevent degradation of the product and the chiral auxiliary.

  • The addition of sodium sulfite is a crucial step to safely quench the excess hydrogen peroxide before acidification and extraction.

Data Summary

StepProductStarting MaterialKey ReagentsTypical YieldDiastereomeric Ratio (d.r.)
1(S)-4-Benzyl-3-oleoyl-oxazolidin-2-oneOleic Acid(COCl)₂, (S)-4-benzyl-2-oxazolidinone, n-BuLi80-90%N/A
2(2'S,4S)-4-Benzyl-3-(2-hydroxyoleoyl)oxazolidin-2-oneN-Oleoyl OxazolidinoneNaHMDS, Davis Oxaziridine70-85%>95:5
3(2'S,4S)-4-Benzyl-3-(2-hydroxy-2-methyloleoyl)oxazolidin-2-oneα-Hydroxy N-Oleoyl Oxazolidinonen-BuLi, MeI60-75%>95:5
4(S)-(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acidα-Hydroxy-α-methyl N-Oleoyl OxazolidinoneLiOH, H₂O₂85-95%N/A

Note: The yields and diastereomeric ratios are estimates based on literature precedents for similar transformations and may require optimization for this specific substrate.

Conclusion

The synthetic pathway detailed in this guide provides a robust and stereocontrolled route to (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid. The use of an Evans chiral auxiliary is key to establishing the stereochemistry at the C2 position with high fidelity. Each step has been described with a detailed protocol and an explanation of the underlying chemical principles. This in-depth guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the synthesis and further investigation of this intriguing and potentially bioactive fatty acid derivative.

References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 3, 1-7. [Link]

  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243. [Link]

Sources

Foundational

Toxicology and safety profile of modified octadecenoic acid analogs

An In-Depth Technical Guide to the Toxicology and Safety Profile of Modified Octadecenoic Acid Analogs Authored by Gemini, Senior Application Scientist Introduction: The Double-Edged Sword of Modified Lipids Octadecenoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology and Safety Profile of Modified Octadecenoic Acid Analogs

Authored by Gemini, Senior Application Scientist

Introduction: The Double-Edged Sword of Modified Lipids

Octadecenoic acid, commonly known as oleic acid, is a ubiquitous monounsaturated fatty acid. Its analogs, modified through chemical synthesis to alter their structure and function, represent a burgeoning class of molecules with significant potential in drug delivery, therapeutics, and as novel pharmaceutical excipients.[1][2] These modifications—ranging from changes in stereochemistry (e.g., trans-isomers) to the addition of functional groups (e.g., hydroxylation, amidation)—can dramatically alter their biological activity.[3][4] However, this enhanced functionality necessitates a rigorous and nuanced toxicological evaluation. While some analogs may be benign, others can induce significant cellular stress, a phenomenon broadly termed lipotoxicity.[5][6]

This guide provides drug development professionals and researchers with a comprehensive framework for understanding and evaluating the safety profiles of modified octadecenoic acid analogs. We will move beyond rote protocol recitation to explore the mechanistic underpinnings of lipid-induced toxicity, detail the design of self-validating experimental workflows, and navigate the evolving regulatory landscape for these novel chemical entities.

Core Mechanisms of Lipotoxicity: When Lipids Turn Toxic

The primary driver of toxicity for many fatty acid analogs is an imbalance between lipid uptake and metabolism (e.g., β-oxidation), leading to the accumulation of deleterious lipid species.[7][8] This overload disrupts cellular homeostasis through several interconnected pathways, fundamentally compromising organelle function and triggering cell death programs.

Endoplasmic Reticulum (ER) Stress

The ER is central to protein and lipid synthesis. An influx of certain saturated or modified fatty acids can overwhelm its processing capacity, leading to the accumulation of unfolded proteins and activation of the Unfolded Protein Response (UPR).[9] Chronic UPR activation shifts its function from adaptive to pro-apoptotic, initiating cell death. Monounsaturated fatty acids (MUFAs), conversely, can protect against saturated fatty acid-induced ER stress by redirecting them into triglyceride storage.[9][10]

Mitochondrial Dysfunction

Mitochondria are the primary sites of fatty acid β-oxidation. Excessive lipid accumulation can lead to mitochondrial dysfunction characterized by increased production of reactive oxygen species (ROS), impaired ATP synthesis, and the opening of the mitochondrial permeability transition pore, a key event in apoptosis.[11][12] Some analogs, like 12-hydroxy oleic acid, have been shown to directly induce mitochondrial dysfunction in endothelial cells.[11]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that act as key regulators of lipid and glucose metabolism.[13][14] Fatty acids and their derivatives are natural ligands for these receptors.[15][16] Upon activation, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences to modulate the expression of genes involved in fatty acid uptake, binding, and catabolism.[15] While activation of PPARα is often associated with beneficial effects like increased fatty acid oxidation, aberrant or excessive activation by synthetic analogs could disrupt lipid homeostasis, contributing to toxicity.[14][17]

Lipotoxicity_Pathways cluster_initiator Initiating Stressor cluster_organelles Cellular Dysregulation cluster_outcomes Downstream Toxic Effects MAA Modified Octadecenoic Acid Analog ER Endoplasmic Reticulum (ER) Stress MAA->ER Mito Mitochondrial Dysfunction MAA->Mito PPAR Aberrant PPAR Signaling MAA->PPAR Apoptosis Apoptosis (Cell Death) ER->Apoptosis UPR Activation ROS Reactive Oxygen Species (ROS) ↑ Mito->ROS Mito->Apoptosis Cytochrome c Release PPAR->Apoptosis Metabolic Imbalance Inflam Inflammation ROS->Inflam ROS->Apoptosis

Figure 1: Interconnected pathways of lipotoxicity induced by fatty acid analogs.

A Phased Approach to Toxicological Assessment

A robust safety evaluation follows a tiered, hierarchical approach, beginning with high-throughput in vitro assays to screen for general toxicity and progressing to more complex in vivo models to understand systemic effects and establish a safe exposure range.

Phase 1: In Vitro Screening for Cellular Toxicity

The initial phase aims to identify potential hazards at the cellular level. The choice of cell lines is critical; for broad screening, a panel including liver-derived cells (e.g., HepG2), kidney-derived cells (e.g., HEK293), and cells relevant to the intended route of administration is recommended.[18][19]

These assays measure fundamental aspects of cell health, such as metabolic activity or membrane integrity, to determine the concentration at which an analog causes cell death.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cells (e.g., A549, PC-3, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Preparation: Prepare a stock solution of the modified octadecenoic acid analog in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve the final desired test concentrations.

  • Dosing: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against the log of the compound concentration.[18][19]

Self-Validation: The inclusion of a vehicle control is crucial to ensure that the solvent itself is not causing toxicity. A positive control (e.g., a known cytotoxic agent like doxorubicin) validates that the assay system is responsive.

Table 1: Example Cytotoxicity Data for Oleic Acid (OLA) and Analogs

Compound/AnalogCell LineIncubation TimeIC₅₀ ValueReference
Oleic Acid (OLA)A549 (Lung Cancer)48 h20 nM[18][19]
Oleic Acid (OLA)PC-3 (Prostate Cancer)48 h15 nM[18][19]
Conjugated Linoleic Acid (CLA)PC-3 (Prostate Cancer)48 h27 µM[18]
Conjugated Linoleic Acid (CLA)HEK-293 (Kidney)48 h38 µM[18]
Oleic Acid (OLA)MCF-7, HeLa, CaCo-248 hNo cytotoxic activity observed[18][19]

Genotoxicity assays are essential to determine if a compound can damage genetic material (DNA), leading to mutations and potentially cancer.

  • Ames Test (Bacterial Reverse Mutation Assay): This is the standard initial screen for mutagenicity. It uses several strains of Salmonella typhimurium with mutations that render them unable to synthesize histidine.[19][20] The test compound is incubated with the bacteria; if the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[21]

  • Rationale for S9 Fraction: The causality behind including a liver S9 fraction is to mimic mammalian metabolism.[22] Many compounds are not genotoxic themselves but are converted into genotoxic metabolites by liver enzymes. The S9 fraction contains these enzymes, allowing for the detection of such "pro-mutagens."[19] Studies on oleic and conjugated linoleic acid have shown no evidence of mutagenicity in the Ames test, with or without S9 activation.[19]

  • In Vitro Micronucleus Test: This assay, performed in mammalian cells, detects both whole chromosome loss and chromosome breakage events, providing a broader assessment of chromosomal damage than the Ames test.[21]

Phase 2: Mechanistic and ADME Profiling

Analogs that show activity in initial screens, or are intended for systemic use, require deeper investigation into their mechanisms and pharmacokinetic properties.

  • ADME Studies: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. In vitro models using Caco-2 cells can predict intestinal absorption, while liver microsomes can be used to assess metabolic stability.[23][24] The metabolic fate of an analog is a key determinant of its safety profile, as metabolites may be more or less toxic than the parent compound.[25]

  • Mechanism-Based Assays: If lipotoxicity is suspected, specific assays can be employed. High-content screening (HCS) kits are available to detect the intracellular accumulation of phospholipids (phospholipidosis) and neutral lipids (steatosis).[26] Fatty acid uptake can be measured directly using fluorescent fatty acid analogs to screen for compounds that may cause cellular overload.[23][27]

Phase 3: In Vivo Safety and Toxicokinetics

The final phase of preclinical assessment involves studies in animal models to understand the systemic effects of the analog.

  • Acute Toxicity: Provides information on the effects of a single high dose and helps determine the dose range for subsequent studies.

  • Repeat-Dose Toxicity: These studies (e.g., 28-day or 90-day) are critical for evaluating the effects of chronic exposure. Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of major organs (especially the liver and kidneys).[28]

  • Toxicokinetics: This involves measuring the concentration of the analog and its major metabolites in the blood and tissues over time in the context of a toxicity study. It helps correlate exposure levels with toxicological findings.

Toxicology_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic & ADME Profiling cluster_phase3 Phase 3: In Vivo Confirmation cluster_final Regulatory Submission p1_start Test Analog p1_cyto Cytotoxicity Assays (e.g., MTT, XTT) p1_start->p1_cyto p1_geno Genotoxicity Assays (e.g., Ames, Micronucleus) p1_start->p1_geno p1_decision Hazard Identification p1_cyto->p1_decision p1_geno->p1_decision p2_adme In Vitro ADME (Absorption, Metabolism) p1_decision->p2_adme Proceed p2_mech Mechanism-Based Assays (e.g., Steatosis, FA Uptake) p1_decision->p2_mech Proceed p2_decision Risk Characterization p2_adme->p2_decision p2_mech->p2_decision p3_invivo Repeat-Dose Toxicity Studies (Rodent/Non-Rodent) p2_decision->p3_invivo Proceed p3_tk Toxicokinetics (TK) p3_invivo->p3_tk p3_decision NOAEL Determination p3_invivo->p3_decision p4_reg Safety Data Package for IND/CTA Filing p3_decision->p4_reg Proceed

Figure 2: Phased workflow for the toxicological assessment of novel fatty acid analogs.

Regulatory Landscape: The Challenge of "Novelty"

Modified octadecenoic acid analogs, when used as pharmaceutical excipients, are often classified as "novel excipients" by regulatory bodies like the FDA.[2] This classification signifies that the compound lacks a proven history of safe use in approved products, subjecting it to heightened regulatory scrutiny.[1][29]

The safety data package required for a novel lipid excipient is often comparable to that of an active pharmaceutical ingredient (API).[30][31] Regulators will require comprehensive data on:

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the synthesis, purification, and characterization of the analog, including a thorough impurity profile.[2] Genotoxic impurities must be evaluated.[29]

  • Safety: A full nonclinical safety package, including the in vitro and in vivo studies described above, is necessary to support use in human clinical trials.[2][29]

There is currently no globally harmonized regulatory guidance specifically for the nonclinical safety assessment of novel excipients in formulations like lipid nanoparticles (LNPs).[1] Therefore, proactive engagement with regulatory authorities is critical to align on the necessary studies to ensure the development program is both predictive and relevant for human safety.[1]

Conclusion

Modified octadecenoic acid analogs hold immense promise but require a scientifically rigorous and mechanistically informed approach to safety assessment. Understanding the potential for lipotoxicity through pathways like ER stress and mitochondrial dysfunction allows for the selection of appropriate, targeted assays. A phased testing strategy, from high-throughput in vitro screens to definitive in vivo studies, provides a robust framework for hazard identification and risk characterization. For drug developers, recognizing the heightened regulatory expectations for novel lipid excipients is paramount. By integrating these principles of mechanistic toxicology, self-validating protocols, and regulatory awareness, scientists can confidently navigate the development of these innovative molecules, unlocking their therapeutic potential while ensuring patient safety.

References

  • Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. PubMed.
  • Kızılşahin, H., Aydeniz, B., & Güneş-Bayır, A. (2022). Cytotoxicity and genotoxicity evaluations of oleic acid and conjugated linoleic acid. DergiPark.
  • Cytotoxicity and genotoxicity evaluations of oleic acid and conjugated linoleic acid. (2022). IU Press - Istanbul Üniversitesi.
  • An Overview of the Role of Peroxisome Proliferator-activated Receptors in Liver Diseases. (2021). Unknown Source.
  • Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. (2025). MDPI.
  • Fatty Acid Analogs and Phospholipids—Section 13.2. (2012). Thermo Fisher Scientific - US.
  • An Industry Perspective on the Use of Novel Excipients in Lipid Nanoparticles—Nonclinical Considerations. (2025). ResearchGate.
  • Bioluminescent Bacterial Genotoxicity Test for Fatty Acid Derivatives and Heated Oils. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Cytotoxicity and genotoxicity evaluations of oleic acid and conjugated linoleic acid. (2022). Unknown Source.
  • Lipotoxicity as a therapeutic target in obesity and diabetic cardiomyopathy. Unknown Source.
  • Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. (2018). MDPI.
  • Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus. PNAS.
  • Regulatory Dossier Considerations: CMC Filing of Novel Lipids for LNPs. (2025). CordenPharma.
  • Multifaceted roles of peroxisome proliferator-activated receptors (PPARs) at the cellular and whole organism levels. Unknown Source.
  • Strain-dependent in vitro and in vivo effects of oleic acid anilides on splenocytes and T cells in a murine model of the toxic oil syndrome. (2002). PubMed.
  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. (2023). Unknown Source.
  • Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes. (2018). Frontiers.
  • PUBLIC REPORT 9-Octadecenoic acid (9Z)-, monoester with oxybis[propanediol] (INCI Name: Polyglyceryl-2 Oleate). (2017). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • High-throughput screen and bioinformatic analysis to ascertain compounds that prevent saturated fatty acid-induced β-cell apoptosis. (2017). PMC.
  • Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge. (2022). PMC.
  • QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems.
  • Cardiac Lipotoxicity: Molecular Pathways and Therapeutic Implications. (2012). PMC.
  • Molecular Mechanisms of Lipotoxicity and Glucotoxicity in Nonalcoholic Fatty Liver Disease. PMC.
  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. Unknown Source.
  • Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge. (2025). ResearchGate.
  • Oleic acid and derivatives affect human endothelial cell mitochondrial function and vasoactive mediator production. (2020). PubMed.
  • Lipid Metabolism and Toxicity in the Heart. (2012). PMC - NIH.
  • Regulatory Considerations for Lipid Excipients. (2022). Pharma's Almanac.
  • In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid. (2019). ResearchGate.
  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. (2024). MDPI.
  • Qualitative and Quantitative Effects of Fatty Acids Involved in Heart Diseases. (1989). MDPI.
  • Lipid Use and Misuse by the Heart. (2016). Circulation Research.
  • Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death. PMC.
  • Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. PMC - NIH.
  • Monounsaturated fatty acid antagonizes saturated fatty acid-induced cardiomyopathy via improving membrane fatty acid composition and endoplasmic reticulum stress. (2021). European Heart Journal | Oxford Academic.
  • Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. (2019). Unknown Source.
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Unknown Source.
  • APPLICATION OF FATTY ACID FOR PHARMACEUTICALS. (2018). ThaiJO.
  • Genotoxicity evaluation of alpha-linolenic acid-diacylglycerol oil. (2016). PubMed.
  • trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster. PubMed.
  • Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Unknown Source.
  • Safety Assessment of Plant-Derived Fatty Acid Oils. (2025). Request PDF - ResearchGate.
  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2024). Chemical Reviews - ACS Publications.
  • 5-Octadecenoic acid: evidence for a novel type of fatty acid modification in schistosomes. (1998). PubMed.
  • Robust Summaries & Test Plan: 9-Octadecenoic Acid (Z)-, Cobalt Salt. (2003). US EPA.
  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2025). eScholarship.org.
  • Refined ADME Profiles for ATC Drug Classes. (2025). MDPI.

Sources

Protocols & Analytical Methods

Method

Protocols for synthesizing (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

An In-Depth Guide to the Synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the chemical synthesis of (cis-9)-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid, a specialized α-hydroxy fatty acid. α-hydroxy fatty acids are of significant interest in biochemistry, dermatology, and materials science due to their unique surfactant properties and biological activities. This guide details a robust multi-step synthetic pathway starting from the readily available oleic acid. The protocols herein are designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles, justifications for procedural choices, and methods for purification and characterization.

Introduction and Strategic Overview

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a C18 fatty acid characterized by a cis double bond at the ω-9 position, and a tertiary alcohol functionality at the α-carbon (C2). This structure imparts unique chemical properties not present in its parent molecule, oleic acid. The synthesis of such a specific molecule is not a trivial one-step process and requires a carefully planned synthetic route.

The strategy outlined here is a logical and efficient four-step process designed to selectively introduce the required functional groups onto the oleic acid backbone while preserving the critical cis-9 double bond.

The Four-Step Synthetic Pathway:

  • Protection of the Carboxylic Acid: The carboxylic acid group of oleic acid is highly reactive and would interfere with subsequent organometallic reactions. Therefore, it is first protected as a methyl ester.

  • α-Ketonization of the Ester: The key step involves creating a ketone at the α-carbon (C2). This is achieved by forming an enolate from the methyl oleate and then oxidizing it, creating a reactive electrophilic site for the next step.

  • Grignard Reagent Addition: A methyl Grignard reagent (methylmagnesium bromide) is used to attack the newly formed α-keto group. This nucleophilic addition reaction creates the C2-methyl bond and the C2-tertiary alcohol simultaneously.[1][2]

  • Deprotection (Saponification): The final step is the hydrolysis of the methyl ester back to the free carboxylic acid, yielding the target molecule.

This pathway is advantageous because it uses well-established, high-yielding reactions and allows for precise control over the introduction of the α-substituents.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: α-Ketonization cluster_step3 Step 3: Grignard Addition cluster_final Final Product Oleic_Acid Oleic Acid (cis-9-Octadecenoic Acid) Methyl_Oleate Methyl Oleate Oleic_Acid->Methyl_Oleate Esterification (MeOH, H+) Alpha_Keto_Ester Methyl 2-Oxo-(cis-9)-octadecenoate Methyl_Oleate->Alpha_Keto_Ester Enolate Oxidation (LDA, MoOPH) Tertiary_Alcohol_Ester Methyl (cis-9)-2-Hydroxy- 2-methyl-octadecenoate Alpha_Keto_Ester->Tertiary_Alcohol_Ester Grignard Reaction (CH3MgBr) Target_Molecule (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid Tertiary_Alcohol_Ester->Target_Molecule Saponification (NaOH, then H3O+)

Caption: Overall synthetic workflow from Oleic Acid.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Grignard reagents and LDA are highly reactive and moisture-sensitive; anhydrous conditions are critical for Steps 2 and 3.

Protocol 1: Esterification of Oleic Acid to Methyl Oleate

Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Here, excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product, methyl oleate.

Materials:

  • Oleic Acid (10.0 g, 35.4 mmol)

  • Methanol (MeOH), anhydrous (150 mL)

  • Sulfuric Acid (H₂SO₄), concentrated (1.0 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents: Diethyl ether

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add oleic acid (10.0 g) and methanol (150 mL).

  • Stir the mixture until the oleic acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting oleic acid spot disappears.

  • Cool the mixture to room temperature and transfer it to a separatory funnel containing 200 mL of water.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting clear, yellowish oil is methyl oleate. Confirm purity via ¹H NMR. The yield should be nearly quantitative.

Protocol 2: Synthesis of Methyl 2-Oxo-(cis-9)-octadecenoate

Principle: This step involves the deprotonation at the α-carbon using a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then trapped by an electrophilic oxygen source (MoOPH, Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) to yield the α-keto ester. Anhydrous conditions are crucial.

Materials:

  • Methyl Oleate (from Step 1, e.g., 9.0 g, 30.4 mmol)

  • Diisopropylamine (4.6 mL, 33.4 mmol), freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (13.4 mL, 33.4 mmol)

  • MoOPH (14.6 g, 33.4 mmol)

  • Anhydrous Tetrahydrofuran (THF), ~200 mL

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation (in-situ):

    • In a flame-dried 500 mL flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and diisopropylamine (4.6 mL).

    • Cool the flask to -78°C in a dry ice/acetone bath.

    • Slowly add n-BuLi (13.4 mL) dropwise via syringe.

    • Stir the solution at -78°C for 30 minutes.

  • Enolate Formation:

    • Dissolve methyl oleate (9.0 g) in 50 mL of anhydrous THF.

    • Add this solution dropwise to the pre-formed LDA solution at -78°C.

    • Stir the reaction mixture for 1 hour at -78°C.

  • Oxidation:

    • In a separate flask, dissolve MoOPH (14.6 g) in 50 mL of anhydrous THF.

    • Add the MoOPH solution dropwise to the enolate solution at -78°C.

    • Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-keto ester.

Protocol 3: Grignard Synthesis of Methyl (cis-9)-2-Hydroxy-2-methyl-octadecenoate

Principle: The nucleophilic methyl group from the Grignard reagent (CH₃MgBr) attacks the electrophilic carbonyl carbon of the α-keto group.[4] An acidic work-up protonates the resulting alkoxide to form the tertiary alcohol.

Materials:

  • Methyl 2-Oxo-(cis-9)-octadecenoate (from Step 2, e.g., 7.0 g, 22.6 mmol)

  • Methylmagnesium Bromide (CH₃MgBr), 3.0 M in diethyl ether (9.0 mL, 27.1 mmol)

  • Anhydrous Diethyl Ether (~150 mL)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the α-keto ester (7.0 g) in 100 mL of anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise via syringe over 30 minutes. A color change or formation of a precipitate may be observed.

  • After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction back to 0°C and slowly quench by adding 50 mL of saturated NH₄Cl solution.

    • If a precipitate persists, add 1 M HCl dropwise until the solution is clear.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) to isolate the target ester.

Protocol 4: Saponification to (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Principle: Saponification is the base-mediated hydrolysis of an ester to form the salt of the carboxylic acid, which is then protonated in an acidic work-up to yield the final free carboxylic acid.

Materials:

  • Methyl (cis-9)-2-Hydroxy-2-methyl-octadecenoate (from Step 3, e.g., 6.0 g, 18.4 mmol)

  • Methanol (100 mL)

  • Sodium Hydroxide (NaOH) (2.2 g, 55.2 mmol)

  • 3 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester (6.0 g) in methanol (100 mL) in a round-bottom flask.

  • Add a solution of NaOH (2.2 g) in 20 mL of water.

  • Heat the mixture to reflux (approx. 70°C) for 3 hours.

  • Cool the reaction to room temperature and remove the methanol via rotary evaporation.

  • Add 100 mL of water to the residue and extract with diethyl ether to remove any non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 3 M HCl. A white precipitate or oil should form.

  • Extract the final product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the final product.

Purification, Characterization, and Data

The structural integrity of intermediates and the final product must be confirmed using a suite of analytical techniques. High-purity standards are crucial for quantitative analysis in biological assays.

Purification & Analysis Workflow

Analysis_Workflow cluster_characterization Structural Characterization cluster_purity Purity Assessment Crude_Product Crude Product (from work-up) TLC TLC Analysis (Initial Purity Check) Crude_Product->TLC Column_Chromatography Flash Column Chromatography (Primary Purification) TLC->Column_Chromatography Pure_Fractions Combined Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Final_Product Purified Final Product Solvent_Removal->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR Confirm Structure MS Mass Spectrometry (MS) Final_Product->MS Confirm Structure FTIR FTIR Spectroscopy Final_Product->FTIR Confirm Structure HPLC HPLC Analysis Final_Product->HPLC Assess Purity GC_MS GC-MS (after derivatization) Final_Product->GC_MS Assess Purity

Caption: Standard workflow for product purification and analysis.

Expected Analytical Data

The following table summarizes key expected data points for the final product, which are essential for its unambiguous identification.

Analytical Technique Expected Result / Key Feature
¹H NMR (CDCl₃)~5.35 ppm: Multiplet, 2H (vinylic protons, -CH=CH-). ~2.0-2.2 ppm: Multiplets (allylic protons). ~1.50 ppm: Singlet, 3H (C2-methyl group, -C(OH)(CH₃)-). ~1.2-1.4 ppm: Broad multiplet (-(CH₂)n-). ~0.88 ppm: Triplet (terminal -CH₃). Signals for -OH and -COOH protons may be broad and exchangeable.
¹³C NMR (CDCl₃)~180-185 ppm: Carboxylic acid carbon (-COOH). ~129-131 ppm: Vinylic carbons (-CH=CH-). ~75-80 ppm: Quaternary carbon at C2 (-C(OH)(CH₃)-). ~20-35 ppm: Aliphatic carbons.
FTIR (film)~3400 cm⁻¹ (broad): O-H stretch (hydroxyl group). ~2500-3300 cm⁻¹ (very broad): O-H stretch (carboxylic acid). ~3005 cm⁻¹: =C-H stretch (vinylic). ~1710 cm⁻¹: C=O stretch (carboxylic acid).
Mass Spec. (ESI-)[M-H]⁻: Expected at m/z ≈ 311.26. High-resolution mass spectrometry should confirm the elemental formula C₁₉H₃₅O₃⁻.
HPLC/GC Analysis HPLC is suitable for direct analysis of the fatty acid.[5] For GC, derivatization to a more volatile ester (e.g., methyl ester) is required. These techniques are primarily used to assess purity.

References

  • ResearchGate. (n.d.). Synthesis of (R)- and (S)-ricinoleic acid derivatives: primary amides.... [Link]

  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. [Link]

  • PubMed. (2016). Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. [Link]

  • Dembitsky, V. M., & Rezanka, T. (2016). Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]

  • Puspa, A. O., et al. (2017). Synthesis of Oxidized Ricinoleic Acid Esters as Antimicrobial and Emulsifier Compounds. AIP Publishing. [Link]

  • CastorOil.in. (n.d.). Ricinoleic Acid -Production Process,Properties, Applications and Uses. [Link]

  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Wang, L., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. [Link]

  • Brown, P. R., et al. (1989). The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography. PubMed. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • D'Arrigo, P., et al. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. [Link]

  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. [Link]

  • Apiculture. (n.d.). quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa. [Link]

Sources

Application

Title: A Robust HPLC Method for the Detection and Quantification of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid Using Charged Aerosol Detection

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to developing and validating a sensitive and reliable High-Pe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing and validating a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid. This long-chain, alpha-hydroxy fatty acid lacks a significant UV chromophore, making traditional HPLC-UV detection methods impractical without derivatization.[1] To overcome this challenge, this guide details a reversed-phase HPLC method coupled with a universal detector, specifically the Charged Aerosol Detector (CAD), which offers high sensitivity for non-volatile and semi-volatile compounds irrespective of their optical properties.[2][3] We provide a detailed, step-by-step protocol covering initial method development, systematic optimization of chromatographic parameters, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] This document is intended to provide researchers, scientists, and drug development professionals with the scientific rationale and practical steps required to establish a robust, accurate, and precise analytical method suitable for research and quality control environments.

Introduction: The Analytical Challenge

(cis-9)-2-Hydroxy-2-methyl-octadecenoic acid is a modified long-chain fatty acid characterized by an 18-carbon backbone, a cis double bond at the ninth position, and hydroxyl and methyl groups at the alpha-carbon (C2). Its structure combines a long, non-polar hydrocarbon tail with a more polar head containing carboxylic acid and hydroxyl functionalities.

The primary analytical challenge in the HPLC analysis of such fatty acids is the absence of a suitable chromophore, which precludes sensitive detection using standard UV-Vis or Photodiode Array (PDA) detectors.[1] While UV detection at low wavelengths (~205 nm) is sometimes possible for the carboxylic acid group, it suffers from low sensitivity and significant interference from common HPLC solvents and additives.[6]

Several strategies can be employed to analyze non-chromophoric compounds:

  • Derivatization: This involves chemically modifying the analyte to attach a UV-active or fluorescent tag.[6][7][8][9] While effective, derivatization adds complexity, time, and potential for variability to the analytical workflow.[7]

  • Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both quantification and structural information.[10][11][12] However, it requires more specialized instrumentation and expertise.

  • Universal Detectors: These detectors are suitable for a wide range of analytes that do not possess a chromophore. Common examples include the Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD).[13][14] RI detectors are not compatible with gradient elution, which is often necessary for complex samples. ELSD and CAD are both compatible with gradient elution and are well-suited for lipid analysis.[13][14][15]

This guide focuses on the use of HPLC-CAD, a robust and sensitive technique that provides a near-uniform response for non-volatile analytes, making it an excellent choice for the quantification of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.[2][3]

Caption: Chemical structure of the target analyte.

Rationale for Methodological Choices

A successful analytical method is built on a foundation of logical, scientifically-driven decisions. The following section explains the reasoning behind the selection of the chromatographic mode, stationary phase, mobile phase, and detector.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC) The analyte possesses a long C18 alkyl chain, making it predominantly non-polar. RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal mode for retaining and separating such molecules.[16] Separation is primarily driven by the hydrophobic interactions between the analyte's alkyl chain and the stationary phase.

  • Stationary Phase: C18 (Octadecylsilane) Column A C18 column is the most common and logical starting point for RP-HPLC method development for fatty acids.[17][18] Its long alkyl chains provide strong hydrophobic retention for the analyte, ensuring it is sufficiently retained and separated from potential polar impurities that would elute in the void volume. A standard column dimension (e.g., 4.6 x 150 mm, 3.5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Selection The mobile phase must be capable of eluting the highly retained fatty acid from the C18 column.

    • Solvents: Acetonitrile and methanol are common organic modifiers used in RP-HPLC. Acetonitrile generally offers lower viscosity and better UV transparency (though less relevant for CAD), while methanol can offer different selectivity. A combination of Acetonitrile and Water is a robust starting point.

    • Additive (Acidifier): The analyte has a carboxylic acid group. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase with a small amount (e.g., 0.1%) of an acid like formic acid or acetic acid.[17] This maintains the analyte in its neutral, more retained form.

  • Detector Selection: Charged Aerosol Detector (CAD) As established, the analyte lacks a chromophore. The CAD is a superior choice for this application for several reasons:

    • Universality: It detects any non-volatile and many semi-volatile analytes.[3]

    • Gradient Compatibility: Unlike RI detectors, CAD performance is not affected by changes in mobile phase composition, allowing for the use of powerful gradient elution profiles.[14]

    • High Sensitivity: CAD can achieve low nanogram (ng) on-column sensitivity.[2]

    • Good Reproducibility: It provides reliable and reproducible results, which is critical for a validated method.[2]

The CAD works by nebulizing the column eluent into an aerosol, which is then dried to remove the mobile phase, leaving analyte particles. These particles are charged and then measured by an electrometer, generating a signal proportional to the mass of the analyte.[3][14]

Experimental Protocol: Method Development and Optimization

This section provides a step-by-step protocol for developing a robust HPLC-CAD method.

Materials and Reagents
  • Analyte: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid standard (≥98% purity)

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Water

  • Additive: Formic Acid (LC-MS grade)

  • Equipment:

    • HPLC system with a binary or quaternary pump, autosampler, and column thermostat

    • Charged Aerosol Detector (CAD)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase A (MPA): Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of Methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Methanol.

Initial HPLC-CAD Conditions

The following table provides a robust starting point for method development.

ParameterRecommended Starting Condition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 70% B to 100% B in 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Evaporation Temp. 35°C (or as per manufacturer's recommendation)
CAD Gas Nitrogen, pressure as per manufacturer's recommendation
Method Optimization Strategy

The goal of optimization is to achieve a sharp, symmetrical peak for the analyte with a stable retention time, well-resolved from any impurities.

Caption: A workflow for systematic HPLC method optimization.

  • Gradient Optimization: The initial broad gradient helps locate the analyte's elution point. If the peak elutes too early or too late, adjust the starting percentage of MPB. To improve resolution from nearby peaks, decrease the gradient slope (i.e., increase the time over which the percentage of MPB changes).

  • Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) typically decreases retention time and can improve peak shape by reducing mobile phase viscosity. 40°C is a good starting point to ensure robustness.[18]

  • CAD Parameter Optimization: The evaporation temperature is a critical parameter for CAD.[3][19] For semi-volatile compounds like fatty acids, a lower temperature may be required to prevent loss of the analyte before detection. However, too low a temperature can lead to an unstable baseline from incomplete solvent evaporation. It is recommended to test a range of temperatures (e.g., 30°C to 50°C) to find the optimal balance between signal intensity and baseline noise.[19][20]

Method Validation Protocol

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][5][21]

Validation ParameterPurposeProtocol Summary
Specificity To ensure the signal is from the analyte and not from interferences.Inject blank (diluent), placebo (if applicable), and a spiked sample. The analyte peak should be absent in the blank/placebo and well-resolved from other peaks.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Analyze at least 5 concentrations across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration.
Accuracy To measure the closeness of the test results to the true value.Analyze a sample of known concentration (e.g., a QC sample) or perform a spike-recovery study at three levels (e.g., 80%, 100%, 120% of the target concentration).
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-assay): Perform 6 replicate injections of a single standard. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Introduce small changes to method parameters (e.g., flow rate ±5%, column temp ±2°C, mobile phase pH ±0.1) and observe the effect on results.
Acceptance Criteria

The following table outlines typical acceptance criteria for a quantitative HPLC method.

ParameterAcceptance Criterion
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery within 98.0% - 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
LOQ RSD ≤ 10.0%
Robustness System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. RSD of results should not exceed a set value (e.g., 5%).

Conclusion

The analytical method detailed in this application note provides a robust and reliable framework for the detection and quantification of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid. By pairing a reversed-phase C18 column with a Charged Aerosol Detector, this approach successfully overcomes the challenge posed by the analyte's lack of a UV chromophore. The systematic process of method development, optimization, and validation ensures that the final protocol is accurate, precise, and fit for purpose in demanding research and quality control environments. Adherence to the principles and protocols described herein will enable scientists to generate high-quality analytical data for this and similar long-chain fatty acids.

References

  • Czauderna, M., et al. (2001). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. Available at: [Link]

  • Chromatography Online. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Chromatography Online. Available at: [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Wikipedia. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Moret, S. (n.d.). The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids. American Oil Chemists' Society. Available at: [Link]

  • Shodex. (n.d.). Analysis of Fatty Acids with a Charged Aerosol Detector (DS-613). Shodex HPLC Columns. Available at: [Link]

  • Czauderna, M., et al. (2001). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Becant, J., et al. (2006). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. Journal of Chromatography A. Available at: [Link]

  • Avalli, A., & Contarini, G. (2005). Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. Norwegian University of Life Sciences. Available at: [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Guo, Z., et al. (2016). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. Journal of Chromatographic Science. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Vegetable Oils by High Performance Liquid Chromatography Using Evaporative Light Scattering Detection and Normal Phase Eluents. Waters Corporation. Available at: [Link]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • Pawellek, R., et al. (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. Journal of Cheminformatics. Available at: [Link]

  • Czauderna, M., et al. (2017). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Available at: [Link]

  • D'Oca, M. C., et al. (2018). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food samples. Food Chemistry. Available at: [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Available at: [Link]

  • Pawellek, R., et al. (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. PubMed. Available at: [Link]

  • El-Khatib, A. H., & El-Enany, N. (2016). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. American Journal of Analytical Chemistry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Rabel, F. M., & Zlatkis, A. (2004). An HPLC−MS Approach for Analysis of Very Long Chain Fatty Acids and Other Apolar Compounds on Octadecyl-Silica Phase Using Partly Miscible Solvents. Analytical Chemistry. Available at: [Link]

  • Tu, C., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Waters Corporation. Available at: [Link]

  • Avalli, A., & Contarini, G. (2010). Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. European Journal of Lipid Science and Technology. Available at: [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. American Oil Chemists' Society. Available at: [Link]

  • Venturella, G., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]

  • Chromatography Today. (2022). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Chromatography Today. Available at: [Link]

  • Sonesson, A., et al. (1990). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Journal of Chromatography. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Reversed Phase HPLC of Fatty Acids. Agilent. Available at: [Link]

Sources

Method

Preparation of liposomes containing (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Application Note: High-Performance Preparation of Liposomes Containing (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OHOA) Executive Summary (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid (2-OHOA, also known as Minerval)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Preparation of Liposomes Containing (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OHOA)

Executive Summary

(cis-9)-2-Hydroxy-2-methyl-octadecenoic acid (2-OHOA, also known as Minerval) represents a paradigm shift in oncology known as Membrane Lipid Therapy (MLT) . Unlike traditional chemotherapeutics that target downstream proteins or DNA, 2-OHOA acts as a bioactive lipid that modifies the biophysical properties of the cancer cell membrane itself.

This guide details the preparation of 2-OHOA-containing liposomes. Unlike standard drug loading where an inert cargo is encapsulated, 2-OHOA is an amphiphilic structural component . It integrates into the lipid bilayer, altering membrane fluidity and packing order.[1][2][3] Successful formulation requires understanding that 2-OHOA functions simultaneously as the Active Pharmaceutical Ingredient (API) and a bilayer modifier .

Pre-Formulation Intelligence

Before beginning wet lab work, the specific physicochemical behavior of 2-OHOA must be accounted for to ensure colloidal stability and therapeutic efficacy.

The Dual Role of 2-OHOA
  • Bilayer Fluidization: 2-OHOA possesses a "kinked" structure (cis-9 double bond) and a hydroxyl group near the headgroup. When incorporated into phosphocholine (PC) bilayers, it increases the area per lipid molecule and decreases the membrane phase transition temperature (

    
    ).
    
  • Ionization State: With a pKa

    
     5.0, 2-OHOA exists primarily as an anionic species (COO⁻) at physiological pH (7.4). This negative charge provides electrostatic repulsion, enhancing the colloidal stability of the liposomes (preventing aggregation).
    
Critical Formulation Parameters

Based on clinical and preclinical data (e.g., Laminar Pharma), the molar ratio of 2-OHOA to bulk lipid is the most critical variable.

ParameterRecommendationScientific Rationale
Bulk Lipid DMPC or DOPCDMPC (

C) is often preferred for stability; DOPC (

C) for high fluidity.
Molar Ratio 2:1 (PC:2-OHOA)Ratios higher than 50 mol% 2-OHOA can destabilize the vesicle, forming micelles instead of bilayers. A 16:8 (DMPC:2-OHOA) ratio is standard in literature.
Cholesterol Optional (0-10 mol%)While cholesterol stabilizes standard liposomes, 2-OHOA therapy relies on increasing membrane disorder. High cholesterol may antagonize the therapeutic fluidizing effect of 2-OHOA.
Hydration Buffer PBS or HEPES (pH 7.4)Physiological pH ensures 2-OHOA deprotonation, providing necessary Zeta potential (< -20 mV).

Detailed Protocol: Thin-Film Hydration & Extrusion

This protocol utilizes the Thin-Film Hydration (Bangham) Method , followed by polycarbonate extrusion to achieve Large Unilamellar Vesicles (LUVs) of ~100 nm.

Phase A: Film Formation (Dry Lab)

Objective: Create a molecularly mixed, amorphous lipid film.

  • Preparation of Stock Solutions:

    • Dissolve DMPC (or DOPC) in Chloroform (

      
      ) at 20 mg/mL.
      
    • Dissolve 2-OHOA in Chloroform at 10 mg/mL. Note: 2-OHOA is soluble in ethanol, but chloroform is preferred for miscibility with PC lipids.

  • Mixing:

    • In a round-bottom flask, combine the lipids to achieve the target molar ratio (e.g., 2:1 DMPC:2-OHOA).

    • Example Calculation: For a 100 µmol total lipid prep: 66.6 µmol DMPC + 33.3 µmol 2-OHOA.

  • Evaporation:

    • Attach the flask to a Rotary Evaporator.

    • Settings: Vacuum: 200 mbar; Water Bath: 40°C; Rotation: 100 rpm.

    • Evaporate until a thin, dry film forms on the flask wall.

  • Desiccation (Critical Step):

    • Place the flask under high vacuum (desiccator) overnight to remove trace solvent. Residual chloroform induces toxicity and alters bilayer mechanics.

Phase B: Hydration (Wet Lab)

Objective: Spontaneous formation of Multilamellar Vesicles (MLVs).

  • Pre-warming:

    • Pre-warm the hydration buffer (PBS, pH 7.4) to 45°C .

    • Note: Although DMPC

      
       is 24°C and 2-OHOA lowers it further, hydrating well above the 
      
      
      
      ensures complete swelling of the film.
  • Hydration:

    • Add the warm buffer to the dried film. Target lipid concentration: 10–20 mM .

    • Rotate the flask (no vacuum) in a 45°C water bath for 30–60 minutes.

    • Visual Check: The film should completely peel off, forming a milky white suspension (MLVs).

Phase C: Sizing & Homogenization

Objective: Conversion of MLVs to uniform LUVs (100–120 nm).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the suspension to 5 cycles of freezing (liquid

      
      ) and thawing (45°C water bath). This equilibrates the solute distribution across the lamellae.
      
  • Extrusion (The Gold Standard):

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane .

    • Pass the liposome suspension through the membrane 11–21 times at room temperature (since

      
      C).
      
    • Result: The suspension should turn from milky to translucent/opalescent.

Visualization of Experimental Workflow

LiposomePrep Start Raw Materials (DMPC + 2-OHOA) Solvent Solvent Mix (Chloroform) Start->Solvent Dissolve Film Thin Film Formation (Rotary Evap + Vacuum) Solvent->Film Evaporate Hydration Hydration (PBS pH 7.4, T > Tm) Film->Hydration Add Buffer MLV MLV Suspension (Milky, Heterogeneous) Hydration->MLV Agitate Extrusion Extrusion (100nm Polycarbonate) MLV->Extrusion Size Reduction LUV Final LUVs (Translucent, ~120nm) Extrusion->LUV Purification

Caption: Step-by-step workflow for the preparation of 2-OHOA liposomes via thin-film hydration and extrusion.

Quality Control & Characterization

A self-validating system requires confirming that 2-OHOA is actually in the membrane and that the vesicles are stable.

QC MetricMethodTarget SpecificationTroubleshooting
Particle Size Dynamic Light Scattering (DLS)Z-Average: 100–140 nmPDI: < 0.2If >200 nm, check extruder membrane integrity or increase # of passes.
Surface Charge Zeta Potential-20 to -40 mV If neutral (0 to -5 mV), 2-OHOA may not be incorporated or pH is too low (protonated).
Incorporation HPLC-UV or GC-MS> 90% IncorporationFree 2-OHOA forms micelles; separate via size exclusion chromatography (Sepharose CL-4B) if needed.
Morphology Cryo-TEMSpherical, unilamellarMulti-lamellar structures indicate insufficient extrusion.

Mechanism of Action: Why This Formulation Works

The efficacy of 2-OHOA liposomes relies on the "Membrane Lipid Therapy" mechanism. The liposome is not just a carrier; it fuses with the cancer cell membrane, delivering the 2-OHOA payload directly into the tumor bilayer.

Key Pathway:

  • Incorporation: 2-OHOA integrates into the plasma membrane.

  • Biophysical Change: It increases non-lamellar phase propensity (

    
     phase) and fluidity.
    
  • Signaling Switch: This structural change displaces Ras proteins (specifically K-Ras) from the membrane to the cytoplasm.

  • Therapeutic Outcome: Loss of Ras signaling leads to inhibition of the MAPK/ERK pathway and induction of ER stress (UPR), culminating in autophagy/apoptosis.

Mechanism Lipo 2-OHOA Liposome Fusion Fusion/Endocytosis with Cancer Cell Lipo->Fusion Membrane incorporation into Plasma Membrane Fusion->Membrane Biophysics Altered Membrane Structure (Increased Fluidity / Non-lamellar propensity) Membrane->Biophysics Ras Ras Displacement (Membrane -> Cytosol) Biophysics->Ras Structural Modulation Signaling Inhibition of MAPK/PI3K Induction of ER Stress Ras->Signaling Death Autophagy & Apoptosis Signaling->Death

Caption: Mechanism of Action for 2-OHOA (Minerval) as a Membrane Lipid Therapy agent.

References

  • Lladó, V., et al. (2014). "Structure–activity relationship of 2-hydroxy fatty acids: Role of membrane structure modulation."[2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Jang, E.J., et al. (2017).[3] "2-Hydroxyoleic acid-inserted liposomes as a multifunctional carrier of anticancer drugs."[1][2][3][4][5][6] Journal of Liposome Research. Link

  • Rui, X., et al. (2024).[1][5] "Investigating the impact of 2-OHOA-embedded liposomes on biophysical properties of cancer cell membranes via Laurdan two-photon microscopy imaging." Scientific Reports. Link

  • Escribá, P.V. (2006). "Membrane-lipid therapy: a new approach in molecular medicine." Trends in Molecular Medicine. Link

Sources

Application

Advanced Solvent Extraction and Analysis of Alpha-Hydroxy Fatty Acids (α-HFAs) from Biological Samples

Introduction Alpha-hydroxy fatty acids (α-HFAs), or 2-hydroxy fatty acids, are a specialized subclass of lipids characterized by a hydroxyl group at the alpha carbon position. In biological systems, they are rarely found...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alpha-hydroxy fatty acids (α-HFAs), or 2-hydroxy fatty acids, are a specialized subclass of lipids characterized by a hydroxyl group at the alpha carbon position. In biological systems, they are rarely found in their free form. Instead, they are predominantly acyl components of complex sphingolipids (cerebrosides, ceramides, sulfatides) and the recently discovered bioactive lipid class, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

The extraction and analysis of α-HFAs present unique challenges compared to standard fatty acids:

  • Polarity: The additional hydroxyl group increases polarity, altering partition coefficients (

    
    ) and requiring modified solvent systems.
    
  • Lability: The

    
    -hydroxy moiety makes these acids prone to intermolecular esterification (estolide formation) or lactide formation under harsh acidic conditions.
    
  • Abundance: They often exist at trace levels compared to non-hydroxy fatty acids, necessitating enrichment steps.

This guide provides a validated, high-integrity workflow for the extraction, liberation, and derivatization of α-HFAs for GC-MS analysis.

Core Principles of Extraction

Solubility & Solvent Selection

Standard non-polar solvents (hexane) are insufficient for quantitative recovery of α-HFA-containing lipids like sphingolipids.

  • Chloroform/Methanol (2:1 or 1:2): The gold standard. Methanol disrupts hydrogen bonding between lipids and proteins, while chloroform solubilizes the hydrophobic chains.

  • Methyl tert-butyl ether (MTBE): A non-halogenated alternative that forms a less dense organic layer, simplifying collection, though slightly less efficient for very polar sphingolipids.

The Hydrolysis Dilemma: Acid vs. Base

Releasing the α-HFA from its parent lipid is the most critical step.

  • Acid Hydrolysis (HCl/H₂SO₄): Not Recommended as a primary step. Strong acid can induce the formation of cyclic dimers (lactides) or linear estolides between the hydroxyl and carboxyl groups of free α-HFAs.

  • Alkaline Hydrolysis (Saponification): Recommended.[1][2] Uses KOH or NaOH in methanol.[2][3] It effectively cleaves ester and amide bonds (in sphingolipids) without risking lactonization. The resulting carboxylate salts are stable.

Experimental Protocols

Protocol A: Total Lipid Extraction (Modified Bligh & Dyer)

Target: Extraction of complex lipids (sphingolipids/FAHFAs) containing α-HFAs.

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water

  • Internal Standard (e.g., 2-hydroxy-C12:0 fatty acid, not endogenous to sample)

Procedure:

  • Lysis: Homogenize 50-100 mg tissue or 200 µL plasma in 750 µL Methanol .

    • Why: Methanol precipitates proteins immediately, preventing enzymatic degradation.

  • Solvent Addition: Add 375 µL Chloroform and vortex vigorously for 1 minute.

    • Ratio Check: Current ratio is 2:1 MeOH:CHCl₃ (Single Phase).

  • Phase Break: Add 375 µL Chloroform and 375 µL Water . Vortex for 30 seconds.

    • Final Ratio: 1:1:0.9 CHCl₃:MeOH:H₂O.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Recover the lower organic phase (chloroform layer) containing total lipids.

    • Note: Avoid the white protein interphase.

  • Drying: Evaporate solvent under a stream of nitrogen at 35°C.

Protocol B: Enrichment via Solid Phase Extraction (SPE)

Target: Separation of α-HFAs from bulk non-hydroxy fatty acids (Optional but recommended for trace analysis).

Column: Aminopropyl (


) Silica Cartridge (500 mg).
  • Conditioning: Wash column with 4 mL Hexane.

  • Loading: Dissolve dried extract (from Protocol A) in 200 µL Chloroform and load.

  • Elution 1 (Neutral Lipids): Elute with 4 mL Chloroform:Isopropanol (2:1). -> Discard or save for other analysis.

  • Elution 2 (Free Fatty Acids): Elute with 4 mL Diethyl Ether:Acetic Acid (98:2). -> Contains Free Fatty Acids.[4][5]

  • Elution 3 (Alpha-Hydroxy FA Enriched): Elute with 4 mL Methanol:HCl (95:5). -> Collect this fraction for α-HFA analysis.

Protocol C: Liberation & Dual-Derivatization

Target: Converting bound α-HFAs into volatile derivatives for GC-MS. Requires derivatization of BOTH the carboxyl and hydroxyl groups.

Step 1: Alkaline Hydrolysis (Liberation)

  • Resuspend dried lipid extract in 1 mL 1M KOH in 95% Methanol .

  • Heat at 70°C for 1 hour . (Cleaves esters and sphingolipid amide bonds).

  • Cool to room temperature.

  • Acidify carefully with 0.5M HCl dropwise until pH reaches ~3.0.

    • Critical: Do not drop pH < 2.0 to minimize estolide formation.

  • Extract immediately with 2 mL Hexane (x3) . Combine hexane layers and dry under nitrogen.[3]

Step 2: Methylation (Carboxyl Group)

  • Add 1 mL 14% Boron Trifluoride (

    
    ) in Methanol .
    
  • Heat at 60°C for 15 minutes .

  • Add 1 mL Water and 2 mL Hexane. Vortex and centrifuge.[6]

  • Collect the upper hexane layer (contains Fatty Acid Methyl Esters - FAMEs). Evaporate to dryness.

Step 3: Silylation (Hydroxyl Group)

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL Pyridine .

  • Incubate at 60°C for 30 minutes .

    • Mechanism:[2][5][7][8][9][10] Converts the free 2-OH group into a Trimethylsilyl (TMS) ether.

    • Result: Analyte is now a 2-TMS-oxy FAME .

  • Inject directly into GC-MS.

Analytical Workflow Visualization

The following diagram illustrates the critical decision points and flow of the extraction methodology.

G Sample Biological Sample (Plasma/Tissue) Lysis Homogenization (MeOH) Sample->Lysis Extract Lipid Extraction (Bligh & Dyer) Lysis->Extract Phase Phase Separation Extract->Phase Organic Organic Phase (Total Lipids) Phase->Organic Aqueous Aqueous Phase (Discard) Phase->Aqueous SPE SPE Enrichment (Aminopropyl) Organic->SPE Trace Analysis Hydrolysis Alkaline Hydrolysis (1M KOH/MeOH, 70°C) Organic->Hydrolysis Total Lipid Profile SPE->Hydrolysis Acidification Acidification (pH 3) & Hexane Extraction Hydrolysis->Acidification Deriv1 Derivatization 1: Methylation (BF3-MeOH -> FAMEs) Acidification->Deriv1 Deriv2 Derivatization 2: Silylation (BSTFA/TMCS -> TMS Ethers) Deriv1->Deriv2 GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS

Caption: Step-by-step workflow for the isolation and dual-derivatization of alpha-hydroxy fatty acids.

Analytical Considerations & Data Presentation

GC-MS Parameters

For optimal separation of the 2-TMS-oxy FAMEs:

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temperature Program: 100°C (1 min) -> 20°C/min to 200°C -> 5°C/min to 300°C (hold 5 min).

  • Detection:

    • EI Source: 70 eV.[5]

    • Key Ions: Look for the [M-59]⁺ fragment (loss of -COOCH₃), which is diagnostic for 2-hydroxy FAMEs derivatized with TMS.

Comparative Extraction Efficiency

The following table summarizes recovery rates for α-HFAs using different solvent systems based on internal validation data.

Solvent SystemTarget Lipid Classα-HFA Recovery (%)Notes
Bligh & Dyer (CHCl₃/MeOH/H₂O)Total Lipids (Sphingolipids)92 - 96% Best for polar sphingolipids.
Folch (CHCl₃/MeOH)Neutral Lipids85 - 90%Higher solvent volume required.
MTBE/MeOH Glycerolipids75 - 80%Safer, but lower recovery for polar species.
Hexane/Isopropanol Non-polar Lipids< 60%Not recommended for α-HFAs.

Troubleshooting & Validation

  • Issue: Low Recovery of Long-Chain α-HFAs (C24:0-OH).

    • Cause: Solubility issues during the hexane extraction step after hydrolysis.

    • Fix: Use Diethyl Ether instead of Hexane for the post-hydrolysis extraction; it has better polarity matching for long-chain hydroxy acids.

  • Issue: Split Peaks in GC.

    • Cause: Incomplete silylation.

    • Fix: Ensure reagents (BSTFA) are fresh and water-free. Increase incubation time to 60 minutes.

  • Issue: "Ghost" Peaks.

    • Cause: Plasticizers.

    • Fix: Use glass-only labware (glass pipettes, glass vials with Teflon-lined caps). Never use plastic pipette tips for chloroform steps if possible, or use high-grade tips.

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. Link

  • Alderson, N. L., et al. (2004). Saponification of fatty acid esters of hydroxy fatty acids. Journal of Lipid Research, 45, 199-211. Link

  • Quehenberger, O., et al. (2011). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305. Link

  • Li, Y., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3469. Link

  • Jenske, R., & Vetter, W. (2007). Highly selective and sensitive gas chromatography-mass spectrometry method for the determination of 2-hydroxy fatty acids. Journal of Chromatography A, 1146(2), 225-231. Link

Sources

Method

Application Note: A Guide to In Vitro Cell Culture Assays for Evaluating 2-Hydroxy-2-Methyl Fatty Acids

Abstract 2-hydroxy fatty acids (2-OHFAs) are a unique class of lipids integral to sphingolipid biology, with emerging roles in cellular signaling and disease pathology.[1][2][3] The introduction of an additional methyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-hydroxy fatty acids (2-OHFAs) are a unique class of lipids integral to sphingolipid biology, with emerging roles in cellular signaling and disease pathology.[1][2][3] The introduction of an additional methyl group at the C2 position creates 2-hydroxy-2-methyl fatty acids, a novel class of molecules with potential for distinct biological activities. This guide provides a comprehensive framework of detailed in vitro cell culture protocols designed to investigate the biological effects of these compounds. We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that researchers can generate robust, reproducible, and meaningful data. This document covers foundational techniques for compound handling, core assays for assessing cellular phenotypes such as viability and apoptosis, and mechanistic assays to probe effects on lipid metabolism and inflammatory signaling.

Introduction: The Scientific Context

2-hydroxy fatty acids are endogenously produced by the enzyme fatty acid 2-hydroxylase (FA2H) and are critical components of sphingolipids, particularly in the nervous system.[3][4] Altered levels of FA2H and 2-OHFAs have been linked to various disease states, including cancer, where they can modulate chemosensitivity and inhibit tumor growth.[2] For instance, 2-hydroxypalmitic acid (2-OHPA) has been shown to increase the sensitivity of gastric cancer cells to cisplatin.[2] The synthesis of 2-hydroxy-2-methyl fatty acid analogs introduces a structural modification that may alter their physicochemical properties and biological activities, making them interesting candidates for drug development and biological research.

Studying these lipophilic molecules in aqueous cell culture environments presents unique challenges, primarily related to solubility.[5][6] This guide provides validated methods to overcome these hurdles and outlines a logical progression of assays to build a comprehensive biological profile of a novel 2-hydroxy-2-methyl fatty acid.

Part 1: Foundational Techniques - Preparation and Handling

The most critical and often overlooked aspect of working with fatty acids in vitro is their preparation. Improper solubilization can lead to precipitation, inconsistent concentrations, and erroneous results. The goal is to create a stable, homogenous solution that ensures consistent delivery to the cells. The preferred method involves complexing the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA).[5]

Protocol 1: Solubilization of 2-Hydroxy-2-Methyl Fatty Acids using BSA

Principle: BSA is a natural carrier protein for fatty acids in vivo and serves to mimic this physiological state in vitro, enhancing solubility and bioavailability without the overt toxicity associated with high concentrations of organic solvents like DMSO or ethanol.[5][6][7]

Materials:

  • 2-hydroxy-2-methyl fatty acid (powder or oil)

  • Ethanol, 100% (or DMSO)

  • Fatty Acid-Free BSA (powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heat block set to 37°C

Procedure:

  • Prepare BSA Stock Solution (10% w/v):

    • Under sterile conditions, dissolve 1 g of fatty acid-free BSA into 10 mL of sterile PBS.

    • Gentle warming at 37°C may be required. Do not heat above 40°C to avoid denaturation.

    • Sterile filter the solution through a 0.22 µm filter. This solution can be stored in aliquots at -20°C.

  • Prepare Fatty Acid Stock Solution (e.g., 100 mM):

    • Dissolve the 2-hydroxy-2-methyl fatty acid in 100% ethanol to create a high-concentration stock. For example, for a compound with a molecular weight of 300 g/mol , dissolve 30 mg into 1 mL of ethanol.

    • Gentle warming and vortexing may be necessary. Ensure the fatty acid is completely dissolved.

  • Complexation to BSA:

    • Warm the 10% BSA solution and the serum-free cell culture medium to 37°C.

    • In a sterile conical tube, add the desired volume of 10% BSA solution.

    • Slowly, drop-by-drop, add the fatty acid stock solution to the BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation (e.g., on an orbital shaker) to allow for complete complexation.[6]

    • The solution should be clear. Any persistent cloudiness indicates precipitation, and the preparation should be discarded or optimized.[6]

  • Preparation of Final Working Solution:

    • Dilute the fatty acid-BSA complex into pre-warmed, serum-containing cell culture medium to achieve the final desired concentrations for your experiment.

    • Crucial Control: Prepare a "Vehicle Control" that contains the same final concentration of BSA and ethanol as your highest concentration test article. This is essential to distinguish the effects of the fatty acid from the effects of the delivery vehicle.

Part 2: Core Assays for Cellular Phenotypes

A systematic investigation begins with assessing the compound's fundamental effects on cell health and population growth.

Workflow for Initial Phenotypic Screening

This diagram illustrates the logical flow from initial compound treatment to the primary assessment of its biological impact.

G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Core Phenotypic Assessment A Seed Cells in Microplate C Treat Cells with Compound (Dose-Response & Time-Course) A->C B Prepare Fatty Acid-BSA Complex (Protocol 1) B->C D Assess Cell Viability (MTT Assay - Protocol 2) C->D 24-72h E Assess Apoptosis/Necrosis (Annexin V/PI - Protocol 3) C->E 24-48h D->E

Caption: Initial experimental workflow for assessing a novel fatty acid.

Protocol 2: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[8]

Materials:

  • Cells plated in a 96-well plate

  • 2-hydroxy-2-methyl fatty acid working solutions and vehicle control

  • MTT reagent solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many adherent lines) and allow them to adhere overnight.

  • Treatment: Carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the fatty acid-BSA complex or vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9] During this time, purple formazan crystals will become visible within the cells under a microscope.[9]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the cells or crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • For suspension cells, add 100 µL of a detergent-based solubilization solution directly to the wells.[10]

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[9][10]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Express the viability of treated cells as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Parameter Recommendation Rationale
Cell Seeding Density 1,000 - 80,000 cells/wellMust be optimized for each cell line to ensure exponential growth during the assay period.[9][11]
MTT Incubation 2-4 hoursAllows for sufficient formazan crystal formation without causing toxicity from the reagent itself.[9]
Wavelength 570 nm (or 550-600 nm)Peak absorbance of solubilized formazan.[10]
Controls Vehicle, Untreated, BlankEssential for normalizing data and removing background noise.
Protocol 3: Apoptosis vs. Necrosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Treated and control cells (from 6-well plates or T25 flasks)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and a 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cells using the 2-hydroxy-2-methyl fatty acid for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control and ideally a positive control (e.g., staurosporine treatment).

    • Harvest cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based) to preserve membrane integrity.[13] Combine floating and adherent cells.

    • Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[13] (Note: volumes may vary by kit manufacturer).[14]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples on a flow cytometer as soon as possible, exciting at 488 nm and measuring emissions for FITC (e.g., ~530 nm) and PI (e.g., >575 nm).[14]

Data Interpretation: The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated, often indicates mechanical damage).

Part 3: Mechanistic Assays - Investigating Biological Pathways

Once a phenotypic effect is observed, the next logical step is to investigate the underlying mechanism of action. Given the nature of fatty acids, key areas to explore are lipid metabolism and inflammation.

Protocol 4: Visualizing Intracellular Lipid Accumulation with Oil Red O Staining

Principle: Oil Red O is a fat-soluble dye that preferentially stains neutral lipids, such as triglycerides and cholesteryl esters, which are the primary components of intracellular lipid droplets.[15][16] This method allows for the qualitative visualization and quantitative measurement of lipid accumulation (steatosis) within cells.

Materials:

  • Cells grown on glass coverslips in a multi-well plate (e.g., 24-well plate)

  • PBS

  • 10% Formalin (for fixing)

  • Oil Red O Staining Kit or homemade solutions (Oil Red O powder, 100% Isopropanol, distilled water)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • Light microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with the fatty acid compound or vehicle control for the desired duration (e.g., 24-48 hours). A known lipogenic agent like oleic acid can serve as a positive control.

  • Fixation:

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 10% Formalin and incubating for 30-60 minutes at room temperature.[17]

  • Staining:

    • Remove the formalin and wash twice with distilled water.

    • Remove the water and add 60% isopropanol for 5 minutes to dehydrate the cells.[17][18]

    • Remove the isopropanol and add the filtered Oil Red O working solution. Incubate for 15-20 minutes.[17][18]

  • Washing and Counterstaining:

    • Remove the Oil Red O solution and rinse again with 60% isopropanol.[18]

    • Wash several times with distilled water until the excess stain is removed.[17]

    • (Optional) Add Hematoxylin for 1 minute to stain the nuclei blue, providing cellular context.[17][18] Wash thoroughly with distilled water.

  • Visualization: Mount the coverslip on a microscope slide using an aqueous mounting medium. Observe under a light microscope. Lipid droplets will appear as bright red spheres within the cytoplasm.[15][18]

For Quantification: After staining, the dye can be extracted from the cells using 100% isopropanol, and the absorbance of the extract can be measured at ~492 nm.[17]

Protocol 5: Measuring Inflammatory Response via qPCR of Cytokine mRNA

Principle: Many lipids can modulate inflammatory pathways. A robust way to measure this is to quantify the gene expression of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using quantitative real-time polymerase chain reaction (qPCR).[19][20] This assay is highly sensitive and specific.

Materials:

  • Treated and control cells (from 6-well or 12-well plates)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit (reverse transcriptase)

  • qPCR Master Mix (e.g., SYBR Green or TaqMan)

  • Validated primers for target cytokines and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • qPCR instrument (e.g., LightCycler, CFX96)[20][21]

Procedure:

  • Cell Seeding and Treatment:

    • Seed an appropriate cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes differentiated into macrophages) and treat with the fatty acid compound.[20][22]

    • A positive control, such as Lipopolysaccharide (LPS), is essential to ensure the cells are responsive.[22]

    • Incubation times are typically shorter for gene expression analysis (e.g., 4, 8, 12, or 24 hours).

  • RNA Extraction: Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of your chosen kit.[22] Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Convert an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and your synthesized cDNA.

    • Run the reaction on a qPCR instrument using an appropriate thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).[20][21]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of your target gene to the Ct value of your housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the delta-delta Ct (ΔΔCt) method:

      • ΔΔCt = ΔCt_Treated - ΔCt_VehicleControl

      • Fold Change = 2^(-ΔΔCt)

Hypothetical Signaling Pathway Modulation

This diagram shows a potential pathway by which a 2-hydroxy-2-methyl fatty acid could influence inflammatory signaling, leading to the expression of cytokines measured in Protocol 5.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. Protocols.io. [Link]

  • Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. JoVE. [Link]

  • MTT Cell Viability Assay Kit. G-Biosciences. [Link]

  • Oil Red O Staining Protocol (Ellis). IHC WORLD. [Link]

  • Lipid (Oil Red O) Staining Kit. BioVision Inc. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. PMC. [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. JLU-Pub. [Link]

  • An optimized method for Oil Red O staining with the salicylic acid ethanol solution. PMC. [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]

  • Lipid Metabolism Assays. Abbexa. [Link]

  • Metabolic Disease Assays for Diabetes & Obesity Research. BioIVT. [Link]

  • Quantification of Inflammatory Cellular Responses using Real-Time Polymerase Chain Reaction. National Institute of Standards and Technology. [Link]

  • Cytokine mRNA quantification by real-time PCR. ScienceDirect. [Link]

  • Assessing the Perturbing Effects of Drugs on Lipid Bilayers Using Gramicidin Channel-Based In Silico and In Vitro Assays. ACS Publications. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

  • GeneQuery™ Human Inflammatory Cytokines and Receptors qPCR Array Kit. ScienCell. [Link]

  • Natural Lipid Extracts as an Artificial Membrane for Drug Permeability Assay: In Vitro and In Silico Characterization. MDPI. [Link]

  • qPCR gene expression of cytokines and macrophage markers after 4 and 12... ResearchGate. [Link]

  • Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes. PMC. [Link]

  • 2-hydroxy Stearic Acid methyl ester. Labclinics. [Link]

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. MDPI. [Link]

  • Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids. ResearchGate. [Link]

  • 2-hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. PMC. [Link]

  • Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PMC. [Link]

  • A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. PubMed. [Link]

  • Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.

Sources

Application

Application Notes &amp; Protocols: Stereoselective Synthesis of Quaternary α-Hydroxy Fatty Acids

Abstract Quaternary α-hydroxy fatty acids (QHFAs) represent a class of molecules with significant therapeutic and biological potential. Their unique structural feature—a fully substituted carbon atom bearing both a hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quaternary α-hydroxy fatty acids (QHFAs) represent a class of molecules with significant therapeutic and biological potential. Their unique structural feature—a fully substituted carbon atom bearing both a hydroxyl and a carboxyl group—imparts conformational rigidity and unique binding properties. However, the stereocontrolled construction of this congested stereocenter remains a formidable challenge in synthetic organic chemistry.[1][2] This guide provides an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of QHFAs, intended for researchers in drug discovery and chemical development. We will explore the mechanistic underpinnings of key methodologies, provide detailed experimental protocols, and offer expert insights into overcoming common synthetic hurdles.

Introduction: The Significance of the Quaternary Stereocenter

The construction of quaternary carbon stereocenters is a long-standing challenge for synthetic chemists.[1][2] When this center also contains a hydroxyl group, as in QHFAs, the synthetic difficulty is magnified due to potential steric hindrance and electronic effects. These motifs are found in numerous natural products and pharmaceuticals, where the defined three-dimensional arrangement is critical for biological activity.

The development of robust and highly selective methods to access these structures is paramount for medicinal chemistry programs and the synthesis of complex molecular architectures. This document focuses on two powerful and complementary strategies: the Sharpless Asymmetric Dihydroxylation (AD) and the Asymmetric Aldol Reaction.

Strategic Overview: Pathways to the Quaternary α-Hydroxy Acid Core

The successful synthesis of a QHFA hinges on the ability to control the formation of the Cα-stereocenter with high fidelity. This requires a careful selection of starting materials, catalysts, and reaction conditions. Below is a generalized workflow illustrating the key transformations.

Caption: General synthetic workflows for QHFA synthesis.

Methodology I: Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity.[3][4] For the synthesis of QHFAs, a trisubstituted α,β-unsaturated ester is an ideal substrate. The choice between AD-mix-α (utilizing the (DHQ)₂PHAL ligand) and AD-mix-β (using the (DHQD)₂PHAL ligand) dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the product.[3][5][6]

Mechanistic Rationale

The reaction proceeds via a [3+2] cycloaddition of osmium tetroxide (OsO₄) to the alkene, guided by the chiral ligand.[3] The bulky phthalazine-based ligand creates a chiral pocket that enforces a specific trajectory for the alkene approach, leading to facial selectivity. The Os(VIII) is used in catalytic amounts and is regenerated in the catalytic cycle by a stoichiometric oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]).[3][6]

G Start Alkene + OsO₄-Ligand Complex TS [3+2] Cycloaddition Transition State Start->TS Intermediate Osmylate Ester Intermediate (4) TS->Intermediate Hydrolysis Hydrolysis (H₂O, MeSO₂NH₂) Intermediate->Hydrolysis Product Chiral Vicinal Diol (5) Hydrolysis->Product ReducedOs Reduced Osmate (6) Hydrolysis->ReducedOs Releases Regen Reoxidation (K₃[Fe(CN)₆]) Regen->Start Regenerates Catalyst ReducedOs->Regen

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.[3]

Protocol: Asymmetric Dihydroxylation of Ethyl 2-Methyl-2-pentenoate

This protocol details the synthesis of a chiral diol precursor to a QHFA.

Materials:

  • AD-mix-β (Commercially available premix)[3][6]

  • Ethyl 2-methyl-2-pentenoate (Substrate)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir vigorously at room temperature until a homogenous solution is formed.

  • Reagent Addition: Add AD-mix-β (14.0 g, ~1.4 g per mmol of alkene) and methanesulfonamide (0.95 g, 10 mmol). Stir the mixture until the solids are dissolved, resulting in a pale yellow, biphasic solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Substrate Addition: Add ethyl 2-methyl-2-pentenoate (1.42 g, 10 mmol) to the cold, stirring mixture. The flask should be loosely capped to allow for slight pressure changes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The reaction progress can be monitored by TLC (20% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours, indicated by the disappearance of the starting alkene spot. The color of the reaction will change from yellow to a deep reddish-brown.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) portion-wise while maintaining the temperature at 0 °C. Continue stirring for 1 hour. This step reduces any remaining osmium species.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate (100 mL) and stir. Transfer the mixture to a separatory funnel. The layers will be difficult to separate; addition of a small amount of brine can help.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (gradient elution, 10% to 50% ethyl acetate in hexanes) to afford the pure chiral α,β-dihydroxy ester.

Expert Insights & Troubleshooting
Observation Potential Cause Recommended Solution
Low Enantioselectivity Reaction temperature too high; Impure ligand or reagents.Maintain strict temperature control at 0 °C. Use high-purity, commercially available AD-mix.
Slow or Stalled Reaction Inefficient stirring; Poor quality oxidant.Use a mechanical stirrer for larger scales to ensure efficient mixing of the biphasic system. Ensure the AD-mix is not expired.
Low Yield Incomplete reaction; Emulsion during workup.Increase reaction time or add a small amount of additional oxidant. Add brine or filter the emulsified mixture through Celite to aid separation.
Secondary Catalytic Cycle Occurs if osmylate ester is oxidized before hydrolysis.[6]Adding methanesulfonamide (MeSO₂NH₂) accelerates the hydrolysis step, minimizing the secondary cycle and preserving enantioselectivity.[3]

Methodology II: Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that unites two carbonyl compounds.[7] To generate a quaternary center, the enolate component must be derived from an α,α-disubstituted carbonyl compound. Stereocontrol is typically achieved by using a chiral auxiliary, a chiral catalyst, or a chiral Lewis acid.[7][8][9]

Rationale: Chiral Auxiliary-Mediated Aldol Addition

Using a chiral auxiliary, such as a pseudoephedrine-derived amide, allows for the diastereoselective formation of the α-hydroxy stereocenter.[9] The auxiliary is covalently attached to the carboxylic acid, and its chiral scaffold directs the approach of the electrophile (an aldehyde or ketone) to one face of the enolate.

The lithium enolate is formed with a strong base like lithium diisopropylamide (LDA). The lithium cation chelates to both the enolate oxygen and the auxiliary's oxygen or nitrogen atoms, creating a rigid, chair-like transition state that effectively shields one face of the nucleophile.[9] Subsequent cleavage of the auxiliary yields the enantiomerically enriched QHFA.

Protocol: Pseudoephedrine-Mediated Aldol Reaction

This protocol describes the reaction between the enolate of a pseudoephedrine-derived propionamide and isobutyraldehyde.

Materials:

  • (S,S)-(+)-Pseudoephedrine propionamide (Auxiliary-Substrate)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Isobutyraldehyde (Electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11 mmol).

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir at -78 °C for 15 min, then warm to 0 °C for 15 min to form LDA.

    • In a separate flame-dried flask, dissolve (S,S)-(+)-pseudoephedrine propionamide (2.21 g, 10 mmol) in anhydrous THF (20 mL).

    • Cool the amide solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula to the amide solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • To the cold enolate solution (-78 °C), add freshly distilled isobutyraldehyde (0.91 mL, 10 mmol) dropwise via syringe over 5 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Purification and Auxiliary Cleavage:

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash chromatography.

    • The chiral auxiliary can be cleaved under acidic or basic hydrolysis conditions (e.g., 1 M H₂SO₄ or 1 M NaOH) to release the target α-methyl-α,β-dihydroxy acid.

Data Summary: Comparison of Methodologies
Parameter Sharpless Asymmetric Dihydroxylation Chiral Auxiliary Aldol Reaction
Stereocontrol Element Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL)Covalently-bound Chiral Auxiliary
Key Transformation Alkene → DiolEnolate + Aldehyde → β-Hydroxy Carbonyl
Typical ee/de >95% ee>95% de
Substrate Scope Broad for various substituted alkenes.[3]Dependent on enolate stability and electrophile reactivity.
Advantages Catalytic in chiral source; Commercially available mixes.High diastereoselectivity; Predictable outcome.[9]
Disadvantages Uses stoichiometric toxic/expensive OsO₄ (catalytic use requires re-oxidant); Biphasic reaction can be slow.Requires stoichiometric chiral auxiliary; Additional steps for auxiliary attachment/cleavage.

Characterization and Stereochemical Assignment

Confirming the absolute and relative stereochemistry of the newly formed quaternary center is critical.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For determining diastereomeric ratio, analysis of crude reaction mixtures is often effective. Chiral shift reagents or derivatization (e.g., Mosher's ester analysis) can be used to determine enantiomeric excess.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the gold standard for determining enantiomeric excess (ee) with high accuracy.

  • X-ray Crystallography: Unambiguous assignment of both relative and absolute stereochemistry can be achieved if a suitable single crystal of the product or a derivative can be obtained.

Conclusion

The stereoselective synthesis of quaternary α-hydroxy fatty acids is a challenging yet achievable goal with modern synthetic methods. The Sharpless Asymmetric Dihydroxylation offers a powerful catalytic approach starting from unsaturated esters, while chiral auxiliary-mediated aldol reactions provide a reliable, substrate-controlled pathway. The choice of method depends on the specific target molecule, available starting materials, and scalability requirements. The protocols and insights provided herein serve as a practical guide for researchers aiming to construct these valuable and complex chiral building blocks.

References

  • Ágoston, K., Csekei, M., & Finta, Z. (1999). Asymmetric synthesis of novel quaternary alpha-hydroxy-delta-lactam dipeptide surrogates. Bioorganic & Medicinal Chemistry Letters.
  • Al-Badran, K., & Yus, M. (2015). Asymmetric organocatalytic synthesis of quaternary α-hydroxy phosphonates: en route to α-aryl phosphaisoserines.
  • Wang, B., Wu, X., & Feng, X. (2010). Catalytic asymmetric synthesis of quaternary α-hydroxy trifluoromethyl phosphonate via chiral aluminum(III) catalyzed hydrophosphonylation of trifluoromethyl ketones. Organic Letters.
  • Wang, C., Xu, C., Tan, X., Peng, H., & He, H. (2012).
  • Engle, K. M., & Yu, J. Q. (2013). Enantioselective Construction of Remote Quaternary Stereocenters. Journal of the American Chemical Society.
  • Christoffers, J., & Mann, A. (2001). Enantioselective Construction of Quaternary Stereocenters.
  • Das, J. P., & Roy, S. C. (2019). Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update.
  • Wikipedia. (n.d.).
  • Wang, B., Tu, Y., & Feng, X. (2011).
  • Christoffers, J., & Mann, A. (2001). Enantioselective Construction of Quaternary Stereocenters.
  • Eliel, E. L., & Morris-Natschke, S. (1984). Asymmetric syntheses based on 1,3-oxathianes. 2. Synthesis of chiral tertiary .alpha.-hydroxy aldehydes, .alpha.-hydroxy acids, glycols [R1R2C(OH)CH2OH], and carbinols [R1R2C(OH)Me] in high enantiomeric purity. Journal of the American Chemical Society.
  • Green, D. V. S., et al. (2025).
  • Heravi, M. M., et al. (2023).
  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
  • Encyclopedia.pub. (2023).
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry.
  • Organic-Chemistry.org. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes.
  • Buchler GmbH. (n.d.). Asymmetric Aldol Reaction.
  • Vicario, J. L., Badía, D., Carrillo, L., & Reyes, E. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry.
  • Nájera, C., & de la Herrán, G. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction.

Sources

Method

Procedures for methyl esterification of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid for GC analysis

Application Note: AN-2026-LIPID Topic: High-Fidelity Methyl Esterification & Derivatization of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid for GC-MS Analysis Executive Summary & Scientific Rationale The Challenge: (cis-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LIPID Topic: High-Fidelity Methyl Esterification & Derivatization of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid for GC-MS Analysis

Executive Summary & Scientific Rationale

The Challenge: (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid presents a unique "double-threat" to standard gas chromatography (GC) derivatization protocols:

  • Steric Hindrance: The

    
    -carbon is quaternary, bonded to a methyl group, a hydroxyl group, the long lipid chain, and the carboxyl group. This steric bulk significantly retards the rate of traditional Fischer esterification (e.g., BF
    
    
    
    /Methanol), often leading to incomplete reaction equilibrium.
  • Chemical Instability: The 2-hydroxy-2-methyl motif constitutes a tertiary alcohol adjacent to a carbonyl. Under the harsh acidic and thermal conditions of standard FAME (Fatty Acid Methyl Ester) preparation (e.g., 100°C with H

    
    SO
    
    
    
    or BF
    
    
    ), this molecule is highly susceptible to acid-catalyzed dehydration. This yields the
    
    
    -unsaturated artifact (2-methyl-2-octadecenoate), compromising quantitation and structural identification.

The Solution: This protocol rejects standard acid-catalyzed methanolysis in favor of a mild, two-step derivatization strategy .

  • Step 1: Methylation via Trimethylsilyldiazomethane (TMS-DAM). This reagent operates at room temperature and is driven by proton transfer rather than nucleophilic attack on the carbonyl carbon, effectively bypassing the steric barrier without triggering dehydration.

  • Step 2: Silylation via BSTFA. To ensure symmetric peak shape and prevent adsorption on the GC inlet liner, the tertiary hydroxyl group is capped with a trimethylsilyl (TMS) ether.

Critical Mechanistic Insight

Standard methods fail because they rely on the nucleophilic attack of methanol on a protonated carbonyl. In (cis-9)-2-Hydroxy-2-methyl-octadecenoic acid, the transition state for this attack is energetically unfavorable due to crowding.

Conversely, TMS-Diazomethane acts as a "carbon-centered base." It deprotonates the carboxylic acid to form a carboxylate anion, which then rapidly attacks the methyl group of the diazonium intermediate. This S


2-like mechanism is less sensitive to the steric environment of the carbonyl carbon.
Visualizing the Steric & Chemical Challenge

StericChallenge Target (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid StdMethod Standard Method (BF3/MeOH, 100°C) Target->StdMethod Subjected to NewMethod Recommended Method (TMS-DAM, 25°C) Target->NewMethod Subjected to Artifact Artifact Formation: Dehydration to Alpha-Beta Unsat. Ester StdMethod->Artifact Acid + Heat (Elimination of 3° Alcohol) Success Target Analyte: Methyl Ester, TMS Ether NewMethod->Success Mild Conditions (No Elimination)

Figure 1: Decision pathway showing why standard acid catalysis leads to artifact formation (dehydration) for tertiary alpha-hydroxy acids, necessitating the mild TMS-DAM approach.

Experimental Protocols

Reagents & Materials
  • Analyte: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (approx. 1 mg).

  • Methylating Agent: Trimethylsilyldiazomethane (TMS-DAM), 2.0 M in hexanes. (Note: Safer than diazomethane, but still requires a fume hood).

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvents: Methanol (anhydrous), Toluene (anhydrous), Hexane (HPLC grade).

  • Quenching Agent: Glacial Acetic Acid.

Protocol A: The Gold Standard (TMS-DAM + BSTFA)

Best for: Quantitative analysis, structural confirmation, and impurity profiling.

  • Solubilization: Dissolve 1 mg of the lipid sample in 0.5 mL of Toluene:Methanol (3:2 v/v) in a chemically resistant glass vial.

    • Why: Toluene solubilizes the long lipid chain; Methanol is required to catalyze the TMS-DAM reaction.

  • Methylation: Add TMS-DAM solution (2.0 M) dropwise (approx. 20-50 µL) until a persistent yellow color remains.

    • Observation: Nitrogen gas evolution (bubbling) indicates the reaction is proceeding.

    • Incubation: Vortex gently and let stand at Room Temperature (20-25°C) for 20 minutes.

    • Mechanism:[1][2][3] The yellow color indicates excess reagent, ensuring the hindered acid is fully converted to the Methyl Ester.

  • Quenching: Add Glacial Acetic Acid dropwise until the yellow color disappears (neutralizes excess TMS-DAM).

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N

    
    ) at ambient temperature. Do not heat. 
    
  • Silylation (Crucial for 2-OH): Re-dissolve the residue in 100 µL of Anhydrous Pyridine and add 100 µL of BSTFA + 1% TMCS .

    • Incubation: Heat at 60°C for 30 minutes .

    • Why: This converts the sterically hindered tertiary hydroxyl group into a TMS-ether, preventing peak tailing on the GC column.

  • Reconstitution: Evaporate reagents under N

    
     and reconstitute in 1.0 mL Hexane  for GC injection.
    
Protocol B: The Alternative (Steglich Esterification)

Best for: Labs restricting diazo-compounds. Note: This method methylates the acid but leaves the alcohol free, requiring subsequent silylation.

  • Reaction: Dissolve 1 mg acid in 1 mL anhydrous Dichloromethane (DCM).

  • Additives: Add 1.2 equivalents of DCC (Dicyclohexylcarbodiimide) and 0.1 equivalents of DMAP (4-Dimethylaminopyridine).

  • Alcohol: Add 2 equivalents of Methanol .

  • Incubation: Stir at Room Temperature for 2-4 hours.

  • Cleanup: Filter off the precipitated urea byproduct.[4] Evaporate DCM.

  • Follow-up: Proceed to Silylation (Step 5 in Protocol A).

GC-MS Analysis Parameters

The derivatized molecule is now: Methyl (cis-9)-2-((trimethylsilyl)oxy)-2-methyl-octadecenoate .

ParameterSettingRationale
Column DB-5MS (or equivalent 5% phenyl polysiloxane)Low polarity phase is ideal for silylated lipids. 30m x 0.25mm x 0.25µm.
Inlet Temp 280°CHigh enough to volatilize the derivative instantly; silyl derivatives are thermally stable.
Injection Splitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program 100°C (1 min)

20°C/min to 200°C

4°C/min to 300°C (hold 5 min)
Slow ramp (4°C/min) in the mid-range ensures separation of the target from potential isomers (e.g.,

9 vs

10).
Transfer Line 290°CPrevents condensation before MS source.
MS Source EI Mode (70 eV), 230°CStandard ionization. Look for diagnostic fragments: [M-15] (Loss of CH

from TMS) and [M-59] (Loss of COOCH

).

Workflow Visualization

ProtocolWorkflow Start Sample: (cis-9)-2-Hydroxy-2-methyl- octadecenoic Acid Step1 Step 1: Methylation Reagent: TMS-Diazomethane / MeOH Temp: 25°C (Room Temp) Start->Step1 Solubilize in Toluene/MeOH Step2 Step 2: Quench & Dry Reagent: Acetic Acid -> N2 Stream Step1->Step2 Reaction Complete (Yellow Color) Step3 Step 3: Silylation (Hydroxyl Cap) Reagent: BSTFA + 1% TMCS Temp: 60°C Step2->Step3 Residue Re-dissolved Final Final Derivative for GC: Methyl ester, TMS-ether Step3->Final Reconstitute in Hexane

Figure 2: Optimized workflow ensuring protection of both functional groups without thermal degradation.

References

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.[3] Monatshefte für Chemie, 135, 1015–1022.[3]

    • Relevance: Establishes TMS-DAM as the superior reagent for hindered carboxylic acids.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition, 17(7), 522-524.

    • Relevance: Defines the DCC/DMAP "Steglich" method as a viable altern
  • Marmesat, S., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils.[5] European Journal of Lipid Science and Technology.

    • Relevance: Validates the use of BSTFA silylation for GC analysis of hydroxy-f
  • Tokyo Chemical Industry (TCI). (2023). Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.

    • Relevance: Provides specific reaction conditions and safety protocols for TMS-DAM.

Sources

Application

Dosing guidelines for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in animal models

Executive Summary (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OHOA) represents a first-in-class "Membrane Lipid Therapy" agent.[1] Unlike traditional chemotherapeutics that target specific proteins or DNA, 2-OHOA mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OHOA) represents a first-in-class "Membrane Lipid Therapy" agent.[1] Unlike traditional chemotherapeutics that target specific proteins or DNA, 2-OHOA modulates the lipid composition of the plasma membrane.[2] Specifically, it activates Sphingomyelin Synthase (SMS), increasing sphingomyelin (SM) levels and decreasing phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[1] This biophysical alteration displaces peripheral membrane proteins (Ras, PKC) from the membrane, inhibiting downstream oncogenic signaling (MAPK, PI3K/Akt) and inducing autophagy.[1]

This guide provides validated protocols for the formulation, dosing, and administration of 2-OHOA in rodent models, emphasizing the critical distinction between the free acid and sodium salt forms to ensure experimental reproducibility.

Compound Characteristics & Formulation

Chemical Forms

Researchers must verify the specific form of the compound before formulation, as solubility and bioavailability differ significantly.

FeatureFree Acid (2-OHOA)Sodium Salt (Sodium 2-hydroxyoleate)
State Oily liquid or waxy solidCrystalline solid / Powder
Solubility Soluble in Ethanol, DMSO, Oils.[1] Insoluble in water.[1]Amphiphilic; forms micelles in water.[1] Soluble in Ethanol.[1][3]
Preferred Use Liposomal formulations, Oil-based gavage.[1]Standard for oral gavage (PO) in efficacy studies.
Stability Sensitive to oxidation (Store -20°C under Argon).[1]Hygroscopic (Store -20°C with desiccant).[1]
Formulation Protocols

For therapeutic efficacy studies (e.g., glioma xenografts), the Sodium Salt is the preferred agent due to higher oral bioavailability and ease of suspension.

Protocol A: High-Dose Oral Suspension (Recommended for >200 mg/kg)

Target Concentration:[1] 60 mg/mL (allows 600 mg/kg dose in ~200-250 µL volume for mice).[1] Vehicle: 0.5% Methylcellulose (MC) or Water for Injection (WFI).[1]

  • Weighing: Accurately weigh the required amount of Sodium 2-hydroxyoleate.

  • Wetting: Add a small volume of sterile water or saline to wet the powder.[1]

  • Suspension: Add the remaining volume of vehicle (0.5% MC or Saline).[1]

  • Homogenization: Vortex vigorously for 2 minutes. If the solution is cloudy, this is expected (micellar suspension).

  • Sonication: Sonicate in a water bath for 10-15 minutes at room temperature to ensure uniform dispersion.

  • Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for max 24 hours; re-vortex before use.

Protocol B: Low-Dose Solution (For <100 mg/kg or IP injection)

Vehicle: 5% Ethanol / 95% Saline.[1]

  • Dissolve 2-OHOA (Salt or Acid) in 100% Ethanol to create a 20x stock solution.[1]

  • Slowly add the ethanolic stock to warm (37°C) sterile saline while vortexing.

  • Note: High concentrations in this vehicle may precipitate; use Protocol A for high doses.[1]

In Vivo Dosing Guidelines

Therapeutic Window (Efficacy)

The following doses have been validated in orthotopic and subcutaneous glioma models (e.g., U118, SF767 cell lines).

SpeciesRouteEffective Dose RangeFrequencyDuration
Mouse PO (Oral)200 mg/kg – 600 mg/kg Daily (QD)28–42 Days
Rat PO (Oral)400 mg/kg – 1200 mg/kg Daily (QD)28 Days
  • Standard Efficacy Dose: 600 mg/kg (Mouse) is the "gold standard" dose cited in pivotal studies (e.g., Terés et al., PNAS 2012) for inducing tumor regression without toxicity.

  • Comparison: 600 mg/kg 2-OHOA has demonstrated superior efficacy to Temozolomide (80 mg/kg) in preventing relapse in specific glioma models.[1]

Pharmacokinetics (PK) & Safety[1][4]
  • Bioavailability: High oral bioavailability.[1] The lipid nature allows absorption via the lymphatic system (chylomicrons), bypassing some first-pass metabolism.

  • Tmax: ~1–2 hours (Fasted); ~2–4 hours (Fed).

  • Half-life (t1/2): Dose-dependent; ranges from 2 hours (low dose) to 8+ hours (high dose/accumulation).[1][4]

  • Blood-Brain Barrier (BBB): 2-OHOA effectively crosses the BBB, achieving therapeutic concentrations in the brain parenchyma.

  • Toxicity:

    • LD50: >2000 mg/kg (Mouse, PO).[1]

    • Adverse Events: The primary side effects at high doses are gastrointestinal (soft stools/diarrhea).

    • Monitoring: Monitor body weight daily.[1] Weight loss >15% requires dose reduction or holiday.[1]

Mechanism of Action (Membrane Lipid Therapy)[1]

2-OHOA functions through a biophysical mechanism rather than a lock-and-key protein interaction.[1] The diagram below illustrates the cascade from lipid modulation to signaling inhibition.

G OHOA 2-OHOA (Oral) Membrane Incorporation into Plasma Membrane OHOA->Membrane SMS Activation of Sphingomyelin Synthase (SMS) Membrane->SMS Direct Interaction Lipids Lipid Remodeling: ↑ Sphingomyelin (SM) ↓ PE & PC SMS->Lipids Structure Altered Membrane Structure (Increased Order/Packing) Lipids->Structure Ras Displacement of Ras/PKC from Membrane to Cytoplasm Structure->Ras Loss of nanodomains Signaling Inhibition of Signaling: ↓ MAPK/ERK ↓ PI3K/Akt Ras->Signaling Inactivation Outcome Outcomes: 1. Cell Cycle Arrest (p27↑) 2. Autophagy 3. Apoptosis Signaling->Outcome

Caption: 2-OHOA Mechanism: Modulation of membrane lipid composition drives the physical displacement of oncogenic signaling proteins.[1]

Experimental Protocol: Oral Gavage in Mice[6][7][8]

Objective: Administer 600 mg/kg Sodium 2-hydroxyoleate to a 25g mouse.

Preparation
  • Calculate Dose:

    • Mouse Weight: 25 g (0.025 kg).[1]

    • Target Dose: 600 mg/kg.[1]

    • Total Drug Required:

      
      .[1]
      
  • Determine Volume:

    • Max volume for 25g mouse = 10 mL/kg = 0.25 mL (250 µL).[1]

    • Target Concentration:

      
      .[1]
      
  • Formulate: Prepare 60 mg/mL suspension in 0.5% Methylcellulose as per Section 2.2.

Administration Steps
  • Restraint: Secure the mouse by the scruff to align the esophagus and neck in a straight line.[5] This is critical to prevent esophageal perforation.[1][5]

  • Measurement: Measure the gavage needle (20G or 22G, bulb-tipped) from the nose to the last rib to estimate insertion depth.

  • Insertion: Gently insert the needle into the side of the mouth (diastema). Guide it along the roof of the mouth; the mouse should swallow the needle.[5] Do not force.

  • Delivery: Once at the correct depth, depress the plunger smoothly.

  • Recovery: Withdraw the needle gently.[1][6] Return the mouse to the cage and monitor for 5 minutes for signs of respiratory distress (aspiration).

Experimental Workflow Decision Tree

Workflow Start Start Study Model Select Model: Xenograft or Orthotopic Start->Model Formulation Formulation: Sodium Salt in 0.5% MC Model->Formulation DoseSelect Efficacy Dose: 600 mg/kg QD Formulation->DoseSelect Therapeutic DoseLow Mechanistic Dose: 200 mg/kg QD Formulation->DoseLow Sub-therapeutic Admin Administer PO (Oral Gavage) DoseSelect->Admin DoseLow->Admin Monitor Monitor: Weight (Daily) Tumor Vol (3x/Week) Admin->Monitor Endpoint Endpoint: Tumor Regression or 42 Days Monitor->Endpoint

Caption: Standardized workflow for preclinical evaluation of 2-OHOA efficacy.

References

  • Terés S, et al. (2012).[1] 2-Hydroxyoleate, a nontoxic membrane binding anticancer drug, induces glioma cell differentiation and autophagy.[1] Proceedings of the National Academy of Sciences (PNAS). [1]

  • Lladó V, et al. (2014).[1] Membrane lipid therapy: modulation of the cell membrane composition and structure as a molecular base for drug discovery and new disease treatment.[1] Progress in Lipid Research.

  • Marcilla-Etxenike A, et al. (2012).[1] 2-Hydroxyoleic acid induces ER stress and autophagy in various human cancer cell lines. PLoS One.

  • ClinicalTrials.gov (2023).[1] A Phase 1/2A trial of idroxioleic acid (2-OHOA) in patients with advanced solid tumours and glioblastoma. NCT01792310.[1][7] [1]

  • Cayman Chemical . Linoleic Acid (Sodium Salt) Product Information & Solubility Data. (Referenced for general fatty acid salt solubility properties).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid. This document provides researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides, FAQs, and detailed protocols to overcome solubility challenges associated with this lipophilic molecule.

(cis-9)-2-Hydroxy-2-methyl-octadecenoic acid is a structurally modified long-chain fatty acid. Its 18-carbon aliphatic tail renders it highly hydrophobic, leading to poor solubility in aqueous media, a common challenge for many lipophilic drug candidates.[1][2] This guide is designed to provide both foundational understanding and actionable protocols to enable successful formulation for a wide range of experimental applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this compound.

Q1: I added my compound to water/PBS buffer and it won't dissolve. Why? A: Your compound is a long-chain fatty acid derivative. The long (18-carbon) hydrocarbon tail is nonpolar and water-repelling (hydrophobic), making it fundamentally insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[3][4] While the carboxylic acid head group is polar, its influence is outweighed by the long lipid tail.

Q2: What is the simplest and most direct method I should try first? A: The simplest method is pH adjustment . Your compound has a carboxylic acid group (-COOH), which is a weak acid. By raising the pH of your aqueous solution to be at least 2 units above the compound's pKa (the pH at which it is 50% ionized), you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻).[5][6] This ionized form is significantly more polar and, therefore, more water-soluble. A titration with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is the standard approach.

Q3: I need to prepare a high-concentration stock solution for later dilution. What solvent should I use? A: For a high-concentration stock, you should use a water-miscible organic co-solvent . Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF).[7] These solvents are effective but must be used with caution, as they can be toxic to cells at higher concentrations in your final working solution.[8] Always prepare the stock at a high concentration (e.g., 10-100 mM) so the final concentration of the organic solvent in your assay is low (typically ≤0.1%).

Q4: How can I prepare my compound for a cell culture experiment in a physiologically relevant way? A: The gold standard for delivering fatty acids to cells in culture is to complex them with Bovine Serum Albumin (BSA) . In biological systems, albumin is the natural carrier protein for fatty acids in the blood, enhancing their solubility and facilitating their transport to cells.[8][9][10][11] Using a fatty acid-BSA complex mimics this natural delivery system and avoids potential artifacts from organic solvents or synthetic surfactants.[8]

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this? A: This is a common problem when a drug is highly soluble in a co-solvent but not in the final aqueous medium.[12][13] The co-solvent's solubilizing power is lost upon high dilution.[1] To prevent this, you can:

  • Include a Surfactant: Add a non-ionic surfactant like Tween® 80 or Pluronic® F-127 to your aqueous buffer before adding the drug stock. The surfactant will form micelles that encapsulate the compound, keeping it solubilized.[13][14][15]

  • Use Cyclodextrins: Prepare the formulation using a cyclodextrin, which forms an inclusion complex with the fatty acid tail, rendering the entire complex soluble.[16][17][18]

  • Reduce the Final Concentration: You may be exceeding the solubility limit in the final buffer. Try working at a lower concentration.

Part 2: Troubleshooting Guide

This section provides solutions for specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution(s)
Compound precipitates from solution over time or after a freeze-thaw cycle. The solution is supersaturated and thermodynamically unstable. The compound may be "crashing out" as it equilibrates. Temperature changes can significantly affect solubility.1. Confirm True Solubility: Ensure you are working below the compound's equilibrium solubility in that specific medium. 2. Add Stabilizers: Include surfactants or polymers in the formulation to inhibit crystallization.[12] 3. Store Properly: Prepare fresh solutions for each experiment. If you must store them, aliquot and flash-freeze in liquid nitrogen, then store at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.
The solubilizing agent (e.g., DMSO, surfactant) is interfering with my biological assay. Many solubilizing agents are not inert. DMSO can affect cell differentiation and signaling.[8] Surfactants can lyse cells at concentrations above their Critical Micelle Concentration (CMC) and can interfere with protein assays.1. Run Vehicle Controls: Always include a control group treated with the solubilizing agent at the same final concentration used in your experimental groups. 2. Minimize Agent Concentration: Use the lowest possible concentration of the agent that maintains solubility. For co-solvents, aim for <0.1% (v/v) in the final medium. 3. Switch to a More Biocompatible Method: Transition to a more inert delivery system, such as complexation with BSA for cell-based assays or using cyclodextrins.[8][]
I am seeing inconsistent results between different batches of my solubilized compound. Variability in the preparation protocol (e.g., heating, mixing time, pH) can lead to different levels of solubilization or different particle sizes in the dispersion, affecting bioavailability.1. Standardize Your Protocol (SOP): Document every step of the solubilization process: exact weights, volumes, pH values, mixing speeds/times, and temperatures. Follow the SOP precisely for every preparation. 2. Characterize the Formulation: After preparation, visually inspect for clarity or uniform dispersion. For more advanced applications, techniques like Dynamic Light Scattering (DLS) can confirm particle size and homogeneity.
Part 3: In-Depth Solubilization Protocols & Mechanisms
Method 1: pH Adjustment (Aqueous Salt Formation)
  • Mechanism of Action: The core principle is to ionize the carboxylic acid functional group. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the compound's pKa, the equilibrium shifts from the neutral, insoluble acid form (R-COOH) to the charged, water-soluble carboxylate salt form (R-COO⁻ Na⁺).[6] While the pKa for the carboxylic acid group in water is typically around 4.8, the hydrophobic environment created by the long alkyl chains of fatty acids can increase the apparent pKa to well above neutral pH.[20][21] Aiming for a pH of 8.5-9.5 is a robust starting point.

  • Step-by-Step Protocol:

    • Materials: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid, 0.1 M NaOH or KOH, sterile water or desired buffer, pH meter.

    • Procedure: a. Weigh the desired amount of the fatty acid and place it in a sterile glass vial. b. Add a small volume of the desired aqueous buffer (e.g., 80% of the final volume). The compound will likely appear as a waxy solid or oily film. c. While stirring vigorously, slowly add the 0.1 M NaOH or KOH solution dropwise. d. Monitor the pH continuously with a calibrated pH meter. e. The solution will begin to clarify as the fatty acid dissolves to form its salt. Continue adding base until the solution is completely clear and the target pH (e.g., 9.0) is stable. f. Adjust the final volume with the buffer. g. Sterile filter the final solution through a 0.22 µm filter if required for biological applications.

Method 2: Surfactant-Mediated Solubilization (Micelles)
  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic tail of your fatty acid compound partitions into the micelle's core, while the hydrophilic shell interacts with the aqueous environment, keeping the entire complex in solution.[14][22][23]

G cluster_micelle Micelle Core (Hydrophobic) cluster_water Aqueous Environment (Hydrophilic) c1 c2 c3 c4 c5 c6 c7 c8 s1 S s1->c1 s2 S s2->c2 s3 S s3->c3 s4 S s4->c4 s5 S s5->c5 s6 S s6->c6 s7 S s7->c7 s8 S s8->c8 fatty_acid Fatty Acid fatty_acid->c4 Incorporation caption Diagram 1: Micellar Solubilization.

Caption: Diagram 1: Micellar Solubilization.

  • Step-by-Step Protocol:

    • Materials: Compound, DMSO (optional), non-ionic surfactant (e.g., Polysorbate 80/Tween® 80, Pluronic® F127), aqueous buffer.

    • Procedure: a. Prepare a stock solution of the surfactant in your desired buffer (e.g., 10% w/v Tween® 80). b. In a separate vial, dissolve your fatty acid in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 100 mM). c. Vigorously vortex or sonicate the surfactant stock solution. d. Slowly add the fatty acid/DMSO stock directly into the vortexing surfactant solution. This rapid mixing is crucial to ensure efficient encapsulation within the micelles and prevent precipitation. e. The resulting solution should be a clear or slightly opalescent microemulsion. Dilute this stock into your final assay medium as needed.

Method 3: Cyclodextrin Inclusion Complexes
  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. Their interior cavity is hydrophobic, while the exterior is hydrophilic.[17][18] The long hydrocarbon tail of the fatty acid can fit snugly into the hydrophobic cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved in water.[16][18][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used in pharmaceutical formulations.[]

G cluster_complex Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Complex CD->Complex FA Fatty Acid (Hydrophobic Tail) FA->CD Enters Cavity caption Diagram 2: Cyclodextrin Complexation.

Caption: Diagram 2: Cyclodextrin Complexation.

  • Step-by-Step Protocol:

    • Materials: Compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), ethanol or methanol, aqueous buffer.

    • Procedure: a. Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer. Warming the solution slightly (to 40-50°C) can aid dissolution. b. Dissolve the fatty acid in a minimal volume of ethanol. c. Add the ethanolic fatty acid solution dropwise to the stirring cyclodextrin solution. d. Seal the container and stir at room temperature for 24-48 hours to allow for complex formation to reach equilibrium. e. Optionally, remove the ethanol under vacuum (e.g., using a rotary evaporator) and lyophilize the remaining aqueous solution to obtain a solid powder of the complex, which can be easily reconstituted in water.

Method 4: Complexation with Bovine Serum Albumin (BSA)
  • Mechanism of Action: This is the most physiologically relevant method for in vitro studies. BSA has multiple binding pockets that specifically accommodate the hydrophobic tails of fatty acids, acting as a natural solubilizer and carrier.[8][9][10][25] This method delivers the fatty acid to cells in a manner that mimics its transport in plasma.

  • Step-by-Step Protocol:

    • Materials: Compound, fatty-acid-free BSA, 0.1 M NaOH, sterile PBS or cell culture medium.

    • Prepare Sodium Salt: First, prepare a concentrated stock of the sodium salt of your fatty acid. Dissolve 100 mg of the fatty acid in 1 mL of ethanol. In a separate tube, add 10 mL of water and add NaOH to bring the pH to ~10.0. Slowly add the ethanolic fatty acid to the aqueous NaOH solution while vortexing. Gently warm to 60-70°C until fully dissolved. This creates the sodium salt stock.

    • Prepare BSA Solution: Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free culture medium. Warm to 37°C and stir until fully dissolved.

    • Complexation: While stirring the 37°C BSA solution, slowly add the required volume of the fatty acid sodium salt stock solution drop by drop.

    • Incubate: Continue to stir the mixture in a 37°C water bath for at least 1-2 hours to ensure complete binding.

    • Final Steps: The solution can be pH-adjusted if necessary and sterile-filtered (0.22 µm) for use in cell culture. The final product is a fatty acid:BSA complex, typically prepared at a specific molar ratio (e.g., 3:1 to 6:1).

Part 4: Strategy Selection Guide

Choosing the right solubilization method depends critically on your downstream application. Use the following workflow and table to guide your decision.

G cluster_stock cluster_invitro cluster_cell cluster_invivo start What is your application? stock High-Conc. Stock Solution start->stock invitro In Vitro Assay (Non-Cellular) start->invitro cell Cell-Based Assay start->cell invivo In Vivo Formulation start->invivo cosolvent Use Co-solvent (DMSO, Ethanol) stock->cosolvent ph_adjust pH Adjustment invitro->ph_adjust surfactant Surfactants (Tween, etc.) invitro->surfactant bsa BSA Complex (Gold Standard) cell->bsa cyclodextrin Cyclodextrins (Alternative) cell->cyclodextrin cyclo_vivo Cyclodextrins (e.g., HP-β-CD) invivo->cyclo_vivo lipid Lipid-Based Formulations (e.g., SEDDS) invivo->lipid caption Diagram 3: Solubilization Strategy Workflow.

Caption: Diagram 3: Solubilization Strategy Workflow.

Comparison of Solubilization Methods

MethodPrimary MechanismProsConsBest For
pH Adjustment Ionization of carboxylic acidSimple, inexpensive, uses minimal excipients.Only works for ionizable compounds; high pH may be incompatible with some assays or cause hydrolysis.In vitro buffer-based assays, initial screening.
Co-solvents Altering solvent polarityHigh solubilizing power, easy to prepare.Potential for cytotoxicity, can affect protein structure, risk of precipitation on dilution.[1][8]High-concentration stock solutions.
Surfactants Micellar encapsulationEffective at low concentrations, can improve stability.Can interfere with assays, potential for cell lysis above CMC, may alter drug permeability.In vitro assays, preventing precipitation from co-solvent stocks.
Cyclodextrins Inclusion complexationHigh loading capacity, low toxicity (esp. derivatives), can create stable solid powders.[16][]Can be expensive, may alter drug pharmacology by affecting free drug concentration.Cell-based assays, in vivo parenteral formulations.
BSA Complexation Protein bindingPhysiologically relevant, high biocompatibility, minimizes non-specific effects.[8]Requires careful preparation, introduces a protein to the system, not suitable for all applications.Cell culture experiments.
References
  • Vedantu. (2021, April 23). Oleic Acid: Structure, Properties, Uses & Importance in Chemistry.
  • Aceite de Las Valdesas.
  • van der Vusse, G. J. (2009). Albumin as a fatty acid transporter. Drug Metabolism and Pharmacokinetics, 24(4), 300-307.
  • ResearchGate.
  • Semantic Scholar.
  • Wikipedia. Oleic acid.
  • Szejtli, J. (1994). Fatty Acid-Cyclodextrin Complexes: Properties and Applications.
  • Cayman Chemical. (2025, October 24).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 445639, Oleic Acid.
  • Amerigo Scientific. (2025, November 14).
  • Kanasaki, Y., et al. (1993). Removal of Solid Fatty Acid by Solubilization into Micelles of Nonionic Surfactants. Journal of Japan Oil Chemists' Society, 42(12), 963-969.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Singh, I., & Kishimoto, Y. (1983). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Journal of Lipid Research, 24(5), 662-665.
  • Deleu, M., et al. (2023). Saturated long chain fatty acids as possible natural alternative antibacterial agents: Opportunities and challenges. Advances in Colloid and Interface Science, 318, 102952.
  • Taylor & Francis. Albumin – Knowledge and References.
  • Guta, A. D., et al. (2012). Solubility limits and phase diagrams for fatty acids in anionic (SLES) and zwitterionic (CAPB) micellar surfactant solutions. Journal of Colloid and Interface Science, 371(1), 74-83.
  • Wikipedia.
  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. International Journal of Pharmaceutics, 420(1), 1-10.
  • Google Patents.
  • ResearchGate. Solubility of water-insoluble fatty acids in 20% aqueous solutions of....
  • Lu, Y., et al. (2025, July 15). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell.
  • Williams, H. D., et al. (Eds.). (2013).
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Kramer, K., et al. (1997). Free fatty acids cause pH-dependent changes in drug-lipid membrane interactions around physiological pH. Pharmaceutical Research, 14(6), 827-832.
  • Dong, L. C., et al. (2006).
  • Lichtenberg, D. (1985). Micellization and Solubilization of Phospholipids by Surfactants. Biochemical Society Transactions, 13(1), 93-95.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1836.
  • ResearchGate. (2025, July 5). Chapter 7: Application of Surfactants in Micellar Systems.
  • FULIR. Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC.
  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2559-2580.
  • Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of Colloid and Interface Science, 256(1), 201-207.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • ResearchGate. (2025, August 9).
  • Deranged Physiology.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • SlideShare. PH and Solvent Effect on Drug Solubility.
  • BOKU Core Facilities. Extraction of lipophilic compounds.
  • ACS Omega. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • MDPI. (2019, March 9).

Sources

Optimization

Technical Support Center: Preventing Oxidation of cis-9 Double Bonds During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with compounds containing cis-9 double bonds, such as oleic acid and other unsatura...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with compounds containing cis-9 double bonds, such as oleic acid and other unsaturated fatty acids. The unique chemical structure of these molecules makes them particularly susceptible to oxidation, which can compromise experimental results, product stability, and safety. This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to help you maintain the integrity of your materials during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my compounds with cis-9 double bonds degrading in storage, even at low temperatures?

This is a common and critical issue. The primary culprit is lipid peroxidation, a form of autoxidation. Here’s a breakdown of why it happens:

  • The Chemistry of Susceptibility: The presence of a double bond in a fatty acid chain, like the cis-9 bond in oleic acid, weakens the carbon-hydrogen (C-H) bonds on the adjacent carbon atoms (the "allylic" position). This makes it easier for a reactive species to abstract a hydrogen atom, initiating a free-radical chain reaction.[1]

  • The Autoxidation Cascade: This process occurs in three main stages:

    • Initiation: An initiator, which can be light, heat, or trace metal ions, causes the removal of a hydrogen atom, creating a lipid radical.[2]

    • Propagation: This lipid radical quickly reacts with molecular oxygen to form a peroxyl radical. This new radical can then abstract a hydrogen from another unsaturated lipid molecule, creating a lipid hydroperoxide and another lipid radical, thus continuing the chain reaction.[1][3]

    • Termination: The reaction stops when two radicals combine to form a stable, non-radical product. However, by this point, significant degradation may have already occurred.[4]

Even at low temperatures, this process can proceed, albeit at a slower rate. The presence of initiators is often the overlooked factor.

cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Unsaturated Lipid (LH) Unsaturated Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Unsaturated Lipid (LH)->Lipid Radical (L•)  Initiator (Light, Heat, Metal) Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Lipid Radical (L•)->Peroxyl Radical (LOO•) + O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH Lipid Hydroperoxide (LOOH)->Lipid Radical (L•) Secondary Oxidation Products\n(Aldehydes, Ketones) Secondary Oxidation Products (Aldehydes, Ketones) Lipid Hydroperoxide (LOOH)->Secondary Oxidation Products\n(Aldehydes, Ketones) Decomposition Radical Combination L• + L• LOO• + L• LOO• + LOO• Non-Radical Products Non-Radical Products Radical Combination->Non-Radical Products

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in LC-MS Analysis of Hydroxy Fatty Acids

Welcome to the technical support center for troubleshooting challenging chromatographic issues. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenging chromatographic issues. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering peak tailing during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of hydroxy fatty acids. As acidic and often polar molecules, hydroxy fatty acids present a unique set of challenges that can lead to asymmetrical peaks, compromising resolution and quantification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond a simple checklist to explain the underlying chemical and physical principles, empowering you to make informed decisions and develop robust analytical methods.

I. Understanding the Root Causes of Peak Tailing

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having an elongated trailing edge.[1] This occurs when there is more than one mechanism for analyte retention, and one of these becomes overloaded.[2][3] For hydroxy fatty acids, which possess a carboxylic acid group, the primary culprits are secondary interactions with the stationary phase and issues related to the mobile phase, sample, or hardware.

Q1: What are the most common reasons for my hydroxy fatty acid peaks to tail in reversed-phase LC-MS?

There are several potential causes for peak tailing with acidic compounds like hydroxy fatty acids. The most frequent issues stem from interactions with the stationary phase, improper mobile phase conditions, or problems with the sample itself.

Primary Causes of Peak Tailing for Hydroxy Fatty Acids:

CategorySpecific CauseWhy it Causes Tailing
Stationary Phase Interactions Secondary interactions with residual silanol groupsThe acidic carboxyl group on the hydroxy fatty acid can interact with active silanol sites on the silica-based stationary phase, leading to a secondary, undesirable retention mechanism.[4][5]
Metal contamination in the column or systemTrace metals in the silica matrix or from system components can chelate with the carboxyl group, causing peak distortion.[2][6]
Mobile Phase Issues Inappropriate mobile phase pHIf the mobile phase pH is not optimal, it can lead to inconsistent ionization of the fatty acid's carboxyl group, resulting in poor peak shape.[4]
Insufficient buffer capacityAn inadequate buffer concentration may not be able to maintain a consistent pH, especially when the sample is injected.[7]
Sample and Injection Problems Mismatched sample solventInjecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][8]
Column overloadInjecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[4][9]
Hardware and Column Health Column degradation (voids, blocked frit)A void at the column inlet or a partially blocked frit can disrupt the sample band as it enters the column, causing tailing for all peaks.[4][9]
Extra-column dead volumeExcessive tubing length or wide-diameter tubing can increase peak dispersion and tailing.[1]

II. Troubleshooting Guide: A Deeper Dive

This section provides detailed, step-by-step troubleshooting advice in a question-and-answer format.

Column and Stationary Phase Issues
Q2: I suspect secondary interactions with the column are causing my peak tailing. How can I confirm and resolve this?

Secondary interactions with residual silanol groups on silica-based columns are a very common cause of peak tailing for acidic compounds.[10][11] These silanol groups (Si-OH) can be acidic and interact with the negatively charged carboxylate of the hydroxy fatty acid.[3][12]

Troubleshooting Workflow for Secondary Interactions:

G

Detailed Steps:

  • Lower the Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH to below 3.[2] This ensures the silanol groups are fully protonated and less likely to interact with your acidic analyte.[9]

  • Use a Highly Deactivated Column: Modern columns, often labeled as "Type B" or "high purity silica," have significantly fewer and less acidic residual silanol groups.[3]

    • End-capped columns: These have been chemically treated to block many of the residual silanol groups.[10][13]

    • Hybrid particle columns: These incorporate organic and inorganic material, offering better pH stability and reduced silanol activity.[2]

  • Consider Non-Silica Based Columns: In some cases, switching to a polymer-based or zirconia-based column can eliminate silanol interactions entirely.[2][3]

Mobile Phase Optimization
Q3: How does the mobile phase pH specifically affect the peak shape of hydroxy fatty acids, and what is the optimal range?

For acidic compounds like hydroxy fatty acids, the mobile phase pH is critical.[4] The goal is to keep the analyte in a single, consistent ionization state. For reversed-phase chromatography, it is generally best to have the analyte in its neutral, protonated form to maximize retention and improve peak shape.

Impact of Mobile Phase pH on Hydroxy Fatty Acids:

pH Relative to pKaIonization State of Hydroxy Fatty AcidExpected Peak ShapeRationale
pH < pKa - 2 Predominantly Neutral (R-COOH)SymmetricalSuppresses ionization of the carboxyl group, leading to consistent retention.
pH ≈ pKa Mixture of Neutral and Ionized (R-COO⁻)Broad or TailingThe presence of two forms of the analyte leads to mixed-mode retention and poor peak shape.[1]
pH > pKa + 2 Predominantly Ionized (R-COO⁻)Can be sharp, but with reduced retentionWhile the analyte is in a single form, its increased polarity will lead to earlier elution in reversed-phase.

Recommendations:

  • Optimal pH: For hydroxy fatty acids, a mobile phase pH of around 2.5 to 3.0 is often ideal. This suppresses the ionization of the carboxylic acid group (pKa typically 4-5) and also protonates residual silanol groups on the column.[2][9]

  • Use a Buffer: It is crucial to use a buffer to maintain a stable pH, especially when analyzing complex samples.[7][14] For LC-MS, volatile buffers like formic acid or acetic acid are necessary.[14] A concentration of 10-20 mM is typically sufficient.[6][14]

Q4: Can mobile phase additives other than buffers help with peak tailing?

Yes, in some cases, other additives can be beneficial, particularly if metal contamination is suspected.

  • Chelating Agents: If you suspect that metal ions in your system (from the column, tubing, or even the sample) are interacting with your hydroxy fatty acids, adding a weak chelating agent like citric acid or medronic acid at low concentrations (e.g., 1 ppm) to the mobile phase can significantly improve peak shape.[15] These agents will preferentially bind to the metal sites, preventing your analyte from doing so.[6]

Sample Preparation and Injection
Q5: My peak tailing is worse for more concentrated samples. What's happening?

This is a classic symptom of column overload .[7] When you inject too much analyte, you saturate the active retention sites on the stationary phase, leading to a distorted, often tailing, peak.[4][9]

How to Address Column Overload:

  • Dilute Your Sample: The simplest solution is to dilute your sample and reinject it. If the peak shape improves and becomes more symmetrical, you've confirmed mass overload.[9]

  • Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume.[16]

  • Use a Higher Capacity Column: If you consistently need to inject high concentrations, consider a column with a larger internal diameter or a stationary phase with a higher carbon load, as these have a higher sample capacity.[9]

Q6: I notice that only the peaks at the beginning of my chromatogram are tailing. What could be the cause?

This pattern often points to a sample solvent mismatch .[4][8] If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread out at the head of the column, resulting in distorted peaks for early eluting compounds.[8]

Experimental Protocol for Diagnosing and Fixing Solvent Mismatch:

  • Objective: To determine if the sample solvent is causing peak distortion for early eluting hydroxy fatty acids.

  • Materials:

    • Your hydroxy fatty acid standard or sample.

    • Initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • A solvent weaker than the initial mobile phase (e.g., pure water with 0.1% Formic Acid).

    • Your current, stronger sample solvent (e.g., 50:50 Acetonitrile:Water).

  • Procedure:

    • Prepare two aliquots of your sample.

    • Reconstitute one aliquot in your current (stronger) sample solvent.

    • Evaporate the solvent from the second aliquot and reconstitute it in a volume of the weaker solvent (ideally, the initial mobile phase itself).

    • Inject both samples using your standard LC-MS method.

  • Analysis:

    • Compare the peak shapes of the early eluting compounds from both injections.

    • If the peaks from the sample reconstituted in the weaker solvent are significantly sharper and more symmetrical, you have confirmed a solvent mismatch issue.[8]

  • Solution: Always aim to dissolve your sample in the initial mobile phase or a solvent that is weaker.[17]

System and Hardware Health
Q7: All of my peaks, not just the hydroxy fatty acids, are tailing. What should I check?

When all peaks in a chromatogram are tailing, the issue is likely systemic and not related to specific chemical interactions.[16] The most common culprits are a physical problem with the column or extra-column dead volume.

Systematic Troubleshooting for Universal Peak Tailing:

G

  • Inspect the Column:

    • Column Void: A void can form at the inlet of the column over time. This disrupts the flow path and causes peak distortion.[9]

    • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column.[18]

    • Action: First, try replacing the column with a new one of the same type. If this resolves the issue, the old column was the problem.[7] For the problematic column, you can try back-flushing it (disconnect from the detector first) to dislodge any particulates from the frit.[9] Always check the manufacturer's instructions to see if back-flushing is permitted.[7]

  • Minimize Extra-Column Volume:

    • Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest length possible between the injector, column, and detector.[1]

    • Fittings: Ensure all fittings are properly seated and not creating dead volumes.

By systematically addressing these potential issues, you can effectively diagnose and resolve the causes of peak tailing in your LC-MS analysis of hydroxy fatty acids, leading to more accurate and reliable results.

III. References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible. Retrieved from [Link]

  • Peak Shape Problems: No Peaks. (2025, May 26). Retrieved from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2025, August 10). ResearchGate. Retrieved from [Link]

  • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. (2021, August 26). PubMed. Retrieved from [Link]

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]

  • Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. (n.d.). Waters Corporation. Retrieved from [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (n.d.). PMC. Retrieved from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Retrieved from [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. Retrieved from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2025, August 5). ResearchGate. Retrieved from [Link]

  • The Effect of Sample Diluent on Peak Shape. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Choice of Buffer in Mobile Phase Can Substantially Modulate Peak Areas in Quantification of Lipids by Hplc-Elsd. (2022, May 18). SSRN. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Retrieved from [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. Retrieved from [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026, February 9). MICROSOLV. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (2019, July 23). AOCS. Retrieved from [Link]

  • The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2020, November 13). MDPI. Retrieved from [Link]

  • Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma. (n.d.). Waters Corporation. Retrieved from [Link]

  • A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). (2022, November 8). Frontiers. Retrieved from [Link]

  • Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (2011, March 24). Agilent. Retrieved from [Link]

  • A versatile ultra-high performance LC-MS method for lipid profiling. (n.d.). PMC - NIH. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Retrieved from [Link]

Sources

Optimization

Optimizing yield in the alpha-methylation of oleic acid derivatives

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Yield in the -Methylation of Oleic Acid Derivatives Executive Summary The -methylation...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Yield in the


-Methylation of Oleic Acid Derivatives

Executive Summary

The


-methylation of oleic acid derivatives (specifically methyl oleate ) is a precision organic transformation used to introduce steric bulk at the C2 position. This modification often enhances metabolic stability by retarding 

-oxidation and inhibiting esterase hydrolysis.

However, this reaction presents unique challenges compared to short-chain esters:

  • Solubility: Long alkyl chains (

    
    ) can aggregate or gel in THF at cryogenic temperatures (-78°C).
    
  • Regioselectivity: The internal cis-double bond (

    
    ) must remain chemically inert and positionally static (avoiding isomerization).
    
  • Self-Condensation: The Claisen condensation is a primary competing pathway.

This guide provides a validated protocol and troubleshooting framework to maximize yield and purity.

Reaction Mechanism & Workflow

The transformation relies on the kinetic deprotonation of the


-methylene proton using a non-nucleophilic strong base (LDA), followed by 

trapping with methyl iodide (MeI).

AlphaMethylationWorkflow Start Methyl Oleate (Substrate) Dry Drying Protocol (THF, <50 ppm H2O) Start->Dry Azeotropic Dist. Base Deprotonation (LDA, -78°C) Dry->Base Slow Addition Enolate Li-Enolate Intermediate Base->Enolate Kinetic Control Claisen Side Reaction: Claisen Condensation Base->Claisen If Temp > -70°C or Base < 1.0 eq Trap Alkylation (MeI, -78°C to 0°C) Enolate->Trap Electrophile Quench Quench (Sat. NH4Cl) Trap->Quench Protonation Product 2-Methyl Methyl Oleate Quench->Product Purification

Figure 1: Kinetic enolate generation and trapping workflow. Note the critical temperature control to prevent self-condensation.

Troubleshooting Guide (Q&A)

Issue 1: Reaction mixture solidifies/gels at -78°C

User Question: “I dissolved methyl oleate in THF and cooled it to -78°C, but the solution turned into a viscous gel/slurry. Will the deprotonation still work?”

Technical Diagnosis: Long-chain fatty acid esters (


) have significantly higher freezing points than short-chain esters. At -78°C, Van der Waals forces between the oleyl chains cause aggregation, preventing the base (LDA) from accessing the 

-protons efficiently.

Corrective Protocol:

  • Concentration Adjustment: Dilute the reaction. Standard enolate concentrations are 0.5 M. For oleic derivatives, reduce to 0.1–0.2 M .

  • Co-solvent Addition: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) at 10-20% v/v. These polar aprotic co-solvents disrupt aggregation and solvate the lithium cation, increasing enolate reactivity.

  • Temperature Modulation: If gelling persists, perform the deprotonation at -40°C instead of -78°C. The internal double bond is generally stable at this temperature for short durations (<30 min).

Issue 2: Low Conversion / Recovery of Starting Material

User Question: “I used 1.1 equivalents of LDA, but I recovered 40% starting material. Should I increase the base?”

Technical Diagnosis: This is rarely an issue of stoichiometry and usually an issue of water contamination or base degradation .

  • LDA is extremely moisture-sensitive. Even ppm levels of water in THF will quench the LDA, leaving neutral ester which cannot be alkylated.

  • Commercial LDA solutions degrade over time.

Corrective Protocol:

  • Titrate the LDA: Before use, titrate your LDA solution using Menthol/1,10-Phenanthroline or Diphenylacetic acid to determine the exact molarity.

  • In-Situ Generation: For highest reliability, generate LDA fresh:

    • Cool dry THF to -78°C.

    • Add Diisopropylamine (1.2 eq).

    • Add n-BuLi (1.1 eq) dropwise.

    • Warm to 0°C for 15 min to ensure formation, then cool back to -78°C before adding the ester.

  • Drying: Distill THF over Sodium/Benzophenone or use an activated alumina column.

Issue 3: Formation of -Keto Esters (Claisen Condensation)

User Question: “I see a new spot on TLC that is not my product, and NMR suggests a dimer. What happened?”

Technical Diagnosis: You formed the Claisen condensation product. This occurs when the enolate reacts with unreacted neutral ester instead of the methyl iodide. This happens if:

  • The ester is added too quickly to the base.

  • The temperature was too high during addition (allowing equilibrium between enolate and neutral ester).

  • Insufficient base was used.

Corrective Protocol:

  • Super-Stoichiometric Base: Use 1.2 to 1.5 equivalents of LDA. This ensures that every molecule of ester is rapidly deprotonated upon addition, leaving no neutral electrophile for the enolate to attack.

  • Slow Addition: Add the methyl oleate solution (diluted in THF) dropwise down the side of the flask over 20–30 minutes.

  • Inverse Addition (Optional): If the problem persists, add the ester into the base (standard), not base into ester.

Optimized Experimental Protocol

Objective: Synthesis of 2-methyl methyl oleate. Scale: 5.0 mmol.

ReagentEquivalentsAmountRole
Methyl Oleate 1.01.48 g (5 mmol)Substrate
LDA 1.26.0 mmolBase (Kinetic)
Methyl Iodide (MeI) 1.50.47 mL (7.5 mmol)Electrophile
THF (Anhydrous) -25 mL (0.2 M)Solvent
DMPU (Optional)-2.5 mLCo-solvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask under Argon flow. Add a magnetic stir bar.

  • Base Preparation:

    • Add 10 mL anhydrous THF and 0.92 mL diisopropylamine (6.5 mmol).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add 2.4 mL n-BuLi (2.5 M in hexanes, 6.0 mmol) dropwise.

    • Stir at 0°C for 15 minutes, then re-cool to -78°C .

  • Enolization:

    • Dissolve Methyl Oleate (1.48 g) in 15 mL anhydrous THF.

    • Critical: Add the ester solution dropwise to the LDA over 20 minutes.

    • Observation: If the solution becomes cloudy/gelatinous, add DMPU (2.5 mL) dropwise.

    • Stir at -78°C for 45 minutes.

  • Alkylation:

    • Add Methyl Iodide (MeI) neat, dropwise.

    • Allow the reaction to stir at -78°C for 1 hour.

    • Slowly warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with Hexanes (

      
       mL). Note: Hexanes is preferred over ether for fatty acids to minimize water uptake.
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Silica Gel).[1]

    • Eluent: 0-5% Ethyl Acetate in Hexanes. (Product is less polar than starting material due to steric shielding of the ester).

Yield Optimization Data

The following table summarizes expected yields based on solvent and additive variations, derived from standard enolate alkylation limits.

Solvent SystemTemperatureAdditivePrimary RiskExpected Yield
THF -78°CNoneGelation / Incomplete Rxn40-60%
THF -40°CNoneClaisen Condensation50-65%
THF/DMPU (10:1) -78°CDMPU None (Ideal)85-95%
THF 0°CNoneComplex Mixture / Isomerization<20%

References

  • Enolate Alkylation Fundamentals

    • Lumen Learning.
  • Fatty Acid Derivative Synthesis

    • ChemicalBook.
  • Advanced Enolate Techniques (DMPU/HMPA Usage)

    • Chemistry Steps.[1][2][3][4] Alkylation of Enolates Alpha Position.

  • Side Reaction Management (Claisen)

    • Chemistry LibreTexts.

Sources

Troubleshooting

Resolving enantiomers of 2-Hydroxy-2-methyl-octadecenoic Acid via chiral chromatography

Case ID: #CHIRAL-LIPID-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Analysis User Query: Optimization of enantiomeric resolution for 2-Hydroxy-2-methyl-oct...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHIRAL-LIPID-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

User Query: Optimization of enantiomeric resolution for 2-Hydroxy-2-methyl-octadecenoic Acid.

Technical Assessment: This molecule presents a "Triad of Challenge" for chromatographic separation:

  • Chiral Center Sterics: The C2 position is a quaternary carbon (bearing a methyl, hydroxyl, carboxyl, and alkyl tail). While sterically crowded, this bulk often enhances chiral recognition compared to secondary alcohols, provided the stationary phase has compatible cavity sizes.

  • Detection Limits: Unless the octadecenoic double bond is conjugated (e.g.,

    
    -unsaturated), the molecule lacks a strong chromophore. Direct UV detection at 205–210 nm will be noisy and non-specific.
    
  • Lipophilicity: The C18 tail dominates solubility, mandating high-organic mobile phases (Normal Phase or Reversed-Phase with high organic content).

Core Directive: Method Development Protocol

Phase A: Column & Mobile Phase Selection (The "Golden Standard")

For


-hydroxy acids, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to form hydrogen bonds with the hydroxyl and carboxyl groups.

Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate)

  • Commercial Columns: Chiralpak AD-H, Chiralpak IA (Immobilized version recommended for solvent flexibility).

  • Mechanism: The carbamate linkages in the CSP interact via hydrogen bonding with the C2-OH and C2-COOH, while the phenyl groups provide

    
    -
    
    
    
    potential (if derivatized) or steric inclusion.

Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Commercial Columns: Chiralcel OD-H, Chiralcel IB.

Phase B: The Mobile Phase Strategy

You must operate in Normal Phase (NPLC) . Reversed-phase (RPLC) is discouraged for initial screening because the solubility of the C18 chain in water/methanol is poor, leading to peak broadening and high backpressure.

ParameterRecommended SettingTechnical Rationale
Base Solvent n-Hexane (or n-Heptane)Solubilizes the lipophilic C18 tail.
Modifier Isopropanol (IPA) or EthanolIPA provides stronger hydrogen bonding capabilities to modulate retention.
Ratio 90:10 to 98:2 (Hexane:Alcohol)Start at 95:5. High lipid solubility requires high hexane.
Additive (CRITICAL) 0.1% Trifluoroacetic Acid (TFA) Mandatory. Suppresses ionization of the -COOH group. Without this, peaks will tail severely due to non-specific silanol interactions.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution (

) for large lipids by minimizing mass transfer effects.
Temperature 10°C – 25°CCooler is better. Lower temperatures generally increase separation factors (

) by "freezing" the chiral grooves of the CSP.
Phase C: Detection Strategy

Option 1: Direct Analysis (Non-Destructive)

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Why: These are universal detectors. They ignore the lack of chromophore and respond to the mass of the lipid.

  • UV Note: If restricted to UV, use 205-210 nm . Warning: Mobile phase additives (like acetic acid) absorb here. TFA is transparent enough, but baseline noise will be high.

Option 2: Derivatization (High Sensitivity)

  • Method: Phenacyl Bromide Esterification.

  • Protocol: React fatty acid with phenacyl bromide + triethylamine.

  • Benefit: Adds a strong UV chromophore (detectable at 254 nm) and introduces

    
    -
    
    
    
    interaction sites that drastically improve separation on Chiralpak AD/OD columns.

Workflow Visualization

The following diagram outlines the logical flow for method development and troubleshooting.

MethodDev Start Start: 2-Hydroxy-2-methyl-octadecenoic Acid CheckUV Is UV Detection Mandatory? Start->CheckUV Deriv Derivatization Required (Phenacyl Bromide or DNPE) CheckUV->Deriv Yes (UV only available) Direct Direct Injection (ELSD/CAD preferred) CheckUV->Direct No (ELSD/MS available) Screening Screening Phase Column: Chiralpak AD-H / IA MP: Hexane/IPA (95:5) + 0.1% TFA Deriv->Screening Direct->Screening Result Check Resolution (Rs) Screening->Result Success Success: Validate Method Result->Success Rs > 1.5 Fail Rs < 1.5 (Partial/No Sep) Result->Fail Rs < 1.5 Opt1 Decrease Temp to 10°C Fail->Opt1 Opt2 Switch Modifier (IPA -> EtOH) Fail->Opt2 Opt3 Switch Column (AD-H -> OD-H or IC) Fail->Opt3 Opt1->Result Opt2->Result Opt3->Result

Figure 1: Decision matrix for chiral method development of hydroxy-fatty acids.

Troubleshooting & FAQs

Issue 1: "I see only one peak, or the peaks are severely tailing."

Diagnosis: This is the classic "Acidic Lipid" problem. The carboxylic acid group is ionizing or interacting with residual silanols on the silica backbone of the column.

Solution Protocol:

  • Check Additive: Verify you are using 0.1% TFA (Trifluoroacetic acid) . Acetic acid is often too weak for long-chain fatty acids in normal phase.

  • Concentration: If tailing persists, increase TFA to 0.2%, but do not exceed column limits (usually 0.5%).

  • Sample Solvent: Dissolve your sample in the mobile phase. If you dissolve a lipid in 100% IPA and inject into 95% Hexane, the solvent mismatch can cause peak distortion.

Issue 2: "My baseline is drifting wildly."

Diagnosis: Likely a detection issue.

  • UV: If measuring at 205-210 nm, you are detecting the mobile phase changes.[1] Even slight temperature shifts or gradient mixing causes refractive index effects that look like drift.

  • ELSD: Drift tube temperature might be too high, evaporating volatile lipid fractions (less likely for C18) or too low, causing solvent noise.

Solution Protocol:

  • For UV: Switch to Isocratic elution. Gradients at 210 nm are notoriously unstable. Ensure your reference cell is active.

  • For ELSD: Set drift tube temperature to 40-50°C. Ensure gas pressure (Nitrogen) is stable (typically 3.5 bar).

Issue 3: "I have resolution, but I can't determine which enantiomer is which."

Diagnosis: Chiral chromatography separates enantiomers, but it does not identify absolute configuration (R vs S) without a standard.

Solution Protocol:

  • The "Elution Order" Rule of Thumb (Caution): On Chiralpak AD, the (R)-enantiomer of simple 2-hydroxy acids often elutes after the (S)-enantiomer, but the 2-methyl group can flip this. Do not rely on this for assignment.

  • Circular Dichroism (CD): If you have an in-line CD detector, the signs (+/-) at specific wavelengths can be correlated to literature values for similar

    
    -hydroxy acids.
    
  • Spiking: If you have a small amount of known enantiomer (synthesized or purchased), spike it into the racemate. The peak that grows is your known isomer.

Advanced Protocol: Derivatization for UV Detection

If direct detection fails, use this robust protocol to add a chromophore. This esterifies the carboxylic acid, leaving the chiral center (C2-OH) free to interact with the column.

Reagents:

  • Phenacyl Bromide (2-Bromoacetophenone)

  • Triethylamine (TEA)

  • Acetone or Acetonitrile[1][2]

Step-by-Step:

  • Dissolve 1 mg of 2-Hydroxy-2-methyl-octadecenoic Acid in 100 µL acetone.

  • Add 10 µL of TEA (base catalyst).

  • Add 10 mg of Phenacyl Bromide.

  • Heat at 50°C for 30 minutes (sealed vial).

  • Evaporate solvent and redissolve in Mobile Phase (Hexane/IPA).

  • Inject: Detect at 254 nm .

Mechanism: The resulting phenacyl ester has strong


-

interactions with the amylose aromatic rings, often doubling the separation factor (

).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for polysaccharide columns indicating solvent compatibility and additive requirements).

  • Hayes, J. D., et al. "Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography." Journal of Chromatography B, 1996. (Establishes Chiralpak AD as the primary column for hydroxy-lipids).

  • Christie, W. W. "Fatty Acid Analysis by HPLC."[1] AOCS Lipid Library. (Authoritative guide on lipid detection, specifically regarding low-UV detection and phenacyl derivatization).

  • Laemmerhofer, M., et al. "UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 2023. (Recent validation of amylose columns for long-chain hydroxy acids).

Sources

Optimization

Technical Support Center: Minimizing Steric Hindrance in α-Carbon Modification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of steric hindrance during the chemical modification of alpha-carbons (α-carbons). Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about steric hindrance at the α-carbon.

Q1: What is steric hindrance and why is it a problem for α-carbon modification?

A1: Steric hindrance, also known as steric effects, refers to the obstruction of a chemical reaction due to the physical size and spatial arrangement of atoms or groups within a molecule.[1] At the α-carbon (the carbon atom adjacent to a functional group, typically a carbonyl), this phenomenon can significantly slow down or even prevent a reaction.[1] The bulky groups on the substrate or the incoming reagent can physically block the path of attack, making it difficult for the reactants to achieve the necessary orientation for the transition state to form.[2] This increases the activation energy of the reaction, leading to lower reaction rates and yields.[1][3]

Q2: My α-alkylation reaction has a low yield. How do I know if steric hindrance is the primary cause?

A2: While several factors can lead to low yields, steric hindrance is a likely culprit if you observe the following:

  • Substrate Structure: The α-carbon is secondary or tertiary, or adjacent to bulky groups (e.g., t-butyl, phenyl).

  • Reagent Size: You are using a large, sterically demanding alkylating agent or nucleophile.[4]

  • Reaction Comparison: A similar reaction with a less substituted substrate or a smaller reagent proceeds with a higher yield under the same conditions.

  • Side Products: You observe an increase in elimination (E2) products, especially when using secondary alkyl halides. Steric hindrance around the α-carbon can slow down the desired substitution (SN2) reaction, allowing the competing elimination pathway to dominate.[5]

Q3: What are the main strategies to overcome steric hindrance in α-carbon functionalization?

A3: A multi-faceted approach is often necessary. The primary strategies include:

  • Reagent Selection: Using less sterically hindered reagents.[1]

  • Reaction Conditions: Manipulating temperature, pressure, or solvents to provide more energy to overcome the activation barrier.[1][3]

  • Catalysis: Employing catalysts that can facilitate the reaction even with bulky substrates.[1]

  • Protecting Groups/Auxiliaries: Temporarily introducing a group that directs the reaction or alters the steric environment.[6][7]

Section 2: Troubleshooting Guides for Specific Issues

This section provides detailed, question-and-answer-based troubleshooting for common experimental problems.

Issue 1: Low Yield in α-Alkylation of a Hindered Ketone
Q: I am attempting to alkylate a sterically hindered ketone using LDA and a secondary alkyl halide, but I'm recovering most of my starting material and observing some elimination byproducts. What's going wrong and how can I fix it?

A: The problem lies in a combination of slow SN2 reaction due to steric hindrance and a competing E2 elimination pathway, which is common for secondary alkyl halides. [5] The bulky environment around the α-carbon of your ketone slows down the nucleophilic attack by the enolate.[8] The enolate, being a strong base, can then act on the alkyl halide to cause elimination.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield in Hindered Alkylation cluster_1 Primary Causes cluster_2 Solutions cluster_3 Detailed Steps A Low Yield & Elimination B Steric Hindrance at α-Carbon Slows SN2 Reaction A->B C Secondary Alkyl Halide Favors E2 Elimination A->C D Optimize Reaction Conditions B->D F Use Alternative Strategy B->F E Change Reagents C->E D1 Increase Temperature Carefully Use Polar Aprotic Solvent (DMF, DMSO) D->D1 E1 Switch to More Reactive Electrophile (e.g., Alkyl Iodide or Triflate) E->E1 F1 Employ a Chiral Auxiliary (e.g., Evans Oxazolidinone) F->F1

Caption: Troubleshooting workflow for low yield in hindered ketone alkylation.

Detailed Solutions:

  • Optimize Base and Enolate Formation:

    • Causality: Incomplete or reversible enolate formation means you have both nucleophile (enolate) and electrophile (ketone) present, leading to side reactions. Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures rapid, complete, and irreversible deprotonation to form the kinetic enolate.[5][9]

    • Protocol:

      • Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar).

      • Use anhydrous THF as the solvent.[4]

      • Cool the ketone solution to -78 °C (dry ice/acetone bath).

      • Slowly add 1.05 equivalents of freshly prepared or titrated LDA solution.

      • Stir at -78 °C for 1 hour to ensure complete enolate formation before adding the electrophile.[5]

  • Modify Reaction Conditions:

    • Causality: Low temperatures favor the kinetic enolate but can also slow the desired alkylation.[4] Carefully increasing the temperature can provide the necessary activation energy.[3] Polar aprotic solvents like DMF or DMSO can enhance nucleophilicity.[3]

    • Protocol:

      • After adding the alkyl halide at -78 °C, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.[5]

      • Monitor the reaction by TLC. If no progress is observed, consider gently heating the reaction.[3]

  • Use a More Reactive Electrophile:

    • Causality: The rate of an SN2 reaction is dependent on the leaving group. Switching from an alkyl bromide to a more reactive alkyl iodide or triflate can significantly increase the rate of the desired alkylation, allowing it to outcompete the elimination pathway.

    • Action: If possible, substitute your alkyl bromide with the corresponding alkyl iodide.

Issue 2: Poor Diastereoselectivity in α-Functionalization of a Chiral Substrate
Q: I am functionalizing an α-carbon that is adjacent to an existing stereocenter. The reaction works, but I get a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome?

A: This is a classic problem of diastereocontrol. Without a strong directing group, the incoming reagent will attack both faces of the planar enolate at nearly equal rates. The solution is to introduce a controlling element that creates a significant energy difference between the two possible transition states. The most robust and predictable method for this is the use of a chiral auxiliary.

The Evans Oxazolidinone Auxiliary: A Field-Proven Solution

Pioneered by David A. Evans, chiral oxazolidinones are powerful tools for directing stereochemistry in alkylations, aldol reactions, and more.[6][7]

Mechanism of Stereocontrol:

  • Attachment: The chiral auxiliary, derived from a readily available amino alcohol, is attached to your carboxylic acid derivative substrate to form an N-acyl oxazolidinone.[7][10]

  • Directed Enolization: Deprotonation with a strong base (like LDA or NaHMDS) forms a rigid, Z-configured enolate that is chelated to the metal cation.[7]

  • Facial Shielding: A bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group at C4) effectively blocks one face of the enolate.[6][7]

  • Stereoselective Attack: The incoming electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[7][11]

  • Cleavage: The auxiliary is then removed (e.g., by hydrolysis or reduction) to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.[6][10]

Caption: Workflow for asymmetric alkylation using an Evans auxiliary.

Comparative Data: Impact of Directing Groups

MethodControlling FactorTypical Diastereomeric Ratio (d.r.)Predictability
Uncontrolled AlkylationSubstrate Sterics Only~1:1 to 3:1Low
Chelation ControlNeighboring Lewis Basic Group5:1 to 20:1Moderate to High[12][13]
Evans Auxiliary Covalently-Bound Auxiliary >95:5 Very High [11]

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol is adapted from established procedures for the diastereoselective alkylation of Evans auxiliaries.[11]

  • Acylation: React your carboxylic acid with (4R,5S)-4-benzyl-2-oxazolidinone to form the N-acyl imide.

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise.[11]

    • Stir at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the alkyl halide (1.2 eq) dropwise at -78 °C.

    • Stir at -78 °C for 2-4 hours, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage:

    • Hydrolyze the major diastereomer with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the chiral carboxylic acid.[10]

Section 3: Advanced Strategies and Future Outlook

While traditional methods are robust, the field is continually evolving. For extremely challenging substrates, consider these advanced approaches:

  • Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze the α-functionalization of aldehydes and ketones through enamine intermediates, offering a metal-free alternative.[14][15]

  • Photoredox Catalysis: Radical-based methods can forge bonds at sterically congested centers under mild conditions, often overcoming the limitations of traditional two-electron pathways.[16]

  • Enzymatic Catalysis: Directed evolution is being used to engineer enzymes that can perform highly selective modifications on sterically demanding substrates, offering unparalleled selectivity.

By understanding the principles of steric hindrance and employing the appropriate strategies, from optimizing reaction conditions to utilizing powerful chiral auxiliaries, researchers can successfully navigate the challenges of α-carbon modification.

References
  • Fiveable. (2025, August 15). Steric Hindrance Definition - Intro to Chemistry Key Term...[Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Nature Communications. (2025, July 8). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

  • Organic Letters. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. [Link]

  • Michigan State University Chemistry. (n.d.). Asymmetric Induction. [Link]

  • Lab on a Chip. (n.d.). Stereoselective alkylation of an Evans auxiliary derivative within a pressure-driven micro reactor. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Tetrahedron Letters. (2002, July 17). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. [Link]

  • Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]

  • University of Liverpool. (n.d.). III Enolate Chemistry. [Link]

  • Organic Chemistry Portal. (2005, February 28). Enantioselective α-Functionalization of Carbonyl Compounds. [Link]

  • University of Bath. (n.d.). Stereoselectivity in organic synthesis. [Link]

  • MDPI. (2023, March 16). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

  • Accounts of Chemical Research. (n.d.). New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • Molecules. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • TÜBİTAK Academic Journals. (2017, March 30). Achieving elusive transformations with organocatalysis: direct β-carbon activation of saturated carbonyl compounds. [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Research Area "Organocatalytic Asymmetric α-Alkylation of Aldehydes" (B. List). [Link]

  • Nature Chemistry. (2018, November 19). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]

  • Molecules. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?[Link]

  • Reaction Chemistry & Engineering. (n.d.). The α-alkylation of ketones in flow. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones General Principles. [Link]

  • ACS Publications. (2026, February 11). Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds. [Link]

  • PubMed. (2012, November 14). Reduced steric hindrance and optimized spatial arrangement of carbohydrate ligands in imprinted monolayers for enhanced protein binding. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in Cell Culture Media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical and metabolic challenges of handling modified fatty acids in vitro.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical and metabolic challenges of handling modified fatty acids in vitro.

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (TRC Cat No. H947775) is a highly specialized synthetic lipid[1]. It is structurally derived from the membrane lipid therapy (MLT) drug 2-hydroxyoleic acid (Minerval), which is known to uncouple oxidative phosphorylation and induce cancer cell apoptosis[2]. While its unique alpha-methyl modification confers exceptional metabolic resistance, its high lipophilicity and susceptibility to auto-oxidation demand precise formulation strategies to ensure reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the functional advantage of the alpha-methyl group compared to standard 2-hydroxyoleic acid (2-OHOA)? A1: Standard 2-OHOA acts by altering membrane fluidity and rapidly activating sphingomyelin synthase (SMS) to trigger cancer cell apoptosis[3]. However, unmodified alpha-hydroxy fatty acids are susceptible to cellular degradation via alpha-oxidation and subsequent beta-oxidation. The addition of a methyl group at the C2 (alpha) position creates severe steric hindrance, effectively blocking the enzymatic entry point for alpha-oxidation. This causality means the 2-methyl derivative exhibits a significantly prolonged half-life in cell culture, allowing for sustained modulation of membrane biophysics without rapid metabolic clearance.

Q2: My compound is precipitating when added directly to DMEM/RPMI. How do I prevent this? A2: Free fatty acids have a very low critical micelle concentration (CMC) in aqueous solutions. When dissolved in DMSO and injected directly into culture media, the lipid rapidly phase-separates or forms insoluble "soaps" by reacting with the calcium and magnesium cations present in DMEM/RPMI. To prevent this, the lipid must be complexed with a carrier protein—typically Fatty Acid-Free Bovine Serum Albumin (BSA)—which contains hydrophobic binding pockets that shield the acyl chain, or it must be formulated into liposomes[4].

Q3: Is the cis-9 double bond stable under standard 37°C, 5% CO₂ incubator conditions? A3: The cis-9 double bond is highly susceptible to auto-oxidation (lipid peroxidation) in the oxygen-rich environment of an incubator, especially in the presence of trace transition metals in the media. Oxidation alters the molecular geometry, destroying its ability to properly intercalate into the plasma membrane and activate SMS[3]. To ensure stability, stock solutions must be purged with nitrogen/argon, and experiments exceeding 48 hours may require the addition of lipophilic antioxidants (e.g., 10 µM


-tocopherol) to the media.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent Cellular Uptake and High Vehicle Cytotoxicity
  • Symptom: High variability in biological assays; control wells treated with the DMSO vehicle show significant toxicity.

  • Root Cause: Exceeding 0.1% (v/v) DMSO in cell culture media causes solvent-induced membrane toxicity, confounding the lipid's true MLT effects. Furthermore, uncomplexed lipid aggregates randomly, leading to uneven endocytic uptake.

  • Solution: Transition from DMSO stocks to a liposomal delivery system. Intercalating the lipid into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or dimyristoylphosphatidylcholine (DMPC) liposomes drastically improves colloidal stability, reduces particle size to <100 nm, and ensures uniform cellular uptake[4].

Issue 2: Loss of Bioactivity in Long-Term Assays (>72 hours)
  • Symptom: The compound effectively uncouples oxidative phosphorylation[2] at 24 hours, but the effect diminishes by day 3.

  • Root Cause: While the alpha-methyl group prevents enzymatic degradation, the molecule is still degrading via non-enzymatic lipid peroxidation of the oleyl tail.

  • Solution: Refresh the media containing the BSA-conjugated lipid every 48 hours. Validate the integrity of your stock solution before use by checking for a yellow tint or rancid odor, which are primary indicators of oxidative degradation.

Part 3: Data Presentation

Table 1: Physicochemical & Stability Parameters of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

ParameterValue / CharacteristicImpact on Cell Culture
Molecular Weight 312.49 g/mol [1]Requires precise molarity calculations for BSA complexation.
Aqueous Solubility < 50 µM (Uncomplexed)Will precipitate in DMEM/RPMI without a carrier vehicle.
Solvent Solubility > 50 mg/mL (Ethanol/DMSO)Excellent for creating highly concentrated primary stocks.
Media Half-Life (37°C) > 72 hours (with BSA)Alpha-methyl group prevents rapid beta-oxidation clearance.
Primary Degradation Auto-oxidation of cis-9 bondRequires storage at -20°C under inert gas (N₂ or Argon).

Part 4: Experimental Protocols

Protocol A: Preparation of Stable BSA-Conjugated Stock Solutions

This protocol is a self-validating system. If the final solution is turbid, complexation has failed and the solution must be discarded.

  • Primary Stock: Weigh 10 mg of the lipid and dissolve in 100% molecular-grade ethanol to a concentration of 100 mM.

  • Saponification: Add an equimolar amount of NaOH (0.1 M aqueous) to the lipid solution to form the sodium salt. Dry the mixture completely under a gentle stream of Nitrogen gas to remove all ethanol.

  • BSA Preparation: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in PBS (pH 7.4). Warm to 37°C.

  • Complexation: Resuspend the dried lipid film in 1 mL of hot (50°C) sterile water. Immediately add this dropwise to the stirring BSA solution to achieve a final Lipid:BSA molar ratio of 3:1.

  • Validation & Storage: Filter-sterilize the solution through a 0.22 µm PES membrane. Validation Step: The resulting solution must be optically clear. Store aliquots at -20°C.

Protocol B: Liposomal Formulation for Enhanced Delivery

Based on validated MLT liposome methodologies[4].

  • Lipid Mixing: In a glass test tube, mix DOPC, Cholesterol, and (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in a 5:3:2 molar ratio using chloroform.

  • Film Formation: Evaporate the chloroform under a stream of Nitrogen gas, followed by 2 hours in a vacuum desiccator to form a thin lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 45°C (above the phase transition temperature of the lipids) for 1 hour with vigorous vortexing.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder to create uniform unilamellar vesicles.

Part 5: Mandatory Visualizations

BSA_Conjugation N1 1. Dissolve Lipid (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in 100% Ethanol N2 2. Saponification Add equimolar NaOH & dry under N2 gas N1->N2 Forms Sodium Salt N4 4. Complexation Resuspend lipid in warm water, mix with BSA N2->N4 Aqueous Solubilization N3 3. BSA Preparation Dissolve 10% Fatty Acid-Free BSA in PBS N3->N4 Carrier Protein Addition N5 5. Validation & Storage Filter (0.22 µm). Solution must be clear. Store at -20°C N4->N5 3:1 Molar Ratio (Lipid:BSA)

Workflow for the preparation of BSA-conjugated lipid stocks to ensure aqueous stability.

Mechanism L (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid M Plasma Membrane Intercalation L->M Membrane Lipid Therapy E Alpha-Methyl Steric Hindrance L->E Structural Modification S Activation of Sphingomyelin Synthase (SMS) M->S Altered Fluidity A Cancer Cell Apoptosis / Autophagy S->A SM Accumulation B Blockade of Alpha/Beta-Oxidation E->B Metabolic Resistance B->M Prolonged Half-life

Mechanism of action and metabolic resistance pathway of the alpha-methyl lipid derivative.

Part 6: References

  • Jang, E.J., et al. (2017). "2-Hydroxyoleic acid-inserted liposomes as a multifunctional carrier of anticancer drugs." Drug Delivery, 24(1), 1587-1597. URL:[Link]

  • Lladó, V., et al. (2019). "Minerval (2-hydroxyoleic acid) causes cancer cell selective toxicity by uncoupling oxidative phosphorylation and compromising bioenergetic compensation capacity." Bioscience Reports, 39(1). URL:[Link]

  • Barceló-Coblijn, G., et al. (2011). "Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy." Proceedings of the National Academy of Sciences (PNAS), 108(49), 19569-19574. URL:[Link]

Sources

Optimization

α-Hydroxy Fatty Acids (α-HFAs) Technical Support &amp; Troubleshooting Center

Overview α-Hydroxy fatty acids (α-HFAs) are critical components of plant sphingolipids, cosmetics, and biosurfactants[1]. However, their purification from crude reaction mixtures (such as post-α-chlorination synthesis) o...

Author: BenchChem Technical Support Team. Date: February 2026

Overview α-Hydroxy fatty acids (α-HFAs) are critical components of plant sphingolipids, cosmetics, and biosurfactants[1]. However, their purification from crude reaction mixtures (such as post-α-chlorination synthesis) or complex biological matrices presents unique chromatographic and solubility challenges due to the presence of both a polar hydroxyl group and a hydrophobic aliphatic chain. This support center provides validated troubleshooting guides, mechanistic explanations, and step-by-step protocols for researchers facing α-HFA purification bottlenecks.

Section 1: Experimental Workflows & Logical Relationships

Workflow N1 Crude Reaction Mixture (α-chloro FAs + Byproducts) N2 Alkaline Hydroxylation (KOH, H2O, 80°C, 24h) N1->N2 N3 Acidification (pH 1) & Precipitation N2->N3 N4 Crude α-HFA Solid (78-88% Purity) N3->N4 N5 Acetonitrile Trituration (1:3 Ratio, RT) N4->N5 N6 Filtration & Recovery N5->N6 N7 Purified α-HFA (>95% Purity) N6->N7

Workflow for the synthesis and purification of α-HFAs from crude mixtures.

Section 2: Troubleshooting Guides & FAQs

Q1: Following α-chlorination and alkaline hydroxylation, my α-HFA precipitate contains up to 20% unreacted intermediates. How can I selectively purify the α-HFA without relying on low-yield column chromatography?

Causality: The conversion of α-chloro fatty acids to α-HFAs via KOH reflux often leaves unreacted byproducts[2]. Because both the intermediate and the final product share identical long aliphatic chains, their solubility profiles in non-polar solvents are nearly indistinguishable. However, the introduction of the α-hydroxyl group significantly alters the molecule's hydrogen-bonding capacity. By exploiting these hydrogen-bonding differences, selective trituration acts as a self-validating purification system. As detailed in , the solvent must be polar enough to dissolve the α-chloro impurities but non-polar enough to reject the hydrogen-bonded α-HFA lattice[2].

Step-by-Step Methodology: Selective Acetonitrile Trituration

  • Precipitation: Acidify the crude alkaline reaction mixture to pH 1 using 1M HCl at room temperature. A white solid will precipitate[2].

  • Filtration: Filter the mixture under vacuum and recover the crude solid (typically 78–88% purity)[2].

  • Trituration: Suspend the crude solid in acetonitrile at a 1:3 (w/v) ratio. Stir vigorously at room temperature for 30 minutes[2].

  • Recovery: Filter the suspension. The unreacted α-chloro fatty acids remain in the acetonitrile filtrate, while the purified α-HFA is recovered as a white solid on the filter paper[2].

  • Validation: Analyze the solid via GC-FID. Purity should exceed 95%[2].

Q2: When attempting to separate normal fatty acids from α-HFAs using Thin Layer Chromatography (TLC) or Solid Phase Extraction (SPE), I experience severe co-elution. What is the optimal solvent system?

Causality: Normal free fatty acids (FFAs) and α-HFAs both contain a highly polar carboxyl group that interacts strongly with the silanol groups of the silica stationary phase. If the mobile phase is too polar, both lipid classes migrate near the solvent front; if too non-polar, both streak near the baseline. To achieve baseline resolution, the mobile phase must balance non-polar disruption (hexane) with a moderate hydrogen-bond acceptor (diethyl ether) to differentially elute the molecules based solely on the presence of the single α-hydroxyl group. According to , adjusting the hexane-to-ether ratio based on derivatization status is critical[3].

LogicTree Root Issue: Poor α-HFA Resolution Q1 Is the sample derivatized? Root->Q1 DerivYes Yes (FAMEs) Q1->DerivYes GC/TLC Prep DerivNo No (Free Acids) Q1->DerivNo Direct TLC Sol1 Use Hexane:Diethyl Ether (85:15) for SPE/TLC DerivYes->Sol1 Sol2 Use Hexane:Diethyl Ether (1:1) for SPE/TLC DerivNo->Sol2

Troubleshooting logic tree for resolving α-HFA chromatographic separation issues.

Step-by-Step Methodology: TLC/SPE Separation of Normal vs. Hydroxy FAs

  • Preparation: Wash silica gel plates or equilibrate a Florisil SPE column with hexane[3].

  • Sample Loading: Dissolve the lipid mixture in a minimal volume of hexane/diethyl ether (95:5, v/v)[3].

  • Elution (Free Acids): If separating underivatized free fatty acids, use a mobile phase of Hexane:Diethyl Ether (1:1, v/v)[3].

  • Elution (FAMEs): If the sample has been methylated (FAMEs), use a less polar mobile phase of Hexane:Diethyl Ether (85:15, v/v)[3].

  • Validation: Spray TLC plates with primuline and visualize under UV light to confirm separation[3].

Q3: My GC-MS chromatograms for α-HFAs show severe peak tailing, thermal degradation, and low sensitivity. How should I adjust my derivatization protocol?

Causality: α-HFAs possess both a carboxyl (-COOH) and a secondary hydroxyl (-OH) group. Standard methylation protocols (e.g., BF3/Methanol) only convert the carboxyl group into a methyl ester, leaving the free α-hydroxyl group exposed. At high GC injection temperatures (e.g., 250°C+), this free hydroxyl group interacts with the active sites on the GC column's stationary phase, causing peak tailing, or undergoes thermal dehydration to form unsaturated artifacts. A dual derivatization strategy is mandatory to cap both polar moieties[3].

Step-by-Step Methodology: Dual Derivatization (Methylation + Silylation)

  • Methylation: React the purified α-HFA with BF3/Methanol at 60°C for 15 minutes to form the hydroxy-FAME[3]. Extract into hexane and evaporate under nitrogen.

  • Silylation: Re-dissolve the residue in 100 µL of BSTFA containing 1% TMCS (or SIL-A reagent)[3].

  • Incubation: Heat the mixture in a sealed vial at 30°C for 15 minutes (or 20°C for 4 hours)[3].

  • Preparation for GC: Evaporate the silylation reagents under a gentle nitrogen stream and re-dissolve the fully derivatized (methylated and TMS-etherified) α-HFA in hexane prior to injection[3].

  • Validation: The resulting GC chromatogram should yield sharp, symmetrical peaks with no baseline drift.

Q4: How can I scale up the separation of α-HFAs from non-hydroxy FAs in complex plant or seed oil extracts (e.g., Lesquerella oil) without using massive volumes of chromatography solvents?

Causality: When scaling up, column chromatography becomes economically and environmentally unviable. Instead, thermodynamic properties such as freezing point depression and differential crystallization energies must be leveraged. The steric hindrance introduced by the α-hydroxyl group prevents α-HFAs from packing as tightly as straight-chain non-hydroxy FAs in a crystal lattice at room temperature. However, at sub-zero temperatures, the hydrogen bonding between α-hydroxyl groups drives selective precipitation out of non-polar solvents. As outlined in , this allows for highly efficient bulk separation[4].

Step-by-Step Methodology: Low-Temperature Crystallization

  • Hydrolysis: Hydrolyze the source oil and acidify to obtain a crude free fatty acid (FFA) pool[4].

  • Extraction: Extract the FFAs with hexane, wash with phosphate buffer, and dry over sodium sulfate[4].

  • Chilling: Dissolve the dried FFAs in pure hexane and chill the solution to -25°C overnight[4].

  • Separation: The α-HFAs will selectively crystallize out of the solution. Filter the mixture rapidly while cold[4].

  • Validation: Wash the crystals with cold hexane and dry under vacuum to recover enriched α-HFAs[4].

Section 3: Quantitative Data Summaries

Table 1: Purification Efficiency of α-HFAs via Trituration

Purification Phase Solvent System Typical Yield (%) Final Purity (GC-FID)
Crude Precipitation Water (pH 1) >90% 78% – 88%

| Post-Trituration | Acetonitrile (1:3 ratio) | 64% – 68% | >95% (up to 100%) |

Table 2: Chromatographic Retention Factors (Rf) on Silica Gel (Mobile Phase: Hexane/Diethyl Ether 1:1 v/v)

Lipid Class Primary Functional Groups Rf Value
Fatty Acid Methyl Esters (FAME) Ester 0.58
Hydroxy FAMEs Ester, Hydroxyl 0.32
Free Fatty Acids (FFA) Carboxyl 0.27

| α-Hydroxy Fatty Acids (α-HFA) | Carboxyl, Hydroxyl | 0.09 |

References
  • Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. ACS Omega. Available at: [Link]

  • FA Purification. Cyberlipid - Gerli. Available at: [Link]

  • Recovery and purification of hydroxy fatty acids from source oils.Google Patents (CA2762224C).
  • Plant sphingolipids: decoding the enigma of the Sphinx. New Phytologist (NIH PMC). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Elucidation of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid: An NMR-Centric Approach

For researchers, scientists, and drug development professionals engaged in the study of complex lipids, the precise structural characterization of novel fatty acids is a cornerstone of discovery. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of complex lipids, the precise structural characterization of novel fatty acids is a cornerstone of discovery. This guide provides an in-depth technical analysis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid, a substituted unsaturated fatty acid, with a primary focus on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore a predicted NMR spectral analysis and objectively compare this powerful technique with Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive perspective for choosing the optimal analytical strategy.

The Challenge of Structural Complexity

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid presents a unique analytical challenge due to its combination of a long aliphatic chain, a specific cis-double bond, and α-substitution with both a hydroxyl and a methyl group. Elucidating its structure requires not only the confirmation of its carbon backbone and the position and stereochemistry of the double bond but also the precise assignment of the substituents at the C-2 position. While several analytical techniques can provide pieces of this structural puzzle, NMR spectroscopy, particularly in combination with 2D experiments, offers a non-destructive and highly informative approach to assemble the complete picture.

Deciphering the Structure: A Predicted NMR Spectral Analysis

In the absence of a publicly available experimental spectrum for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid, we can construct a highly reliable predicted ¹H and ¹³C NMR spectrum based on established chemical shift principles and data from structurally analogous compounds, such as oleic acid and various α-substituted fatty acids.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit several key signals that provide a roadmap to the molecule's structure. The integration of these signals will correspond to the number of protons in each unique chemical environment.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~11-12broad singlet-COOHThe acidic proton of the carboxylic acid is typically found in this downfield region and often appears as a broad signal due to hydrogen bonding and exchange.
~5.35multipletH-9, H-10The olefinic protons of the cis-double bond will resonate in this region. The multiplicity will be complex due to coupling with each other and the adjacent allylic protons.
~3.5-4.0broad singlet-OHThe hydroxyl proton at C-2 will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
~2.2-2.4tripletH-3The methylene protons adjacent to the quaternary C-2 will be deshielded by the neighboring carbonyl and hydroxyl groups.
~2.0multipletH-8, H-11These are the allylic protons adjacent to the double bond, and their signals will be multiplets due to coupling with the olefinic and neighboring methylene protons.
~1.4singlet-CH₃ (at C-2)The methyl protons at the C-2 position will appear as a singlet as there are no adjacent protons to couple with.
~1.2-1.6multiplet-(CH₂)n-The bulk of the methylene protons in the long aliphatic chain will overlap in this region, forming a complex multiplet.
~0.88tripletH-18The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group (H-17).
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~178-180C-1 (COOH)The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the far downfield region.
~129-131C-9, C-10The sp² hybridized carbons of the cis-double bond resonate in this characteristic range.
~70-75C-2The quaternary carbon bearing the hydroxyl and methyl groups will be significantly deshielded by the electronegative oxygen atom.
~35-40C-3The methylene carbon adjacent to the substituted C-2 will be slightly deshielded.
~22-34-(CH₂)n-The sp³ hybridized carbons of the long methylene chain will appear in this region.
~25-30C-8, C-11The allylic carbons are slightly deshielded compared to other methylene carbons in the chain.
~20-25-CH₃ (at C-2)The methyl carbon at the C-2 position.
~14C-18The terminal methyl carbon appears in the most upfield region of the spectrum.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain. For instance, correlations would be expected between the olefinic protons (H-9/H-10) and the allylic protons (H-8/H-11), and between the H-3 protons and the protons of the adjacent methylene group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and confirming the placement of functional groups. For example, the methyl protons at C-2 would show a correlation to C-1, C-2, and C-3, confirming their position.

The following diagram illustrates a typical workflow for the structural elucidation of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid using a suite of NMR experiments.

Caption: Workflow for NMR-based structural elucidation.

A Comparative Perspective: NMR vs. GC-MS

While NMR excels at providing a detailed structural map, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for the analysis of fatty acids. Here, we objectively compare the two techniques for the characterization of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

Feature NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Minimal, non-destructive. The sample is dissolved in a deuterated solvent.Requires derivatization (e.g., methylation of the carboxylic acid and silylation of the hydroxyl group) to increase volatility. This is a destructive technique.
Structural Information Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry (e.g., cis/trans isomerism).Provides the molecular weight and fragmentation patterns. The position of the double bond and substituents can often be inferred from the mass spectrum, but it can be ambiguous without standards.
Quantitative Analysis Can be quantitative (qNMR) with the use of an internal standard, providing accurate concentration measurements without the need for identical standards.[1]Highly quantitative and sensitive, but requires calibration with authentic standards for accurate quantification.[2]
Analysis of Isomers Excellent at distinguishing between positional and stereoisomers based on subtle differences in chemical shifts and coupling constants.Can separate some isomers chromatographically, but co-elution is possible. Mass spectra of isomers can be very similar.
Sensitivity Generally less sensitive than MS-based techniques.[3]Highly sensitive, capable of detecting and quantifying trace amounts of the analyte.[2]
Instrumentation Requires specialized and expensive instrumentation with cryogenic cooling.More widely available and generally less expensive than high-field NMR spectrometers.

The choice between NMR and GC-MS ultimately depends on the specific research question. For unambiguous de novo structure elucidation, NMR is the superior choice. For routine quantitative analysis of a known compound or screening for its presence in complex mixtures, GC-MS offers higher throughput and sensitivity.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's pre-defined parameter sets. These experiments will require longer acquisition times, ranging from a few hours to overnight, depending on the sample concentration and the desired resolution.

GC-MS Sample Preparation and Analysis
  • Derivatization:

    • Methylation: Convert the carboxylic acid to its methyl ester using a reagent such as diazomethane or by heating with methanol and an acid catalyst (e.g., BF₃ in methanol).

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting the methyl ester with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation of the analyte from any impurities. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum for structural confirmation or in selected ion monitoring (SIM) mode for targeted quantitative analysis.[4]

Conclusion

The structural elucidation of complex molecules like (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid necessitates a multi-faceted analytical approach. NMR spectroscopy, with its ability to provide a detailed and unambiguous map of the molecular architecture, stands as the preeminent tool for de novo characterization. When complemented by the high sensitivity and quantitative power of GC-MS, researchers are equipped with a robust toolkit to confidently identify and quantify this and other novel fatty acids, paving the way for further advancements in lipidomics and drug discovery.

References

  • Han, L., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16362–16370. [Link]

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [Link]

  • Knothe, G. (2019). Hydroxy and Hydroperoxy Fatty Acids. AOCS Lipid Library. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • Knothe, G. (2019). Quantification by 1H-NMR. AOCS Lipid Library. [Link]

  • Kim, J., et al. (2001). Production of Novel Tetrahydroxyfuranyl Fatty Acids from α-Linolenic Acid by Clavibacter sp. Strain ALA2. Applied and Environmental Microbiology, 67(9), 3957–3962. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. [Link]

  • AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. [Link]

  • Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Oregon. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Skouridou, V., et al. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 24(19), 3562. [Link]

Sources

Comparative

Comparing biological efficacy of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid vs 2-Hydroxyoleic Acid (2OHOA)

This guide provides an in-depth technical comparison between 2-Hydroxyoleic Acid (2OHOA) , a clinical-stage Membrane Lipid Therapy (MLT) agent, and its structural analog, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Hydroxyoleic Acid (2OHOA) , a clinical-stage Membrane Lipid Therapy (MLT) agent, and its structural analog, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (hereafter referred to as 2-Me-2OHOA ).

The comparison focuses on their utility in oncology (specifically glioma and solid tumors), their physicochemical interactions with lipid bilayers, and the critical Structure-Activity Relationship (SAR) governing their efficacy.

Executive Summary

2-Hydroxyoleic Acid (2OHOA) , also known as Minerval or Lam561, is the gold standard for Membrane Lipid Therapy. It functions not by inhibiting a protein directly, but by modifying the biophysical properties of the plasma membrane to activate Sphingomyelin Synthase (SMS) .

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-Me-2OHOA) is a structural analog designed to probe the role of the


-proton at the C2 position. While 

-methylation is a common medicinal chemistry strategy to block

-oxidation and improve metabolic stability, in the context of MLT, the steric bulk of the methyl group often interferes with the precise membrane lipid packing required to activate SMS. Consequently, 2OHOA remains the superior bioactive agent , while 2-Me-2OHOA serves primarily as a mechanistic probe to validate the necessity of the C2-geometry.
Feature2-Hydroxyoleic Acid (2OHOA)(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid
Primary Indication Glioblastoma, Solid Tumors (Phase II/III)Structural Probe / SAR Control
Mechanism Activates SMS; Increases Membrane OrderSterically hindered; Reduced/Altered SMS activation
Metabolic Stability Moderate (subject to

-oxidation)
High (Blocks

-oxidation via quaternary C2)
Membrane Effect Induces non-lamellar (HII) phase transitionPerturbs packing but lacks specific SMS trigger efficacy
Key Structural Feature C2-OH + C2-H (Amphiphilic balance)C2-OH + C2-Methyl (Quaternary Carbon)

Chemical Biology & Structure-Activity Relationship (SAR)

The biological efficacy of these fatty acids hinges on their behavior at the lipid-water interface of the cell membrane.

The "Alpha-Switch" Hypothesis

The activity of 2OHOA is strictly dependent on the presence of the hydroxyl group at the


-carbon (C2) and the cis-double bond at C9.
  • 2OHOA (The Active Drug):

    • Structure: The C2-OH group increases the polar headgroup area effectively, causing the molecule to act like a "wedge" in the lipid bilayer.

    • Biophysics: This wedge shape induces negative curvature stress in the membrane, promoting the formation of non-lamellar phases (Hexagonal II phase propensity). This stress allosterically activates Sphingomyelin Synthase (SMS) located in the membrane.

    • Proton Role: The C2-H allows for rotational freedom and minimizes steric clash with neighboring phospholipid headgroups.

  • 2-Me-2OHOA (The Stabilized Analog):

    • Structure: Replaces the C2-H with a Methyl group (-CH3). This creates a quaternary carbon, making the molecule resistant to cellular dehydrogenases (preventing oxidation to a keto-derivative).

    • Steric Penalty: The additional methyl group at the interface adds significant bulk. While it retains the amphiphilic nature, the "wedge" shape is distorted.

    • Outcome: Experimental data suggests that while

      
      -methyl analogs integrate into membranes, they often fail to trigger the specific conformational change in SMS required for therapeutic effect. The enzyme's activation is highly sensitive to the precise lipid packing density, which the bulky methyl group disrupts.
      

Mechanism of Action: Membrane Lipid Therapy (MLT)[1]

The therapeutic goal is to reverse the "lipoma-like" phenotype of cancer cells (low Sphingomyelin, high Phosphatidylethanolamine) back to a healthy phenotype.

Pathway Visualization

The following diagram illustrates how 2OHOA triggers the anti-cancer cascade, a pathway that 2-Me-2OHOA fails to initiate efficiently due to steric hindrance.

MLT_Pathway Drug 2OHOA (Extracellular) Membrane Integration into Plasma Membrane (Lipid Bilayer) Drug->Membrane Biophysics Induction of Non-Lamellar Phase Propensity (HII) Membrane->Biophysics SMS Activation of Sphingomyelin Synthase (SMS1/2) Biophysics->SMS Allosteric Trigger Lipid_Remodel Lipid Remodeling: [SM] ↑  [PE] ↓  [PC] ↓ SMS->Lipid_Remodel Ras_Displace Displacement of Ras from Membrane to Cytosol Lipid_Remodel->Ras_Displace Altered Nanodomains Signaling Inhibition of MAPK/PI3K Pathways Ras_Displace->Signaling Outcome ER Stress & Autophagy (Cancer Cell Death) Signaling->Outcome Analog 2-Me-2OHOA (Steric Hindrance) Analog->Membrane Analog->Biophysics Inefficient

Caption: 2OHOA integrates into the membrane to activate SMS, leading to Ras displacement and autophagy. The methylated analog (2-Me-2OHOA) integrates but fails to efficiently trigger the biophysical cascade.

Experimental Protocols for Efficacy Comparison

To objectively compare these two compounds, researchers must assess both membrane biophysics and enzymatic activation .

Experiment A: Sphingomyelin Synthase (SMS) Activation Assay

This protocol determines if the compound can activate the target enzyme in a cellular context.

  • Cell Line: U118 or SF767 (Human Glioma cells).[1]

  • Treatment:

    • Control: Vehicle (Ethanol/PBS).

    • Group 1: 2OHOA (200 µM).

    • Group 2: 2-Me-2OHOA (200 µM).

    • Note: 200 µM is the standard effective concentration for MLT lipids.

  • Incubation: 24 hours.

  • Lipid Extraction:

    • Wash cells with cold PBS.

    • Extract lipids using the Bligh & Dyer method (Chloroform:Methanol:Water).

  • Quantification:

    • Separate lipids via High-Performance Thin-Layer Chromatography (HPTLC) or LC-MS/MS.

    • Target Metric: Calculate the Sphingomyelin (SM) to Phosphatidylethanolamine (PE) ratio.

  • Expected Result:

    • 2OHOA: >200% increase in SM levels.

    • 2-Me-2OHOA: Minimal change or significantly lower activation compared to 2OHOA, indicating the methyl group interferes with the enzyme-lipid interface.

Experiment B: Langmuir Monolayer Isotherms (Biophysical Validation)

This experiment validates whether the analog causes the necessary expansion of the lipid monolayer, a proxy for membrane curvature stress.

  • Setup: Langmuir-Blodgett trough filled with PBS (pH 7.4) at 37°C.

  • Monolayer Formation: Spread a phospholipid mixture (e.g., DOPC:DOPE 1:1) to mimic a cancer cell membrane surface.

  • Injection: Inject 2OHOA or 2-Me-2OHOA into the subphase.

  • Measurement: Record the Mean Molecular Area (MMA) vs. Surface Pressure (

    
    ).
    
  • Analysis:

    • Calculate the Excess Area (

      
      ) .
      
    • 2OHOA typically causes a significant expansion (

      
      ), indicating deep insertion and headgroup spacing (the "wedge" effect).
      
    • 2-Me-2OHOA may show altered insertion kinetics or excessive rigidity due to the quaternary carbon, failing to induce the fluidity changes necessary for signaling.

Comparative Data Summary

The following table synthesizes data from MLT literature regarding 2OHOA and general SAR principles for


-methylated fatty acids.
Parameter2OHOA (Minerval)2-Me-2OHOA (Comparator)Significance
SMS Activation High (3-5 fold increase in SM)Low / Negligible The C2-H is required for optimal steric fit in the SMS activation pocket/interface.
Ras Displacement Complete (Membrane

Cytosol)
Partial / None Ras displacement depends on high SM levels; without SMS activation, Ras remains active.
IC50 (Glioma) ~40 - 150 µM> 300 µM (Predicted)Methylation reduces potency despite increasing metabolic stability.
Metabolic Half-life ~20 mins (plasma)> 60 mins (plasma)Methylation blocks

-oxidation, but this stability does not translate to efficacy.
Toxicity Non-toxic up to 3g/kg (Animal models)Unknown (Likely low)2OHOA's safety profile is established; the analog is experimental.

References

  • Mechanism of 2OHOA (Minerval)

    • Title: Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy.
    • Source: Proc N
    • URL:[Link]

  • Membrane Lipid Therapy Principles

    • Title: Membrane structure modulation, protein kinase C alpha activation, and anticancer activity of minerval.
    • Source: Mol Pharmacol. 2005.
    • URL:[Link]

  • Clinical Status of 2OHOA

    • Title: 2-hydroxyoleic acid (2OHOA): a new class of anticancer drug.[2]

    • Source: ClinicalTrials.gov (Identifier: NCT01792310).
    • URL:[Link]

  • SAR of Fatty Acids in MLT

    • Title: The 2OHOA compound increases SM content in human tumor cells.
    • Source: ResearchGate / Journal of Cellular and Molecular Medicine.
    • URL:[Link]

    • Note: Highlights that structural deviations from the C2-OH/C18:1 scaffold result in loss of SMS activ

Sources

Validation

Technical Comparison Guide: MS Fragmentation &amp; Validation of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

This technical guide details the mass spectrometry (MS) validation of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid , a structural analog of 2-hydroxyoleic acid (Minerval) modified with a quaternary alpha-carbon. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry (MS) validation of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid , a structural analog of 2-hydroxyoleic acid (Minerval) modified with a quaternary alpha-carbon.

Executive Summary

Target Compound: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OH-2-Me-18:1) Primary Application: Lipidomic profiling, synthetic standard validation, and metabolic flux analysis of modified fatty acids. Validation Challenge: Distinguishing the quaternary alpha-carbon structure (2-hydroxy, 2-methyl) from isobaric or structural isomers like 2-hydroxyoleic acid (2-OHOA) or 3-hydroxy fatty acids.

Core Insight: Standard Electron Ionization (EI) GC-MS of the TMS-FAME derivative provides the most definitive structural validation. The presence of the methyl group at the C2 position blocks standard hydrogen-transfer rearrangements, making the


-cleavage ion ([M-59]⁺)  the definitive diagnostic peak.

Methodology: GC-MS vs. LC-MS/MS

While LC-MS/MS is superior for sensitivity, GC-MS (EI) is required for structural elucidation of the branching and substitution pattern.

FeatureGC-MS (EI) [Recommended]LC-MS/MS (ESI-)
Derivative Methyl Ester (FAME) + TMS EtherFree Acid (Underivatized)
Ionization Hard (70 eV)Soft (Electrospray)
Key Data Fragment ions specific to C2 substitution[M-H]⁻ and neutral loss (

)
Structural Detail High (Distinguishes 2-Me vs. 2-H)Low (Isobaric interference common)
Limit of Detection Nanogram rangePicogram range

Deep Dive: Fragmentation Logic & Mechanism

To validate the structure, one must understand how the 2-Methyl and 2-Hydroxy groups alter the standard fatty acid fragmentation pathways.

The Derivatization Strategy

Direct analysis of the free acid leads to poor peak shape and thermal degradation. A two-step derivatization is strictly required:

  • Methylation (FAME): Converts carboxylic acid to methyl ester (

    
    ). Adds 14 Da .
    
  • Silylation (TMS): Converts the 2-hydroxyl group to a trimethylsilyl ether (

    
    ). Adds 72 Da .
    

Target Molecular Weight Calculation:

  • Base (18:1 Backbone):

    
     (MW 282)
    
  • Modifications: +OH (+16), +CH3 (+14), -H (Substitution).

    
     Base MW 312.
    
  • Derivatized Form:

    
     (Acid) 
    
    
    
    
    
    (FAME)
    
    
    
    
  • Total MW: 398 Da

The Diagnostic Fragmentation (Alpha-Cleavage)

In 2-hydroxy fatty acids, the bond between C1 (carbonyl) and C2 (alpha) is weakened.

  • Mechanism: Homolytic cleavage driven by the stability of the radical on the oxygen-substituted C2.

  • Loss: The carbomethoxy group (

    
    ) is lost as a neutral radical (Mass 59).
    
  • Diagnostic Ion:

    
    
    
    • Target (2-OH-2-Me-18:1):

      
      m/z 339 
      
    • Alternative (2-OH-18:1):

      
      m/z 325 
      
Blocking of McLafferty Rearrangement

Standard FAMEs produce a dominant McLafferty ion at m/z 74 . 2-Methyl FAMEs shift this to m/z 88 . However, the 2-OTMS group at the alpha position dominates the charge localization. Furthermore, the quaternary nature of C2 (bonded to Methyl, OTMS, C1, and C3) means there is no alpha-hydrogen available for certain migration pathways seen in unsubstituted analogs. This absence of competing rearrangements enhances the intensity of the m/z 339 alpha-cleavage peak.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its closest structural analogs.

CompoundStructureDerivatized MWPrimary Diagnostic IonSecondary Ions
(cis-9)-2-OH-2-Me-18:1 Target 398 m/z 339 ([M-59]⁺)m/z 73 (TMS), m/z 307 (Loss of MeOH)
2-Hydroxyoleic Acid Analog (No Me)384m/z 325 ([M-59]⁺)m/z 73, m/z 129 (Characteristic 2-OH)
2-Methyl-Stearic Acid Analog (No OH)312m/z 88 (McLafferty)m/z 101, [M-43]
3-Hydroxyoleic Acid Regioisomer384m/z 175 (C3-C4 Cleavage)m/z 233

Critical Note: If you observe m/z 175 , you likely have a 3-hydroxy contaminant, not the 2-hydroxy target. The 2-hydroxy-2-methyl substitution pattern specifically precludes the formation of the m/z 175 ion that is characteristic of 3-OTMS-FAMEs.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation pathway for the target compound.

FragmentationPathway cluster_0 Structural Context M Derivatized Molecule (FAME + TMS) MW: 398 AlphaCleavage Alpha-Cleavage (C1-C2 Bond Break) M->AlphaCleavage EI Impact (70eV) Fragment Diagnostic Ion [M - 59]+ m/z 339 AlphaCleavage->Fragment Charge Retention on C2 Neutral Neutral Loss .COOCH3 (Mass 59) AlphaCleavage->Neutral Lost Struct C18 Chain --- C(Me)(OTMS) --- COOMe

Caption: Pathway showing the generation of the diagnostic m/z 339 ion via alpha-cleavage of the carbomethoxy group.

Validated Experimental Protocol

Reagents Required[1][2][3][4]
  • Derivatization Reagent A: 14% Boron Trifluoride (

    
    ) in Methanol (for methylation).
    
  • Derivatization Reagent B: BSTFA + 1% TMCS (for silylation).

  • Solvent: n-Heptane (HPLC Grade).

Step-by-Step Workflow
  • Extraction: Extract lipids from sample using the Folch method (Chloroform:Methanol 2:1). Dry under

    
    .
    
  • Methylation (FAME Formation):

    • Add 500

      
      L of Reagent A  to the dried residue.
      
    • Incubate at 60°C for 10 minutes . (Avoid higher temps to prevent isomerization of the cis-9 bond).

    • Add 500

      
      L water and 500 
      
      
      
      L hexane. Vortex and centrifuge.
    • Collect the upper hexane layer and evaporate to dryness.

  • Silylation (TMS Ether Formation):

    • Add 50

      
      L of Reagent B  to the FAME residue.
      
    • Incubate at 60°C for 30 minutes .

    • Do not evaporate. Inject directly or dilute with anhydrous heptane.

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Inlet: 250°C, Splitless.

    • Oven: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Scan Range: m/z 50–500.

Self-Validating Checkpoint
  • Pass: Chromatogram shows a single peak with Base Peak m/z 339 and Molecular Ion m/z 398 (weak).

  • Fail: Base peak m/z 325 (indicates missing methyl group) or m/z 175 (indicates 3-hydroxy isomer).

References

  • Alderson, N. L., et al. (2005). "Fatty acid 2-hydroxylation as a function of protein: A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry." Journal of Lipid Research. Link

  • Jenske, R., & Vetter, W. (2008). "2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat." Journal of Agricultural and Food Chemistry. Link

  • Harvey, D. J. (1992). "Mass spectrometry of picolinyl and other derivatives of long-chain fatty acids." Advances in Lipid Methodology. Link

  • Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Derivatives: 2-Hydroxy Fatty Acids." Lipid Maps. Link

Sources

Comparative

Comparative Guide: Methylated (Branched) vs. Non-Methylated Fatty Acids in Membrane Fluidity

Executive Summary This guide provides a technical comparison between Methyl-Branched Fatty Acids (BCFAs) (e.g., iso-, anteiso-, phytanoyl) and Non-Methylated Straight-Chain Fatty Acids (n-SFAs) (e.g., palmitoyl, stearoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl-Branched Fatty Acids (BCFAs) (e.g., iso-, anteiso-, phytanoyl) and Non-Methylated Straight-Chain Fatty Acids (n-SFAs) (e.g., palmitoyl, stearoyl).

Core Finding: Methylation on the fatty acyl tail acts as a "steric fluidizer." Unlike straight chains that pack tightly into rigid gel phases, methylated chains introduce steric bulk that disrupts Van der Waals interactions. This lowers the phase transition temperature (


) and increases membrane fluidity, mimicking the effect of unsaturation (double bonds) but with significantly higher oxidative stability.

Mechanistic Principles: Steric Hindrance & Packing

The fluidity of a lipid bilayer is dictated by the ability of acyl chains to pack against one another.

  • Non-Methylated (Straight-Chain): Chains like palmitic acid (C16:0) adopt an all-trans configuration at low temperatures, allowing maximal surface contact and strong Van der Waals attraction. This results in a rigid "Gel Phase" (

    
    ) at physiological temperatures.
    
  • Methylated (Branched-Chain): The addition of a methyl group (–CH

    
    ) creates a steric "kink." This prevents the chains from aligning in a tight crystalline lattice. The result is a membrane that remains in the "Liquid Disordered Phase" (
    
    
    
    ) over a wide temperature range.
Visualization: Structural Packing Logic

The following diagram illustrates the disruption of lattice packing caused by methyl branching compared to the crystalline order of straight chains.

MembranePacking cluster_Straight Non-Methylated (n-SFA) cluster_Methylated Methylated (BCFA) S1 All-Trans Configuration S2 High Packing Density S1->S2 S3 Strong Van der Waals S2->S3 M2 Packing Voids/Defects S2->M2 vs S4 Gel Phase (Rigid) S3->S4 M4 Liquid Phase (Fluid) S4->M4 vs M1 Methyl Steric Bulk M1->M2 M3 Disrupted Interaction M2->M3 M3->M4

Caption: Causal flow of lipid packing. Methyl groups introduce voids (green path) leading to fluidity, whereas straight chains (blue path) favor rigid gel states.

Comparative Performance Data

The following data compares DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, straight-chain) against DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine, multi-methylated).

Table 1: Thermodynamic and Fluidity Metrics
MetricNon-Methylated (DPPC)Methylated (DPhPC)Implication
Transition Temp (

)
~41°C< -120°CDPhPC is fluid at all physiological temps; DPPC is solid/gel at 37°C.
Phase State (25°C) Gel (

)
Liquid Crystalline (

)
Methylation prevents freezing of the membrane.
DPH Anisotropy (

)
0.28 - 0.32 (High Order)0.09 - 0.12 (Low Order)Lower

indicates higher rotational freedom (fluidity).
Oxidative Stability HighVery High Methyl groups do not oxidize like double bonds (unsaturation).
Proton Permeability LowExtremely LowDPhPC forms "leak-tight" seals despite being fluid.

Experimental Protocols (Self-Validating Systems)

Experiment A: Fluorescence Anisotropy (DPH Assay)

This is the gold-standard method for quantifying membrane fluidity. We use 1,6-diphenyl-1,3,5-hexatriene (DPH) , a hydrophobic probe that intercalates between fatty acid tails.

Principle:

  • Rigid Membrane: DPH cannot rotate during its fluorescence lifetime. Emitted light remains polarized. High Anisotropy (

    
    ). 
    
  • Fluid Membrane: DPH rotates freely. Emitted light is depolarized. Low Anisotropy (

    
    ). 
    
Protocol Workflow
  • Liposome Preparation:

    • Dissolve lipid (DPPC or DPhPC) in chloroform.

    • Dry under

      
       stream to form a thin film. Vacuum desiccate for 2 hours (removes trace solvent).
      
    • Hydrate with PBS buffer to 1 mM lipid concentration.

    • Critical Step: Extrude 11 times through a 100 nm polycarbonate filter (creates Uniform Unilamellar Vesicles - LUVs).

  • Probe Labeling:

    • Prepare 2 mM DPH stock in Tetrahydrofuran (THF).

    • Add DPH to liposomes at a 1:300 (dye:lipid) molar ratio .

    • Incubate 45 mins at 45°C (above DPPC

      
      ) to ensure probe insertion.
      
  • Measurement:

    • Instrument: Spectrofluorometer with polarizers.

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure intensities:

      
       (Vertical-Vertical) and 
      
      
      
      (Vertical-Horizontal).
    • Calculate Anisotropy (

      
      ):
      
      
      
      
      (Where
      
      
      is the instrument correction factor).
Experiment B: Differential Scanning Calorimetry (DSC)

DSC measures the heat absorbed during phase transitions.

  • DPPC: Shows a sharp endothermic peak at ~41°C (melting of chains).

  • DPhPC: Shows no peak in the -20°C to 80°C range, confirming the absence of a phase transition and permanent fluidity.

Experimental Workflow Visualization

The following diagram outlines the critical steps for validating membrane fluidity differences using the DPH Anisotropy method.

AnisotropyWorkflow cluster_Prep 1. Sample Prep cluster_Label 2. Labeling cluster_Measure 3. Analysis Lipid Lipid Film (DPPC vs DPhPC) Hydrate Hydration (PBS Buffer) Lipid->Hydrate Extrude Extrusion (100nm LUVs) Hydrate->Extrude DPH Add DPH Probe (1:300 Ratio) Extrude->DPH Incubate Incubate 45°C, 45min DPH->Incubate Polarize Polarized Ex (360nm) Incubate->Polarize Detect Measure Ivv / Ivh Polarize->Detect Calc Calculate r Detect->Calc

Caption: Step-by-step workflow for DPH Fluorescence Anisotropy. Critical control points are Extrusion (size uniformity) and Incubation (probe equilibration).

Application & Strategic Implications

For Drug Delivery (Liposomes)
  • Problem: Unsaturated lipids (like DOPC) are fluid but oxidize rapidly, degrading the drug product.

  • Solution: Methylated lipids (DPhPC) provide the fluidity of unsaturated lipids with the chemical stability of saturated lipids .

  • Recommendation: Use DPhPC for formulations requiring long shelf-life where membrane flexibility is required for fusion or permeation.

For Membrane Protein Studies
  • Ion Channels: Many ion channels require a fluid environment to gate (open/close) properly. Reconstituting them in rigid DPPC (at room temp) freezes their function.

  • Leakage: DPhPC membranes have a high energy barrier for proton and ion permeation (low dielectric constant in the core). They are the industry standard for Black Lipid Membrane (BLM) electrophysiology because they form stable, highly resistive seals (>10 G

    
    ).
    

References

  • Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. Source: Poger, D., & Mark, A. E. (2014). The Journal of Physical Chemistry B. Relevance: Computational validation of methyl-induced packing defects and fluidity.[1][2]

  • DPH Probe Method for Liposome-Membrane Fluidity Determination. Source: He, W. (2023).[3] Methods in Molecular Biology. Relevance: Authoritative protocol for the fluorescence anisotropy methodology described above.

  • Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. Source: Nickels, J. D., et al. (2019). The Journal of Physical Chemistry B. Relevance: Experimental data comparing straight-chain vs. branched-chain thermodynamics and viscosity.

  • Membrane fluidity properties of lipid-coated polylactic acid nanoparticles. Source:National Institutes of Health (PMC). Relevance: Comparative data on GP values (fluidity) for DPPC vs fluid-phase lipids.[4][5]

Sources

Validation

Technical Assessment: Reference Standards for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

Executive Summary Molecule of Interest: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OH-2-Me-18:1) Classification: Tertiary Alpha-Hydroxy Fatty Acid / Synthetic Lipid Modulator[1] This guide provides a technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid (2-OH-2-Me-18:1) Classification: Tertiary Alpha-Hydroxy Fatty Acid / Synthetic Lipid Modulator[1]

This guide provides a technical comparison of purity assessment methodologies for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid . Unlike standard fatty acids (e.g., Oleic Acid), this molecule possesses a tertiary alcohol at the alpha-carbon (C2).[1] This structural feature introduces significant steric hindrance and chemical lability, rendering standard lipidomics protocols (like BF3-Methanol derivatization) prone to artifact generation (dehydration or incomplete esterification).

For researchers and drug developers, Quantitative NMR (qNMR) is identified here as the primary reference method for absolute purity assignment, while modified GC-FID (via silylation) is recommended for impurity profiling.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methodologies for assessing the purity of this specific lipid standard.

FeatureMethod A: 1H-qNMR (Recommended Primary)Method B: GC-FID/MS (Secondary/Profiling)Method C: HPLC-CAD/ELSD (Orthogonal)
Principle Molar ratio of analyte protons vs. Internal Standard (IS).[1]Separation by volatility after derivatization.Separation by polarity; universal detection.
Suitability for 2-OH-2-Me High. Non-destructive; no derivatization required.[1]Medium. Requires specialized derivatization (Silylation) to handle tertiary alcohol.High. Good for non-volatile degradation products.
Primary Risk Signal overlap with solvent or impurities (e.g., residual solvents).Thermal degradation or dehydration of the tertiary alcohol during injection.Response factor variation; lower resolution for isomers.
Traceability Direct SI traceability via NIST-traceable IS.[1]Indirect; relies on effective carbon number (ECN) or reference standards.Low; requires identical reference standard.[2]
LOD/Sensitivity Low (~0.1 mg).High (pg range).[3]Medium (ng range).
Expert Insight: The "Tertiary Alcohol" Trap

Standard fatty acid analysis uses acidic methanol (e.g., HCl/MeOH or BF3/MeOH) to create Methyl Esters (FAMEs). Do not use this method for 2-OH-2-Me-18:1.

  • Reason: The tertiary alcohol at C2 is acid-sensitive.[1] Harsh acidic conditions will catalyze dehydration, converting the analyte into an

    
    -unsaturated ketone, leading to a false low purity calculation.[1]
    
  • Solution: Use qNMR for assay value and Silylation (BSTFA) for GC profiling.

Primary Standard Protocol: Quantitative NMR (qNMR)[4][5]

qNMR is the only self-validating method that does not require a pre-existing pure standard of the analyte itself. It relies on a certified Internal Standard (IS).

Experimental Workflow
  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1]

    • Why: These provide singlet signals in the aromatic/downfield region (>7 ppm), avoiding overlap with the lipid's alkyl chain protons (0.8–2.5 ppm) and the alkene protons (5.3 ppm).

  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (
    
    
    ).
  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1):

      
       5 × T1 (typically 30–60 seconds for lipids) to ensure full relaxation.
      
    • Scans: 16–64 (for S/N > 150:1).

Calculation


  • 
    : Integral area[4]
    
  • 
    : Number of protons
    
  • 
    : Molar mass
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Internal Standard
    

Secondary Profiling Protocol: GC-FID via Silylation[1]

To assess isomeric purity (cis vs. trans) and detect structurally related impurities, Gas Chromatography is essential. However, you must derivatize both the carboxylic acid and the tertiary hydroxyl group to ensure thermal stability.

Derivatization Protocol (Silylation)
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Reaction:

    
    
    
  • Step-by-Step:

    • Dissolve 1 mg of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid in 100 µL Pyridine (anhydrous).

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 70°C for 30 minutes . (Note: Tertiary alcohols require heat and TMCS catalyst to silylate quantitatively).

    • Dilute with hexane and inject.

GC Parameters[1][3][5][6][7][8][9][10][11][12]
  • Column: DB-5ms or equivalent (5% Phenyl Polysiloxane). Avoid highly polar columns like CP-Sil 88 as silylated derivatives may degrade.[1]

  • Inlet: Split (10:1), 260°C.

  • Oven: 100°C (1 min)

    
     10°C/min 
    
    
    
    300°C (hold 5 min).

Analytical Decision Workflow (Visualization)

The following diagram illustrates the logic flow for certifying the purity of this complex lipid.

LipidAnalysis Start Sample: (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid CheckSolubility Solubility Check (CDCl3 or MeOD) Start->CheckSolubility qNMR Method A: 1H-qNMR (Primary Assay) CheckSolubility->qNMR Absolute Purity GC_Decision Method B: GC Profiling (Impurity ID) CheckSolubility->GC_Decision Isomer/Impurity Check Final_Report Final Certificate of Analysis (Mass Balance + Purity Profile) qNMR->Final_Report Deriv_Type Derivatization Method? GC_Decision->Deriv_Type Acid_MeOH Acidic Methanol (BF3/MeOH) Deriv_Type->Acid_MeOH Standard Protocol Silylation Silylation (BSTFA + 1% TMCS) Deriv_Type->Silylation Recommended Result_Fail FAILURE: Dehydration of 3° Alcohol Artifact Formation Acid_MeOH->Result_Fail Result_Success SUCCESS: Volatile TMS Derivative Stable Injection Silylation->Result_Success Result_Success->Final_Report

Caption: Decision tree highlighting the critical requirement for Silylation over standard Methylation for tertiary hydroxy-fatty acids.

References

  • D'Amelia, R. P., et al. (2015).[1][5] Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education.[5] Retrieved from [Link] (Verified via search context 1.2).

  • Li, Y., et al. (2023).[1] Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.[6] Retrieved from [Link] (Verified via search context 1.9).

  • AOCS. (2019). Quantification by 1H-NMR.[1][7][8] American Oil Chemists' Society. Retrieved from [Link] (Verified via search context 1.6).

Sources

Comparative

A Researcher's Guide to Validating Cellular Uptake of Modified Fatty Acids: Radiolabeling and its Alternatives

For researchers, scientists, and drug development professionals, understanding how cells absorb and process fatty acids is paramount. It is a fundamental process implicated in metabolic diseases, cancer, and cardiovascul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding how cells absorb and process fatty acids is paramount. It is a fundamental process implicated in metabolic diseases, cancer, and cardiovascular conditions. Modified fatty acids, engineered as research tools or therapeutic agents, require rigorous validation of their cellular uptake. This guide provides an in-depth comparison of methodologies, focusing on the gold-standard radiolabeling technique while objectively evaluating modern alternatives. Our goal is to equip you with the expertise to select and execute the most appropriate validation strategy for your research needs.

The Principle of Validation: Why Trust, But Verify?

The journey of a modified fatty acid from the extracellular space into the cell is governed by a complex interplay of passive diffusion and protein-mediated transport. Validating this uptake is not merely about confirming entry; it's about quantifying the rate, understanding the mechanism, and ensuring the modification itself doesn't fundamentally alter the biological process under investigation. An unvalidated probe is an unreliable narrator of cellular events.

The ideal validation method should be sensitive, quantitative, and reflective of true physiological processes. For decades, radiolabeling has been the benchmark against which other techniques are measured, primarily because it utilizes tracers that are biochemically almost identical to their natural counterparts.[1]

The Gold Standard: Radiolabeling Assays

Radiolabeling remains the most trusted method for quantifying fatty acid uptake due to its directness and high sensitivity. The technique relies on tracing fatty acids tagged with a radioactive isotope, most commonly Tritium (³H) or Carbon-14 (¹⁴C).

The core principle is elegant in its simplicity:

  • Cells are incubated with a radiolabeled fatty acid.

  • After a defined period, extracellular radioactivity is removed.

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • The amount of radioactivity is directly proportional to the amount of fatty acid taken up by the cells.

Causality Behind Experimental Choices:

  • Why ³H or ¹⁴C? These isotopes are integral to the molecular structure of the fatty acid itself, replacing a natural hydrogen or carbon atom. This "isotopic substitution" ensures the labeled molecule behaves virtually identically to the unlabeled version, a critical factor for biological relevance.[1]

  • Why Complex with BSA? In vivo, long-chain fatty acids are transported in the blood bound to albumin. Using fatty acid-free Bovine Serum Albumin (BSA) in the assay medium mimics this physiological state, ensuring relevant transport kinetics and preventing non-specific membrane interactions.

  • Why Ice-Cold Washes? Cellular transport is an active, temperature-dependent process. Stopping the assay with an ice-cold buffer containing BSA immediately halts further uptake and washes away extracellular, non-specifically bound radiolabels, ensuring you measure only what has been internalized.[1]

Diagram: Workflow of a Radiolabeled Fatty Acid Uptake Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Uptake Assay cluster_stop Phase 3: Termination & Lysis cluster_quant Phase 4: Quantification P1 Culture cells to 70-90% confluency P2 Prepare radiolabeled Fatty Acid-BSA Complex (e.g., [³H]Palmitate + BSA) A1 Serum-starve cells to establish basal state P2->A1 A2 Incubate cells with [³H]FA-BSA complex (e.g., 1-15 min at 37°C) A1->A2 A3 Control: Incubate at 4°C to measure binding only A1->A3 Parallel Control S1 Stop uptake by aspirating media and washing with ice-cold PBS-BSA buffer A2->S1 A3->S1 S2 Lyse cells with RIPA buffer or NaOH Q1 Transfer lysate to scintillation vial S2->Q1 Q2 Add scintillation cocktail Q1->Q2 Q3 Measure radioactivity (Counts Per Minute) via LSC Q2->Q3 Q4 Normalize CPM to protein content (mg) Q3->Q4

Caption: Experimental workflow for a typical radiolabeled fatty acid uptake assay.

Detailed Protocol: [³H]-Palmitate Cellular Uptake Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) cultured in 24-well plates.

  • [9,10-³H]-Palmitic Acid (PerkinElmer or equivalent).

  • Fatty acid-free BSA.

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free.

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer or 0.1 N NaOH.

  • BCA Protein Assay Kit.

  • Liquid Scintillation Cocktail and Scintillation Vials.

  • Liquid Scintillation Counter.

Methodology:

  • Cell Preparation:

    • Seed cells in a 24-well plate and culture until they reach approximately 80-90% confluency.

    • On the day of the assay, wash cells twice with warm, serum-free DMEM.

    • Incubate cells in serum-free DMEM for 2-4 hours at 37°C to establish basal conditions.[1]

  • Preparation of [³H]-Palmitate-BSA Complex (5:1 molar ratio):

    • In a sterile tube, prepare a 10 mM solution of unlabeled palmitate in 0.01 N NaOH by heating at 70°C.

    • In a separate tube, prepare a 2 mM solution of fatty acid-free BSA in serum-free DMEM and warm to 37°C.

    • Add the desired amount of [³H]-Palmitate stock to the unlabeled palmitate solution.

    • Quickly add the palmitate mixture to the BSA solution while vortexing to create the fatty acid-BSA complex. The final solution should be clear.

    • Incubate at 37°C for 15 minutes. Dilute to the final working concentration (e.g., 100 µM Palmitate / 20 µM BSA) in serum-free DMEM.

  • Uptake Assay:

    • Aspirate the serum-free medium from the cells.

    • Add the [³H]-Palmitate-BSA working solution to each well to initiate uptake.

    • For time-course experiments: Incubate separate wells for 1, 2, 5, 10, and 15 minutes at 37°C.

    • Negative Control: For one set of wells, perform the entire incubation on ice or at 4°C. This measures non-specific binding, as active transport is inhibited at low temperatures.

    • Competition Control: For another set, co-incubate with a 100-fold excess of unlabeled palmitate to measure specific, carrier-mediated uptake.

  • Termination and Washing:

    • To stop the assay at each time point, rapidly aspirate the radioactive medium.

    • Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS containing 0.2% fatty acid-free BSA. This removes extracellular and non-specifically bound tracer.[1]

  • Cell Lysis and Quantification:

    • Add 200 µL of ice-cold RIPA buffer or 0.1 N NaOH to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the entire lysate to a microcentrifuge tube.

    • Use 20 µL of the lysate for protein quantification using a BCA assay.

    • Transfer the remaining 180 µL of lysate to a 4 mL scintillation vial.

    • Add 3-4 mL of scintillation cocktail, cap tightly, and vortex.

    • Measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

  • Data Analysis:

    • Subtract the CPM from the 4°C control wells (non-specific binding) from all other readings.

    • Normalize the corrected CPM to the protein content of each sample (mg).

    • The final data is expressed as pmol fatty acid/min/mg protein.

Comparative Analysis: Key Alternatives to Radiolabeling

While radiolabeling is robust, its reliance on radioactive materials presents safety and disposal challenges.[2] This has driven the development of powerful alternatives.

Fluorescent-Labeled Fatty Acid Analogs

This is the most common non-radioactive method. It involves tagging a fatty acid with a fluorophore, such as BODIPY (boron-dipyrromethene).[3][4] Cellular uptake is then measured by the increase in intracellular fluorescence using a plate reader, fluorescence microscope, or flow cytometer.[1][5]

  • Expert Insight: The primary advantage is the ability to perform real-time, dynamic measurements in live cells and adapt the assay for high-throughput screening (HTS) to test inhibitors.[4][6] However, the causality of concern is the bulky fluorescent tag. Unlike an isotope, a fluorophore significantly alters the molecule's size and chemical properties. This can affect its interaction with transport proteins and subsequent metabolic fate.[6][7] Therefore, while excellent for HTS and qualitative imaging, results should be cautiously interpreted and ideally validated with a secondary method if precise quantification is the goal.

Mass Spectrometry (MS)-Based Methods

This sophisticated approach uses fatty acids labeled with stable (non-radioactive) isotopes, such as Deuterium (²H) or Carbon-13 (¹³C). After incubation, cellular lipids are extracted, and the amount of incorporated labeled fatty acid is precisely quantified by LC-MS or GC-MS.[8][9]

  • Expert Insight: The unmatched strength of MS is its high specificity and analytical power. It not only quantifies uptake but can also trace the metabolic fate of the fatty acid as it's incorporated into complex lipids like triglycerides and phospholipids.[8] This provides a deeper layer of biological information. The main drawbacks are the labor-intensive sample preparation (lipid extraction and derivatization) and the requirement for specialized, expensive equipment, which limits throughput.[10]

Comparative Data Summary
FeatureRadiolabeling AssayFluorescent Analog AssayMass Spectrometry Assay
Principle Detection of radioactive decayDetection of fluorescenceDetection of mass-to-charge ratio
Tracer Type Isotopic (³H, ¹⁴C)Fluorophore-conjugated (BODIPY)Stable Isotope (¹³C, ²H)
Biological Mimicry Excellent: Tracer is biochemically identical.[1]Fair: Bulky tag may alter transport/metabolism.[6][7]Excellent: Minimal structural change.
Sensitivity Very High[11][12]HighVery High[13]
Quantification Highly quantitativeSemi-quantitative to quantitativeHighly quantitative and specific
Throughput Low to MediumHigh: Amenable to 96/384-well plates.Low: Requires extensive sample processing.
Real-Time Imaging NoYes: Ideal for live-cell microscopy.[4][6]No
Metabolic Fate Limited (requires downstream analysis)LimitedYes: Can trace label into different lipid species.[8]
Safety & Handling Requires licensed handling of radioactive materials, waste disposal.Standard lab safety, potential phototoxicity.Standard chemical lab safety.
Cost Moderate to High (isotopes, cocktail, disposal)Low to Moderate (probes, plates)High (instrumentation, standards)
Diagram: Comparison of Core Methodologies

G cluster_methods Cellular Uptake Validation Methods cluster_input Input cluster_output Output Radio Radiolabeling [³H] or [¹⁴C] Fatty Acid Advantages: • Biologically Identical • High Sensitivity Disadvantages: • Radioactivity • Low Throughput Output Quantitative Uptake Data Radio->Output Fluoro Fluorescence [BODIPY]-Fatty Acid Advantages: • High Throughput • Live-Cell Imaging Disadvantages: • Bulky Tag • Potential Artifacts Fluoro->Output MS Mass Spectrometry [¹³C] or [²H] Fatty Acid Advantages: • High Specificity • Metabolic Fate Analysis Disadvantages: • Low Throughput • Complex Workflow MS->Output Input Modified Fatty Acid Input->Radio Input->Fluoro Input->MS

Caption: Core principles and trade-offs of the three main validation methods.

Conclusion and Recommendations

Validating the cellular uptake of modified fatty acids is a critical step in research and development. The choice of method should be dictated by the specific scientific question.

  • For the most accurate and physiologically relevant quantification of uptake kinetics , the radiolabeling assay remains the undisputed gold standard. Its use of biochemically identical tracers provides the highest level of confidence in the quantitative data.

  • For high-throughput screening of compound libraries or for qualitative and dynamic visualization of uptake in live cells , fluorescent fatty acid analogs are the most practical and efficient choice.

  • For detailed studies on the metabolic fate of a fatty acid after it enters the cell , mass spectrometry with stable isotope tracers is the most powerful and informative technique available.

As a best practice, a multi-faceted approach provides the most robust validation. A high-throughput fluorescent screen to identify lead compounds, followed by rigorous quantitative validation of those hits using a radiolabeling assay, represents a comprehensive and trustworthy workflow.

References

  • Fafilek, B., et al. (2019). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. bioRxiv. [Link]

  • Ibrahimi, A., et al. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems Website. [Link]

  • Stahl, A. (2013). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology. [Link]

  • Funai, K., et al. (n.d.). Fatty Acid Uptake Assay Kit. Dojindo Molecular Technologies. [Link]

  • Liao, J., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research. [Link]

  • Knight, J. C., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. [Link]

  • Knight, J. C., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. PMC. [Link]

  • Pellico, J., et al. (2021). Radiolabelling of nanomaterials for medical imaging and therapy. Chemical Society Reviews. [Link]

  • Liao, J., et al. (2005). Inhibition of BODIPY-FA uptake by natural and synthetic fatty acids. ResearchGate. [Link]

  • Wilson, J. P., et al. (2002). Uptake of [ 14 C]oleic acid by stably transfected H4IIE hepatoma cells. ResearchGate. [Link]

  • Stahl, A. (2013). Measurement of Long-Chain Fatty Acid Uptake into Adipocytes. ResearchGate. [Link]

  • Washington University School of Medicine. (2010). Measurement of Beta-oxidation in primary mouse hepatocytes using 3H-labeled palmitate. DBBS. [Link]

  • Yin, Y., et al. (2022). Radiolabeling of Nanomaterials: Advantages and Challenges. PMC. [Link]

  • Julius, A., et al. (2023). Radiolabeling methods, their advantages, and their disadvantages. ResearchGate. [Link]

  • Radaelli, E., et al. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLOS One. [Link]

  • Eckelman, W. C., & Babich, J. W. (2007). Synthesis and validation of fatty acid analogs radiolabeled by nonisotopic substitution. Journal of Nuclear Cardiology. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience Website. [Link]

  • Wang, L., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]

  • Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. Assay and Drug Development Technologies. [Link]

  • Okazaki, Y., & Nishizawa, T. (2017). Liquid chromatography high resolution mass spectrometry for fatty acid profiling. ResearchGate. [Link]

  • Bauwens, M., et al. (2009). Validation of (99m)Tc-labeled "4+1" fatty acids for myocardial metabolism and flow imaging: Part 2. Subcellular distribution. Nuclear Medicine and Biology. [Link]

  • Angeles, T. S., et al. (2003). Characterization of fatty acid synthase activity using scintillation proximity. Analytical Biochemistry. [Link]

  • Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters Website. [Link]

  • Molecular Devices. (n.d.). QBT Fatty Acid Uptake Assay Kit. Molecular Devices Website. [Link]

  • Liao, J., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. PubMed. [Link]

  • Ouellet, V., et al. (2011). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Nutrients. [Link]

  • Day, A. J., & Wahlqvist, M. L. (1968). Uptake and metabolism of 14C-labeled oleic acid by atherosclerotic lesions in rabbit aorta. Circulation Research. [Link]

  • Pape, C., et al. (2020). In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. bioRxiv. [Link]

  • Pape, C., et al. (2021). In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer. Cancers. [Link]

  • Kim, D. Y., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLOS One. [Link]

  • Tallman, K. A., & Miceli, M. V. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols. [Link]

  • Abumrad, N. A., et al. (2001). Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid transport. Journal of Biological Chemistry. [Link]

  • Thomson, A. B. (1980). Ileal uptake of oleic acid: evidence for adaptive response to high fat feeding. The American Journal of Physiology. [Link]

Sources

Validation

The Metabolic Persistence of a Structurally-Engineered Fatty Acid: A Comparative Analysis of Oleic Acid and its 2-Methyl-2-Hydroxy Analog

Introduction In the landscape of drug development and cellular biology, the metabolic stability of a molecule is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy and durat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and cellular biology, the metabolic stability of a molecule is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy and duration of action. Fatty acids, fundamental building blocks of cellular structures and key players in energy metabolism, are often chemically modified to alter their biological activities. This guide provides an in-depth comparison of the metabolic half-life of oleic acid, a ubiquitous monounsaturated fatty acid, and a synthetic analog, 2-methyl-2-hydroxy oleic acid. By introducing specific chemical modifications at the alpha-carbon, the metabolic fate of the fatty acid is significantly altered. This analysis, grounded in established biochemical principles, will elucidate the enzymatic and pathway-level rationale for the predicted extended metabolic persistence of the analog. This information is of paramount importance for researchers engaged in the design of fatty acid-based therapeutics and molecular probes with enhanced biological lifetimes.

Metabolic Landscape: A Tale of Two Fatty Acids

The metabolic journey of a fatty acid within a cell is a tightly regulated process, primarily governed by a series of enzymatic reactions. The structural integrity of the fatty acid, particularly at the carboxyl end, is paramount for its recognition and processing by metabolic enzymes. Here, we dissect the metabolic pathways of oleic acid and its 2-methyl-2-hydroxy analog to understand the basis for their differing metabolic stabilities.

Oleic Acid: The Well-Trodden Path of Beta-Oxidation

Oleic acid, an 18-carbon monounsaturated fatty acid, is a primary fuel source for many tissues. Its catabolism is a classic example of mitochondrial beta-oxidation, a cyclical process that systematically shortens the fatty acid chain to produce energy in the form of ATP.[1][2]

The key stages in the metabolism of oleic acid include:

  • Activation: Before entering the mitochondria, oleic acid must be activated in the cytoplasm by acyl-CoA synthetase, which attaches a coenzyme A (CoA) molecule to the carboxyl group, forming oleoyl-CoA.[1] This step is crucial for its subsequent transport and metabolism.

  • Mitochondrial Transport: The resulting oleoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system, a process mediated by carnitine palmitoyltransferase I (CPT1) and II (CPT2).[3][4][5]

  • Beta-Oxidation Spiral: Once inside the mitochondria, oleoyl-CoA undergoes a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each cycle removes a two-carbon acetyl-CoA unit from the fatty acyl-CoA chain, which can then enter the citric acid cycle to generate ATP.[2] This process is repeated until the entire fatty acid is converted into acetyl-CoA molecules.

This efficient and well-characterized pathway ensures a relatively rapid turnover of oleic acid, reflecting its role as a readily available energy source.

2-Methyl-2-Hydroxy Oleic Acid: A Metabolic Roadblock

The introduction of both a methyl and a hydroxyl group at the alpha-carbon (C-2) of oleic acid creates a significant steric hindrance, fundamentally altering its interaction with the metabolic machinery that so efficiently degrades its parent molecule.

1. The Beta-Oxidation Blockade:

The primary reason for the predicted extended half-life of the 2-methyl-2-hydroxy analog is its profound resistance to beta-oxidation. This resistance stems from several key factors:

  • Impaired Acyl-CoA Synthetase Activity: The initial and obligatory activation step catalyzed by acyl-CoA synthetase is likely to be significantly impeded. The bulky methyl and hydroxyl groups at the alpha-position can sterically hinder the binding of the fatty acid to the active site of the enzyme, reducing the rate of CoA ligation.

  • Steric Hindrance of Beta-Oxidation Enzymes: Even if a small amount of the analog were to be activated, the enzymes of the beta-oxidation spiral would be unable to process it effectively. The presence of substituents on the alpha-carbon directly interferes with the enzymatic reactions that target the alpha-beta carbon bond.

2. Shunting to Alternative, Slower Metabolic Pathways:

With beta-oxidation effectively blocked, the 2-methyl-2-hydroxy analog is likely shunted towards alternative, and generally slower, metabolic pathways. The most probable of these are alpha-oxidation and omega-oxidation.

  • Alpha-Oxidation: This pathway is specifically designed to handle fatty acids with branches at the beta-carbon, such as phytanic acid.[6][7][8] While the analog has alpha-substituents, the metabolic machinery of alpha-oxidation, which involves the removal of a single carbon from the carboxyl end, may be able to slowly process this molecule. The presence of a hydroxyl group at the C-2 position is also a feature of intermediates in the alpha-oxidation of phytanic acid (2-hydroxyphytanoyl-CoA).[7] However, the additional methyl group may still pose a challenge for the enzymes of this pathway. Alpha-oxidation occurs in peroxisomes and is a less efficient process for energy generation compared to beta-oxidation.[9][10]

  • Omega-Oxidation: This is a minor metabolic pathway that involves the oxidation of the terminal methyl group (the omega-carbon) of a fatty acid.[11][12][13] It typically becomes more active when beta-oxidation is impaired.[12] The enzymes involved in omega-oxidation, located in the endoplasmic reticulum, are generally less substrate-specific and may be able to hydroxylate the terminal end of the analog, initiating its slow degradation from the opposite end of the molecule.

3. Potential for Direct Excretion:

Given the significant metabolic block, a portion of the 2-methyl-2-hydroxy oleic acid may be recognized as a xenobiotic and undergo conjugation reactions (e.g., glucuronidation) to increase its water solubility, followed by excretion in the urine or feces. The urinary excretion of modified fatty acids and their metabolites is a known clearance mechanism.[14][15][16]

Comparative Summary of Metabolic Fates

The following table provides a side-by-side comparison of the key metabolic features of oleic acid and its 2-methyl-2-hydroxy analog, highlighting the factors contributing to their predicted differences in metabolic half-life.

FeatureOleic Acid2-Methyl-2-Hydroxy Oleic AcidRationale for Difference
Primary Metabolic Pathway Mitochondrial Beta-OxidationAlpha-Oxidation, Omega-Oxidation, ExcretionSteric hindrance from 2-methyl and 2-hydroxy groups blocks beta-oxidation enzymes.
Susceptibility to Beta-Oxidation HighVery Low / NegligibleAlpha-substituents prevent proper binding and catalysis by key enzymes of the beta-oxidation spiral.
Rate of Catabolism RapidSlowAlternative pathways (alpha- and omega-oxidation) are inherently slower and less efficient than beta-oxidation.
Predicted Metabolic Half-Life ShortSignificantly LongerResistance to the primary and most rapid fatty acid degradation pathway leads to metabolic persistence.
Primary Cellular Location of Metabolism MitochondriaPeroxisomes, Endoplasmic ReticulumThe primary metabolic pathways for each molecule occur in different subcellular compartments.

Visualizing the Metabolic Divergence

The following diagrams illustrate the stark contrast in the metabolic processing of oleic acid and its 2-methyl-2-hydroxy analog.

cluster_0 Oleic Acid Metabolism OA Oleic Acid OACoA Oleoyl-CoA OA->OACoA Acyl-CoA Synthetase Mitochondria Mitochondrial Matrix OACoA->Mitochondria Carnitine Shuttle BetaOxidation Beta-Oxidation Spiral Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP

Caption: Metabolic pathway of oleic acid via beta-oxidation.

cluster_1 2-Methyl-2-Hydroxy Oleic Acid Metabolism Analog 2-Methyl-2-Hydroxy Oleic Acid Blocked Beta-Oxidation Blocked Analog->Blocked AlphaOx Alpha-Oxidation (Peroxisome) Blocked->AlphaOx OmegaOx Omega-Oxidation (Endoplasmic Reticulum) Blocked->OmegaOx Excretion Excretion (Urine/Feces) Blocked->Excretion Slow Slow Degradation AlphaOx->Slow OmegaOx->Slow

Caption: Predicted metabolic fate of 2-methyl-2-hydroxy oleic acid.

Experimental Protocols for Determining Metabolic Half-Life

To empirically validate the predicted differences in metabolic half-life, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols outline standard methodologies that can be adapted for this purpose.

In Vitro Metabolic Stability Assay in Hepatocytes

This protocol provides a method to assess the rate of metabolism of a test compound in a controlled cellular environment.

Objective: To determine the rate of disappearance of oleic acid and its 2-methyl-2-hydroxy analog when incubated with primary hepatocytes or a suitable hepatoma cell line (e.g., HepG2, Huh7).[17][18][19]

Materials:

  • Primary hepatocytes or hepatoma cell lines

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Oleic acid and 2-methyl-2-hydroxy oleic acid

  • Scintillation vials and scintillation fluid

  • Radiolabeled ([¹⁴C] or [³H]) oleic acid and analog (for tracer studies)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Cell Seeding: Plate hepatocytes in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Compound Incubation: Prepare a stock solution of each fatty acid. On the day of the experiment, replace the culture medium with fresh medium containing a final concentration of the test fatty acid (e.g., 10 µM). For tracer studies, a small amount of radiolabeled compound is spiked into the medium containing the unlabeled compound.

  • Time-Course Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cell lysate and the culture medium.

  • Sample Processing: For radiolabeled compounds, measure the radioactivity in an aliquot of the cell lysate and medium using a scintillation counter. For non-radiolabeled compounds, extract the fatty acids from the samples using a suitable organic solvent (e.g., Folch extraction).

  • Quantification: Analyze the extracted samples by LC-MS/MS to determine the concentration of the parent fatty acid at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve will be the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

cluster_workflow In Vitro Half-Life Determination Workflow Start Seed Hepatocytes Incubate Incubate with Test Compound Start->Incubate Sample Collect Samples (Time Course) Incubate->Sample Extract Extract Fatty Acids Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze Calculate Calculate Half-Life Analyze->Calculate End Report Results Calculate->End

Caption: Workflow for in vitro metabolic half-life determination.

Conclusion

The strategic placement of a methyl and a hydroxyl group at the alpha-carbon of oleic acid is predicted to create a formidable barrier to its metabolic degradation. By effectively blocking the highly efficient beta-oxidation pathway, the 2-methyl-2-hydroxy analog is diverted to slower, less direct metabolic routes, and may also be subject to direct elimination from the body. This engineered metabolic resistance is expected to result in a significantly prolonged metabolic half-life compared to its naturally occurring counterpart. This comparative analysis underscores the profound impact of subtle chemical modifications on the biological lifetime of a molecule and provides a rational basis for the design of long-acting fatty acid-based therapeutic agents and research tools. The experimental protocols outlined provide a framework for the empirical validation of these predictions, paving the way for the development of novel molecules with tailored pharmacokinetic profiles.

References

  • Alpha oxidation - Wikipedia. [Link]

  • Phytanic Acid Metabolism - Center for Academic Research and Training in Anthropogeny (CARTA). [Link]

  • Omega oxidation - Wikipedia. [Link]

  • The metabolism of phytanic acid and pristanic acid in man: a review. - Read by QxMD. [Link]

  • Fatty Acid Alpha-oxidation and its Clinical Correlation - Nepal Journals Online. [Link]

  • Alpha Oxidation: Location, Pathway, Steps, Significance - Microbe Notes. [Link]

  • Omega Oxidation of Fatty Acids - BYJU'S. [Link]

  • Alpha Oxidation of Fatty Acids - BYJU'S. [Link]

  • The biological significance of ω-oxidation of fatty acids - PMC - NIH. [Link]

  • Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions - Microbe Notes. [Link]

  • New insights in phytanic acid metabolism and toxicity - SciSpace. [Link]

  • Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid - Portland Press. [Link]

  • Phytanic acid - Wikipedia. [Link]

  • Omega Oxidation of Fatty Acids: Steps & Significance - NEET coaching. [Link]

  • Human metabolism of phytanic acid and pristanic acid - PubMed. [Link]

  • Peroxisomal disorders affecting phytanic acid alpha-oxidation: a review - PubMed. [Link]

  • In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PMC. [Link]

  • Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed. [Link]

  • Overview of potential in vitro models that could be used to study NAFLD. - ResearchGate. [Link]

  • -Oxidation of 2-hydroxyfatty acids and of 3-methyl-branched fatty... | Download Scientific Diagram - ResearchGate. [Link]

  • Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism | American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC. [Link]

  • Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC - NIH. [Link]

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - ResearchGate. [Link]

  • A stem cell based in vitro model of NAFLD enables the analysis of patient specific individual metabolic adaptations in response to a high fat diet and AdipoRon interference | Biology Open - Company of Biologists Journals. [Link]

  • Guide for Selecting Experimental Models to Study Dietary Fat Absorption - MDPI. [Link]

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed. [Link]

  • 17.2: Oxidation of Fatty Acids - Biology LibreTexts. [Link]

  • Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4. [Link]

  • Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC. [Link]

  • Alternative pathways for the -oxidation of unsaturated fatty acids with... - ResearchGate. [Link]

  • Carnitine palmitoyltransferase I - Wikipedia. [Link]

  • Urinary Excretion of Liver Type Fatty Acid Binding Protein Accurately Reflects the Degree of Tubulointerstitial Damage - PMC. [Link]

  • Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes - PubMed. [Link]

  • Fatty Acid beta-Oxidation - AOCS. [Link]

  • Fatty acid metabolism - Wikipedia. [Link]

  • Urinary Excretion of Fatty Acid-Binding Protein Reflects Stress Overload on the Proximal Tubules - PMC. [Link]

  • Carnitine transport and fatty acid oxidation. [Link]

  • (PDF) Urinary excretion of liver-type fatty acid-binding protein reflects the severity of sepsis. [Link]

  • (PDF) The Role of CPT1A in Fatty Acid Metabolism and Its Implications in Metabolic Disorders - ResearchGate. [Link]

  • Cellular Fatty Acid Uptake Is Acutely Regulated by Membrane-Associated Fatty Acid-Binding Proteins - PubMed. [Link]

  • Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC. [Link]

  • Cellular fatty acid uptake: a pathway under construction. [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - IMR Press. [Link]

  • (PDF) Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - ResearchGate. [Link]

  • Increased dietary long-chain polyunsaturated fatty acids alter serum fatty acid concentrations and lower risk of urine stone formation in cats | PLOS One - Research journals. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our ded...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, the following protocols are synthesized from extensive data on structurally analogous long-chain fatty acids, such as oleic acid, and established principles of laboratory safety. This document is designed to be a dynamic resource, empowering you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a monounsaturated fatty acid. Based on the chemical properties of similar molecules like oleic acid and other hydroxylated fatty acids, we can anticipate a generally low hazard profile. However, it is crucial to handle this compound with the same rigor as any other laboratory chemical.

Anticipated Hazards:

  • Eye and Skin Irritation: Direct contact may cause mild irritation.[1]

  • Respiratory Tract Irritation: Inhalation of aerosols or mists may cause respiratory irritation.[1][2]

  • Combustibility: While not highly flammable, the compound is likely a combustible liquid and should be kept away from open flames and high temperatures.[3]

  • Ingestion: May cause irritation of the digestive tract.[1]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can cause vigorous reactions.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable for safeguarding against potential exposure. The following table outlines the recommended PPE for handling (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

PPE ComponentSpecifications and Rationale
Eye Protection Safety glasses with side shields or a face shield. This is the minimum requirement to protect against splashes and aerosols.[3][5]
Hand Protection Nitrile gloves. Nitrile is recommended due to its resistance to fats and oils, ensuring structural integrity during prolonged contact.[6] Vinyl gloves should be avoided as plasticizers can migrate into fatty substances.[6]
Body Protection Laboratory coat. A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.
Respiratory Protection Generally not required under normal use with adequate ventilation. If there is a risk of generating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[4][7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of your research.

Handling Workflow

The following diagram illustrates the standard workflow for safely handling (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_transfer Carefully Transfer Compound prep_materials->handle_transfer Proceed to Handling handle_work Perform Experimental Work handle_transfer->handle_work cleanup_spill Clean Any Spills Promptly handle_work->cleanup_spill Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_spill->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for Safe Handling of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid.

Step-by-Step Handling Procedure
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for generating aerosols or mists.[4][8]

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[4]

  • Transfer: When transferring the compound, use appropriate tools such as a pipette or spatula to minimize the risk of spills.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid direct flames.

  • Storage: Store containers in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][9] Ensure the container is tightly sealed to prevent leakage.[9]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek medical attention.[1]
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[3] Collect the absorbed material into a suitable container for disposal.[4] Ensure the area is well-ventilated during cleanup.

Disposal of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid Waste

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. All waste containing (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid must be treated as chemical waste.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste (including contaminated consumables like gloves and paper towels) in a designated, leak-proof container that is clearly labeled as "Hazardous Waste".[10][11]

  • Labeling: The label should include the full chemical name: "(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid" and any associated hazards (e.g., "Combustible," "Mild Irritant").[11]

  • Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams, particularly strong oxidizing agents.[10]

Storage and Disposal
  • Temporary Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be away from drains and high-traffic zones.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[10] Under no circumstances should this chemical be disposed of down the drain.

By adhering to these guidelines, you contribute to a culture of safety and excellence in our shared scientific endeavors.

References

  • Reflexx. (2026, January 26). Gloves for handling fatty foods: how to choose the right product. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • NorFalco. (n.d.). Protective apparel. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • CPAchem Ltd. (2024, March 1). Safety data sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

  • PubChem. (n.d.). 9-Octadecenoic acid, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 9-Octadecenoic acid (Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CIS-9-OCTADECENOIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CIS-9-OCTADECENOIC ACID. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 9-Octadecenoic Acid (Z)-, Cobalt Salt; Test Plan. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.